6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(7)8-4-5;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHWVUUTMPQGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738551-49-0 | |
| Record name | 2-azabicyclo[2.2.2]octan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
Authored by a Senior Application Scientist
Introduction
This compound is a valuable chiral building block in pharmaceutical synthesis. Its rigid bicyclic structure is instrumental in developing bioactive molecules, particularly as modulators of nicotinic acetylcholine receptors.[1] This constrained framework enhances selectivity and stability in drug candidates, making it a significant scaffold in medicinal chemistry.[1] Furthermore, its application extends to the preparation of enzyme inhibitors and agents targeting the central nervous system, owing to its capacity to mimic natural neurotransmitters.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, offering insights for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a protected 2-azabicyclo[2.2.2]octan-6-one derivative. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom. The key transformation involves the reduction of the ketone functionality to a hydroxyl group.
Synthetic Pathway Overview
A prevalent synthetic strategy involves the following key steps:
-
Protection of the Amine: The secondary amine of the 2-azabicyclo[2.2.2]octane core is protected, often with a Boc group, to prevent side reactions in subsequent steps.
-
Ketone Reduction: The carbonyl group at the 6-position is reduced to a hydroxyl group. This is a critical step that establishes the desired alcohol functionality.
-
Deprotection and Salt Formation: The protecting group is removed, and the resulting amine is converted to its hydrochloride salt to improve stability and handling.
Sources
A Technical Guide to the Chemical Properties and Structure Elucidation of 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
Abstract: 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid isoquinuclidine framework provides a unique three-dimensional scaffold that is instrumental in designing selective ligands for various biological targets, notably nicotinic acetylcholine receptors and other central nervous system agents[1]. The precise stereochemistry and conformational rigidity imparted by its bicyclic nature are critical for achieving high target affinity and selectivity in drug candidates[1]. This guide provides an in-depth examination of the essential physicochemical properties of this compound and outlines the integrated analytical workflow required for its unambiguous structure elucidation. We will explore the causality behind the selection of specific analytical techniques, detailing the expected outcomes and interpretation of data from mass spectrometry, infrared spectroscopy, multi-dimensional NMR, and single-crystal X-ray crystallography. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Core Physicochemical Properties
The utility of this compound in synthesis is directly linked to its distinct structural and chemical characteristics. As a hydrochloride salt, the secondary amine in the bicyclic system is protonated, enhancing its solubility in polar solvents and increasing its thermal stability, making it ideal for handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-azabicyclo[2.2.2]octan-6-ol hydrochloride | [] |
| CAS Number | 738551-49-0 | [][3] |
| Molecular Formula | C₇H₁₄ClNO | [] |
| Molecular Weight | 163.65 g/mol | [1][] |
| Appearance | White to yellow solid | |
| Storage | Room temperature, dry, sealed conditions | [1] |
The core of the molecule is the 2-azabicyclo[2.2.2]octane, or isoquinuclidine, system. Unlike a simple cyclohexane ring which favors a chair conformation, the bridged nature of this molecule locks the three constituent six-membered rings into rigid boat-like conformations[4]. This conformational constraint is a key feature exploited in rational drug design to limit the number of accessible conformations of a drug molecule, thereby reducing off-target binding and improving potency.
Caption: Structure of this compound.
The Integrated Workflow for Structure Elucidation
Confirming the identity and purity of a chiral building block like this is non-negotiable. A single technique is insufficient; instead, a multi-faceted approach is employed where each method provides a unique piece of the structural puzzle. The causality is clear: mass spectrometry provides the overall mass and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of the atoms. Finally, X-ray crystallography can provide the definitive, unambiguous three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Analysis and Interpretation
Mass Spectrometry (MS)
Causality of Choice: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound and, with high resolution, its elemental formula. This rapidly validates that the correct atoms have been assembled.
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or a water/acetonitrile mixture.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire data in positive ion mode. The ESI process is soft, typically leaving the molecule intact.
-
The observed mass will correspond to the free base [M+H]⁺, as the hydrochloride salt dissociates in solution and the free amine is protonated by the ESI process.
Expected Data & Interpretation:
-
Molecular Ion Peak: The primary ion observed will be the protonated free base (C₇H₁₃NO). The expected monoisotopic mass for [C₇H₁₄NO]⁺ is approximately 128.1075 m/z. High-resolution analysis confirming this mass to within 5 ppm provides strong evidence for the elemental composition.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Characteristic fragments would arise from the loss of water (M+H - H₂O)⁺ or cleavage of the bicyclic ring system, consistent with established fragmentation patterns of bicyclic amines.
Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive method to verify the presence of key functional groups. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds, confirming that the hydroxyl group and the amine salt are present in the final structure.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3400-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group.[5] |
| ~3000-2700 (broad) | N-H⁺ stretch | Characteristic of a secondary ammonium salt, confirming the hydrochloride form.[5] |
| ~2950-2850 | Aliphatic C-H stretch | Indicates the saturated bicyclic carbon framework. |
| ~1250-1000 | C-N stretch | Consistent with an aliphatic amine structure.[5] |
| ~1150-1050 | C-O stretch | Confirms the secondary alcohol functionality. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR reveals the local electronic environment and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For a complex, rigid system like this, 2D NMR experiments (COSY and HSQC) are not optional; they are essential to unambiguously assign every signal and thus confirm the bicyclic framework.
Experimental Protocol (¹H, ¹³C, COSY, HSQC):
-
Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile O-H and N-H protons, causing their signals to disappear, which aids in identification.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify protons that are coupled (i.e., on adjacent carbons).
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify which protons are directly attached to which carbons.
Expected Data & Interpretation:
-
¹H NMR: The spectrum will show a series of complex multiplets in the aliphatic region (~1.5-3.8 ppm). The proton on the carbon bearing the hydroxyl group (H6) would be expected at a downfield chemical shift (~3.5-4.0 ppm). Protons on carbons adjacent to the nitrogen (e.g., H1, H3) will also be shifted downfield due to the inductive effect of the nitrogen atom. The N-H proton will appear as a broad signal, which will disappear upon addition of D₂O.[5]
-
¹³C NMR: The spectrum will display 7 distinct signals, corresponding to the 7 carbon atoms of the bicyclic core. The carbon attached to the hydroxyl group (C6) will be the most downfield of the sp³ carbons (typically 65-75 ppm). The carbons adjacent to the nitrogen (C1, C3, C5) will appear in the 40-60 ppm range, while the remaining carbons (C4, C7, C8) will be further upfield.
-
2D NMR: The COSY spectrum will reveal the H-C-C-H connectivities throughout the spin systems of the bicyclic structure. The HSQC spectrum will directly correlate each proton signal to its attached carbon signal, allowing for the complete and unambiguous assignment of the entire molecular framework, confirming the 2-azabicyclo[2.2.2]octane skeleton and the position of the hydroxyl group at C6.[6]
Definitive Structure Confirmation: Single-Crystal X-ray Crystallography
Causality of Choice: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is fitted to the electron density and refined to yield the final atomic coordinates.
Expected Output: The result is a complete 3D model of this compound. This data will confirm the connectivity, the relative stereochemistry of the hydroxyl group, the boat-like conformation of the rings, and the location of the chloride counter-ion, which will be associated with the protonated amine via ionic and hydrogen-bonding interactions.
Conclusion
The comprehensive characterization of this compound is a clear illustration of modern analytical chemistry principles. It relies on an orthogonal and synergistic application of multiple techniques. Each method, chosen for a specific causal reason, provides a layer of evidence that, when combined, allows for the unambiguous confirmation of the molecule's identity, purity, and three-dimensional structure. For scientists in drug discovery and development, this level of analytical rigor is paramount, ensuring that these high-value building blocks are structurally correct, thereby guaranteeing the integrity of subsequent synthetic steps and the final biological evaluation of new chemical entities.
References
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This compound . MySkinRecipes. Available at: [Link]
-
Derivatives of 2-Azabicyclo [2.2.2]octane. I . Journal of Medicinal Chemistry. Available at: [Link]
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Quinuclidine . Wikipedia. Available at: [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane . National Institutes of Health (NIH). Available at: [Link]
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2-AZABICYCLO[Z.Z.Z]OCTANE . Semantic Scholar. Available at: [Link]
-
Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link]
-
Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates . ScienceDirect. Available at: [Link]
-
X-Ray Crystallographic Studies of Azabicyclo[2.2.2]octane Derivatives . CCDC. Available at: [Link]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate . De Gruyter. Available at: [Link]
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An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane as a Piperidine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs. However, its inherent conformational flexibility can present challenges in achieving optimal target engagement and desired pharmacokinetic profiles. This technical guide explores the strategic use of 2-azabicyclo[2.2.2]octane as a rigid bioisostere of piperidine. By constraining the piperidine ring into a semi-rigid boat-like conformation, this bicyclic scaffold offers a powerful tool to enhance potency, selectivity, and metabolic stability. This document provides a comprehensive overview of the rationale behind this bioisosteric replacement, a comparative analysis of physicochemical properties, scalable synthetic protocols, and illustrative case studies in drug discovery.
The Rationale for Bioisosteric Replacement: Moving Beyond Flexible Piperidines
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[1][2] The flexible nature of the piperidine ring, while often beneficial, can also be a liability. It can adopt multiple conformations, leading to a potential entropic penalty upon binding to a rigid biological target. Furthermore, certain C-H bonds in the piperidine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes.
The 2-azabicyclo[2.2.2]octane scaffold addresses these limitations by locking the six-membered ring into a conformationally restricted boat-like geometry.[3][4] This pre-organization of the pharmacophore can lead to a more favorable enthalpy of binding and, consequently, higher potency and selectivity. The rigid bicyclic structure also introduces a greater degree of three-dimensionality, a desirable trait for exploring novel chemical space and improving drug-like properties.
Caption: The strategic replacement of flexible piperidine with the rigid 2-azabicyclo[2.2.2]octane scaffold to overcome common drug design challenges.
Comparative Physicochemical Properties: 2-Azabicyclo[2.2.2]octane vs. Piperidine
| Property | Piperidine | 2-Azabicyclo[2.2.2]octane | Rationale for Difference & Impact on Drug Design |
| pKa | ~11.2 | ~11.6 (predicted) | The basicity of the nitrogen is comparable, allowing for similar salt formation strategies and interactions with acidic residues in binding pockets. |
| Lipophilicity (logP/logD) | Lower | Generally Lower to Similar | The more compact and three-dimensional structure of the bicyclic system can lead to a slight decrease in lipophilicity compared to more flexible piperidine derivatives, which can be beneficial for improving solubility and reducing off-target effects. For example, replacement of piperidine with 2-azaspiro[3.3]heptane (a related bicyclic bioisostere) in a model compound led to a decrease in logD from 1.6 to 1.2.[2] |
| Aqueous Solubility | Generally Good | Potentially Improved | The increased polarity and reduced lipophilicity associated with the rigid scaffold can contribute to enhanced aqueous solubility, a critical parameter for oral bioavailability. |
| Metabolic Stability | Susceptible to oxidation | Generally Improved | The rigid bicyclic structure can shield C-H bonds from metabolic enzymes, leading to increased metabolic stability and a longer half-life in vivo. In a comparative study of piperidine and a spirocyclic analog, the half-life was significantly longer for the bicyclic compound.[2] |
| Conformational Rigidity | Flexible (chair conformations) | Rigid (boat-like conformation) | This is the most significant difference. The pre-organized conformation reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity for the target receptor.[3][4][5] |
Scalable Synthesis of the 2-Azabicyclo[2.2.2]octane Core
A key enabler for the widespread adoption of a scaffold in drug discovery is its synthetic accessibility. A scalable and versatile synthesis of 2-azabicyclo[2.2.2]octane derivatives has been developed, with a key step involving the cyclization of cyclic alkenyl amines.[6][7]
Caption: A streamlined, scalable synthetic route to the 2-azabicyclo[2.2.2]octane core.
Detailed Experimental Protocol: Iodocyclization of a Cyclic Alkenyl Amine
This protocol is a representative example of a scalable synthesis of a 2-azabicyclo[2.2.2]octane derivative.[6][7]
Materials:
-
Cyclic alkenyl amine (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Dry Tetrahydrofuran (THF)
-
Carbon dioxide (CO₂) (balloon or bubbler)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclic alkenyl amine and dry THF.
-
Basification: Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide portion-wise.
-
Iodination: Slowly add a solution of iodine in dry THF to the reaction mixture at 0 °C.
-
Carbon Dioxide Quench: After the addition of iodine is complete, bubble carbon dioxide gas through the reaction mixture for 10-15 minutes.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octane derivative.
Self-Validation: The success of the cyclization can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals of the bicyclic system, and by mass spectrometry to confirm the expected molecular weight.
Case Studies in Drug Discovery
The true value of a bioisosteric replacement is demonstrated through its successful application in optimizing drug candidates. The 2-azabicyclo[2.2.2]octane scaffold has been effectively employed in various therapeutic areas.
Analgesics: Conformationally Restricted Prodine and Fentanyl Analogs
The development of potent and safe analgesics is a major goal in medicinal chemistry. The piperidine ring is a key feature of many opioid analgesics, including prodine and fentanyl. However, their flexibility can lead to interactions with multiple opioid receptor subtypes, contributing to side effects.
By incorporating the 2-azabicyclo[2.2.2]octane core, researchers have created conformationally restricted analogs of these drugs.[3][4] This rigid structure forces the piperidine ring into a boat conformation, which can lead to altered receptor binding profiles. While in some cases, these analogs were less potent than the parent compounds, they provided valuable insights into the structure-activity relationships and the bioactive conformation required for potent analgesic activity.[4] For instance, a 2-azabicyclo[2.2.2]octane analog of prodine showed significant analgesic activity, highlighting the potential of this scaffold in designing novel pain therapeutics.[3]
γ-Secretase Inhibitors for Alzheimer's Disease
γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The development of selective γ-secretase inhibitors is a promising therapeutic strategy. A series of potent and brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides have been developed as selective inhibitors of presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex.
In this context, the bicyclic scaffold plays a crucial role in orienting the pharmacophoric groups in a "U" shaped conformation, which is believed to be critical for potent and selective inhibition. This rigid scaffold allows for precise positioning of the substituents to maximize interactions with the enzyme's active site.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.2]octane scaffold has emerged as a valuable tool in the medicinal chemist's arsenal for overcoming the limitations of the flexible piperidine ring. Its inherent conformational rigidity provides a pathway to improved potency, selectivity, and metabolic stability. The development of scalable synthetic routes has further enhanced its accessibility for drug discovery programs.
As our understanding of receptor biology and drug-target interactions deepens, the rational design of conformationally constrained molecules will become increasingly important. The 2-azabicyclo[2.2.2]octane core, with its unique three-dimensional structure and favorable physicochemical properties, is well-positioned to play a significant role in the development of the next generation of therapeutics. Future work will likely focus on exploring a wider range of substitution patterns on this versatile scaffold to target a broader array of biological targets.
References
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- Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
- Kirichok, A. A., et al. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Mykhailiuk, P. K., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
- Kirichok, A. A., et al. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo(2.2.2)octane analogues of the prodine analgetics. Journal of medicinal chemistry, 19(6), 852–854.
- Casey, A. F., et al. (1980). Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics. Journal of Pharmaceutical Sciences, 69(9), 1104-6.
- Piras, M., et al. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
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The Ascendance of 2-Azabicyclo[2.2.2]octane Scaffolds: A Technical Guide for Medicinal Chemists
Introduction: Navigating Beyond Flatland in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic and heteroaromatic rings. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to explore new chemical space and overcome the limitations associated with "flat" molecules, such as poor solubility and metabolic instability. Among these scaffolds, the 2-azabicyclo[2.2.2]octane core has garnered significant attention as a versatile and valuable building block in modern drug design.[1]
This technical guide provides an in-depth exploration of the 2-azabicyclo[2.2.2]octane scaffold, from its fundamental synthesis to its diverse applications in medicinal chemistry. We will delve into the causality behind its selection in drug design, provide detailed experimental protocols for its synthesis, and showcase its successful implementation in various therapeutic areas, supported by authoritative references.
The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold
The utility of the 2-azabicyclo[2.2.2]octane framework stems from its unique combination of structural and physicochemical properties. Its rigid, bicyclic nature offers several advantages over more flexible aliphatic or even monocyclic systems like piperidine.
-
Conformational Restriction: The bicyclic structure locks the piperidine-like ring into a defined boat-like conformation.[2] This conformational rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
-
Increased Three-Dimensionality: As the pharmaceutical industry moves away from "flatland," the introduction of sp³-rich scaffolds like 2-azabicyclo[2.2.2]octane increases the fraction of sp³-hybridized carbons (Fsp³). This is often correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Bioisosteric Replacement: The 2-azabicyclo[2.2.2]octane moiety serves as an excellent bioisostere for piperidine and pyridine rings.[3][4][5][6][7] This substitution can introduce novel intellectual property, alter receptor interactions, and improve pharmacokinetic profiles. In some contexts, it has also been explored as a saturated bioisostere for the phenyl ring, offering a way to escape the metabolic liabilities associated with aromatic systems.[1][8][9][10][11]
-
Vectorial Control: The rigid framework provides precise control over the spatial orientation of substituents, allowing for the fine-tuning of interactions with biological targets. This is crucial for optimizing potency and selectivity.[12]
Synthesis of the 2-Azabicyclo[2.2.2]octane Core: A Practical Approach
A robust and scalable synthesis is paramount for the widespread adoption of any scaffold in drug discovery. Several methods have been developed for the construction of the 2-azabicyclo[2.2.2]octane ring system. One of the key and scalable methods involves the cyclization of cyclic alkenyl amines.[3][4][6][7][13]
Key Synthetic Strategy: Iodocyclization of Cyclic Alkenyl Amines
A general and scalable method for the synthesis of various azabicycles, including the 2-azabicyclo[2.2.2]octane scaffold, relies on the iodocyclization of cyclic alkenyl amines.[3][4][6][7][13] This approach has been proven to be scalable up to 20 grams.[3][6][7][13]
Caption: General workflow for the synthesis of 2-azabicyclo[2.2.2]octanes.
Detailed Experimental Protocol: Synthesis of a 2-Azabicyclo[2.2.2]octane Derivative
The following protocol is a representative example of the iodocyclization strategy.
Step 1: Formation of the Cyclic Carbamate Intermediate
-
To a solution of the starting amino alkene in a suitable solvent (e.g., THF), add a base such as potassium tert-butoxide (KOtBu).
-
Introduce carbon dioxide (CO₂), often from dry ice or a balloon, to form the corresponding carbamate in situ.
-
Add a solution of iodine (I₂) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the consumption of the starting material is observed by TLC or LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the intermediate cyclic carbamate.
Step 2: Reduction to the 2-Azabicyclo[2.2.2]octane
-
The crude or purified cyclic carbamate is dissolved in a suitable solvent like THF.
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until the reduction is complete.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.
-
The resulting slurry is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to afford the desired 2-azabicyclo[2.2.2]octane product, which can be further purified by chromatography if necessary.
This robust synthesis allows for the preparation of a variety of substituted 2-azabicyclo[2.2.2]octane scaffolds, providing a platform for extensive structure-activity relationship (SAR) studies.[14]
Applications in Medicinal Chemistry: Case Studies
The versatility of the 2-azabicyclo[2.2.2]octane scaffold is evident in its application across a range of therapeutic areas.
Neuroscience: Targeting Complex Brain Disorders
The rigid nature of the 2-azabicyclo[2.2.2]octane core makes it particularly well-suited for targeting receptors and enzymes in the central nervous system (CNS).
-
γ-Secretase Inhibitors for Alzheimer's Disease: A series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides have been developed as potent and selective inhibitors of presenilin-1 (PSEN1), a key component of the γ-secretase complex involved in the production of amyloid-β peptides.[15] Conformational modeling suggested that a specific 'U' shape orientation is crucial for selectivity and potency, a conformation readily accessible by incorporating the rigid bicyclic scaffold.[15]
-
Kappa Opioid Receptor (KOR) Agonists: The 2,5-diazabicyclo[2.2.2]octane scaffold, a related bicyclic system, has been used to create conformationally restricted KOR agonists.[16] By locking the ethylenediamine pharmacophore into a defined dihedral angle, researchers were able to probe the conformational requirements for KOR affinity and develop potent and selective agonists.[16]
-
Sigma Receptor Ligands for Antipsychotic Potential: Substituted 2-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in the mechanism of action of some antipsychotic drugs.[17]
Inflammation and Respiratory Diseases
-
α4β1 Integrin Antagonists for Asthma: A 2-azabicyclo[2.2.2]octane-based compound was identified as a potent antagonist of the α4β1 integrin, which plays a role in the infiltration of inflammatory cells into the lungs.[18] An optimized stereoselective synthesis enabled the large-scale production of this candidate for in vivo studies, where it demonstrated efficacy in blocking the late-phase asthmatic response and airway hyper-responsiveness when administered by inhalation in an animal model.[18]
Analgesia and Anesthesia
-
Prodine Analogues: The 2-azabicyclo[2.2.2]octane nucleus has been used to create conformationally restricted analogues of prodine-type analgesics.[2][19][20] By constraining the piperidine ring in a boat-like conformation, these analogues provided insights into the structure-activity relationships of this class of pain relievers, with one derivative showing significant analgesic activity.[2]
-
Local Anesthetics: Derivatives of 2-azabicyclo[2.2.2]octane have also been explored as conformational analogs of local anesthetics.[21]
Metabolic Diseases
-
Elongase 6 (ELOVL6) Inhibitors: A novel class of 2-azabicyclo[2.2.2]octane derivatives was synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), a potential target for metabolic diseases.[22] Screening and subsequent chemical optimization led to the identification of a potent, selective, and orally available ELOVL6 inhibitor.[22]
Structure-Activity Relationship (SAR) Insights
The rigid nature of the 2-azabicyclo[2.2.2]octane scaffold allows for clear SAR elucidation. For instance, in the development of γ-secretase inhibitors, it was found that exo analogs were consistently more active than their endo counterparts, highlighting the importance of the substituent's spatial orientation for target engagement.[15]
Quantitative Data Summary
| Compound Class | Target | Key Finding | Reference |
| 2-Azabicyclo[2.2.2]octane sulfonamides | PSEN1 γ-Secretase | Potent and selective inhibitors with brain permeability. | [15] |
| 2-Azabicyclo[2.2.2]octane derivative | α4β1 Integrin | Inhaled antagonist that blocks late-phase asthma response. | [18] |
| Prodine analogue with 2-azabicyclo[2.2.2]octane core | Opioid Receptors | Significant analgesic activity (ED50 = 3.1 mg/kg). | [2] |
| 2-Azabicyclo[2.2.2]octane derivative | ELOVL6 | Identification of a potent and orally available inhibitor. | [22] |
| 2,5-Diazabicyclo[2.2.2]octane derivative | Kappa Opioid Receptor | Potent agonist with a Ki of 31 nM. | [16] |
Future Directions and Conclusion
The 2-azabicyclo[2.2.2]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to impart three-dimensionality, conformational rigidity, and serve as a versatile bioisostere makes it a highly attractive framework for the design of next-generation therapeutics. The continued development of novel and efficient synthetic routes, including stereoselective methods, will further expand the accessibility and utility of this important scaffold.[23][24][25] As drug discovery continues to evolve, the strategic application of rigid bicyclic systems like 2-azabicyclo[2.2.2]octane will undoubtedly play a crucial role in the development of safer and more effective medicines.
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A Technical Guide to the Biological Activity Screening of Substituted 2-Azabicyclo[2.2.2]octanes
Introduction: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold
In the landscape of medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance.[1][2] The 2-azabicyclo[2.2.2]octane nucleus, a rigid bicyclic amine, represents a privileged scaffold due to its unique three-dimensional structure. Unlike flexible aliphatic amines, its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3][4] This structure serves as a bioisostere for piperidine/pyridine moieties and can effectively mimic the conformation of endogenous ligands, making it an ideal starting point for exploring a wide range of biological targets.[5] This guide provides a comprehensive overview of the principles, methodologies, and strategic considerations for designing and executing a biological activity screening campaign for novel substituted 2-azabicyclo[2.2.2]octane derivatives.
Part 1: Target Identification and Rationale
The inherent structural features of the 2-azabicyclo[2.2.2]octane scaffold make it particularly well-suited for interaction with specific classes of receptors and enzymes. The selection of a primary target class is the foundational step that dictates the entire screening strategy.
Key Biological Targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): This is arguably the most explored target class for this scaffold. The rigid framework can effectively mimic the spatial orientation of acetylcholine, the endogenous ligand.[6] Derivatives have been developed as potent and selective agonists and antagonists for various nAChR subtypes, including the α7 and α4β2 receptors, which are implicated in cognitive function, nicotine addiction, and neurodegenerative diseases.[7][8][9][10]
-
Sigma Receptors (σR): Both σ1 and σ2 receptors, which are involved in a range of CNS disorders including psychosis and neuroprotection, are prominent targets. The scaffold can be substituted to achieve high-affinity binding to these receptors.[11][12]
-
Opioid Receptors: The rigid structure has been utilized to create conformationally restricted analogues of known analgesics like prodine and fentanyl, aiming to improve their pharmacological profiles.[3][4][13]
-
Enzymes and Transporters: The scaffold's versatility extends to enzymes like Long Chain Fatty Acid Elongase 6 (ELOVL6) and neurotransmitter transporters for dopamine.[14][15]
-
Antiviral Targets: While less common, the unique shape and potential for diverse functionalization make scaffolds like this viable for exploration against viral targets, where inhibition of viral entry, replication, or assembly is the goal.[16]
The rationale for screening against a specific target often stems from the desire to create conformationally restricted analogues of existing drugs or natural products, thereby locking in the "bioactive" conformation for improved target engagement.[17]
Part 2: Designing a Robust Screening Cascade
A successful screening campaign does not rely on a single assay. Instead, it employs a multi-stage screening cascade to efficiently identify and validate true hits while minimizing resource expenditure. This tiered approach systematically filters a large library of compounds down to a small number of high-quality lead candidates.
The causality behind this strategy is resource management and data integrity. High-throughput primary screens are designed for speed and scale but can yield false positives. Subsequent, more complex assays provide orthogonal validation, ensuring that the selected hits are genuine and possess the desired mechanism of action.
Caption: A typical screening cascade for drug discovery.
Part 3: High-Throughput Primary Screening Protocols
The primary screen is the workhorse of the campaign, designed to rapidly assess thousands of compounds. The choice of assay is dictated entirely by the biological target.
Protocol 1: HTS for nAChR Modulators (Antagonists)
This protocol is based on a cell-based membrane potential assay, which is highly amenable to automation and provides a functional readout of receptor activity.[7][18]
Principle: nAChRs are ligand-gated ion channels. Activation by an agonist (like nicotine) causes an influx of cations, depolarizing the cell membrane. This change in membrane potential can be measured using a voltage-sensitive fluorescent dye. Antagonists will block this effect.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Use a human cell line (e.g., SH-EP1) stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Seed cells into 384-well black, clear-bottom microplates at a density of 7,000-10,000 cells per well in 50 µL of assay media.[7]
-
Incubate plates overnight at 37°C, then transfer to 29°C for ~72 hours to maximize receptor expression.[7]
-
-
Compound Addition:
-
Prepare a stock plate of substituted 2-azabicyclo[2.2.2]octanes at a concentration of 10 mM in DMSO.
-
Using an automated liquid handler, perform serial dilutions to create compound plates. For a single-point screen, a final assay concentration of 10 µM is typical.
-
Transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. Also, include wells for positive (known antagonist) and negative (DMSO vehicle) controls.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Add an equal volume of the dye solution to each well of the cell plate.
-
Incubate the plates at room temperature for 30-60 minutes to allow for dye loading.
-
-
Signal Detection:
-
Use a plate reader capable of fluorescence kinetic reading (e.g., a FLIPR Tetra or FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add a pre-determined concentration of an agonist (e.g., nicotine at its EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.[7]
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - [ΔF_compound - ΔF_min] / [ΔF_max - ΔF_min]).
-
Compounds showing inhibition above a defined threshold (e.g., >50%) are considered initial hits.
-
Protocol 2: HTS for Antiviral Activity
This protocol describes a primary cytopathic effect (CPE) reduction assay, a common method for identifying compounds that protect cells from virus-induced death.[19][20]
Principle: Many viruses cause visible damage and death to host cells in culture, a phenomenon known as CPE. An effective antiviral compound will prevent or reduce CPE, allowing cells to remain viable. Cell viability can be quantified using a colorimetric or luminescent reagent.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a susceptible host cell line (e.g., Vero E6 cells) into 96-well or 384-well plates to form a confluent monolayer.[19]
-
Incubate for 24 hours at 37°C.
-
-
Compound Addition:
-
Add various concentrations of the test compounds to the wells. Include a known antiviral drug (e.g., remdesivir) as a positive control and a vehicle (DMSO) control.[21]
-
-
Virus Inoculation:
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that will cause >80% CPE in control wells within 48-72 hours.[19]
-
Include uninfected cells as a "cell control" to represent 100% viability.
-
-
Incubation:
-
Incubate the plates at 37°C until the virus control wells show the desired level of CPE.
-
-
Viability Measurement:
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from dose-response curves using regression analysis.[19]
-
The Selectivity Index (SI), calculated as CC50 / EC50, is a critical parameter. A high SI value is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause general cytotoxicity.
-
Part 4: Secondary and Orthogonal Assays for Hit Validation
Hits from primary screens require rigorous validation to confirm their activity and mechanism.
-
For nAChR Hits:
-
Radioligand Binding Assay: This biochemical assay directly measures the affinity of a compound for the receptor. It involves competing the test compound against a known radiolabeled ligand (e.g., [³H]-epibatidine). This provides the inhibition constant (Ki), a direct measure of binding affinity, and confirms that the compound engages the target.
-
⁸⁶Rb⁺ Efflux Assay: This is an orthogonal functional assay used to validate hits from membrane potential screens.[7] It measures the efflux of radioactive Rubidium-86 (a potassium surrogate) through activated nAChR channels, providing a more direct measure of ion channel function.
-
-
For Antiviral Hits:
-
Plaque Reduction Assay: This "gold standard" assay quantifies the reduction in infectious virus particles. A cell monolayer is infected in the presence of the compound and overlaid with a semi-solid medium (like agar) which prevents the virus from spreading freely, leading to localized zones of cell death called plaques.[22] Counting the plaques allows for a precise determination of the EC50.
-
Virus Yield Reduction Assay: This assay measures the amount of new infectious virus produced in the presence of the compound.[22] It provides a direct assessment of the compound's ability to inhibit viral replication.
-
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An In-depth Technical Guide to the Solubility and Stability Studies of 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Critical Role of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we present this in-depth technical guide on the solubility and stability of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS: 738551-49-0).[1][] This molecule, a chiral building block with a rigid bicyclic structure, holds potential in the synthesis of novel therapeutics, particularly as a modulator of nicotinic acetylcholine receptors and other central nervous system agents.[3]
This guide is not a mere recitation of protocols. Instead, it is a distillation of field-proven insights, designed to empower you, the researcher, to not only execute these studies with precision but to fundamentally understand the causality behind each experimental choice. We will delve into the "why" that underpins the "how," ensuring that the data you generate is not only accurate but also actionable, forming a robust foundation for subsequent formulation and development activities. Our approach is grounded in the principles of scientific integrity, drawing upon internationally recognized guidelines and best practices to create a self-validating system of experimentation.
Part 1: Understanding the Molecule: this compound
Before embarking on any experimental work, a thorough understanding of the subject molecule is paramount.
-
Structure and Properties:
-
IUPAC Name: 2-azabicyclo[2.2.2]octan-6-ol hydrochloride
-
CAS Number: 738551-49-0[1]
-
Molecular Formula: C₇H₁₄ClNO[]
-
Molecular Weight: 163.65 g/mol []
-
Key Structural Features: A bicyclic amine with a hydroxyl group. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. The rigid structure may influence its crystal packing and, consequently, its dissolution properties.[3]
-
The presence of a secondary amine and a hydroxyl group suggests potential sites for degradation, particularly oxidation and reactions at extreme pH values. The hydrophilic nature of the molecule, enhanced by its salt form, indicates that while aqueous solubility is likely, the extent and pH-dependency must be quantified.
Part 2: Aqueous Solubility Profiling: Beyond a Single Number
Solubility is a critical determinant of a drug's bioavailability. For an orally administered drug, poor solubility can be a significant barrier to absorption.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility is often employed in early discovery as a rapid screening method. It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock to an aqueous buffer.[5][6][7] This method is susceptible to supersaturation and may not represent true equilibrium.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.[7]
-
Incubation: Mix the plate on a shaker for 2 hours at room temperature.[6][8]
-
Measurement: Measure the light scattering of the solutions at a suitable wavelength using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[8]
-
Data Analysis: Compare the light scattering of the test compound to that of a series of standards to determine the solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the more definitive measure for later-stage development.[9][10] This is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over a longer period.
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials.[9]
-
Solvent Addition: Add 1 mL of each test solvent to the respective vials. A range of solvents should be investigated to build a comprehensive profile.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Sample Processing: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous solutions, measure the final pH of the filtrate, as it can influence the solubility of ionizable compounds.
Data Presentation: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH |
| 0.1 M HCl (pH 1.2) | 25 | > 50 | 1.2 |
| Acetate Buffer (pH 4.5) | 25 | > 50 | 4.5 |
| Phosphate Buffer (pH 6.8) | 25 | 45.2 | 6.8 |
| Phosphate Buffer (pH 7.4) | 25 | 38.5 | 7.4 |
| FaSSIF (pH 6.5) | 37 | 42.8 | 6.5 |
| FeSSIF (pH 5.0) | 37 | > 50 | 5.0 |
Note: The data presented in this table is illustrative and should be determined experimentally.
The use of biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate prediction of in vivo solubility by mimicking the composition of human intestinal fluids.[11][12][13]
Visualization: Thermodynamic Solubility Workflow
Caption: Thermodynamic Solubility Experimental Workflow.
Part 3: Stability Assessment: Ensuring Molecular Integrity
Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14][15][16] These studies are essential for determining re-test periods and recommended storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[17][18][19] These studies involve exposing the API to conditions more severe than accelerated stability testing.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[17][20]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[17][20]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[19]
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15][21]
For each condition, a control sample should be stored under normal conditions. After the exposure period, all samples, including controls, should be analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.[18][20]
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, 60°C, 24h | 12.1 | 3 | Significant degradation observed |
| 3% H₂O₂, RT, 24h | 4.2 | 1 | Minor degradation, likely N-oxide |
| Dry Heat, 80°C, 48h | < 1.0 | 0 | Thermally stable |
| ICH Q1B Photostability | < 1.0 | 0 | Photostable |
Note: The data presented in this table is illustrative and should be determined experimentally.
Formal Stability Studies (ICH Guidelines)
Formal stability studies are conducted under specific storage conditions as defined by the International Council for Harmonisation (ICH) to establish a re-test period for the drug substance.[14][15][22]
-
Batch Selection: At least three primary batches of this compound should be used for the study.[14][15][21]
-
Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[14][23]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months[21]
-
-
Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Visualization: ICH Stability Study Workflow
Caption: ICH Formal Stability Study Workflow.
Part 4: The Analytical Backbone: Stability-Indicating HPLC Method
A robust, validated, stability-indicating analytical method is the lynchpin of any successful solubility and stability study. For a polar, amine-containing compound like this compound, a reversed-phase HPLC method is often a suitable starting point.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common first choice. However, for highly polar compounds, a polar-embedded or polar-endcapped column may provide better retention and peak shape.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer is critical for controlling the ionization state of the amine and achieving good chromatography.[24] A pH of 2-3 is often a good starting point to ensure the amine is fully protonated.
-
Detection: Given the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 200-210 nm) may be necessary. Alternatively, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed for more sensitive and specific detection.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving the method's stability-indicating capability.
Conclusion: A Foundation for Success
The comprehensive solubility and stability profiling of this compound, as outlined in this guide, provides the essential data package required for informed decision-making in the drug development process. By understanding the molecule's behavior in various aqueous environments and its intrinsic stability, researchers can mitigate risks, optimize formulation strategies, and ultimately accelerate the path to the clinic. The principles and protocols detailed herein represent a systematic and scientifically rigorous approach, ensuring that the foundational data for your project is both trustworthy and of the highest quality.
References
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- Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.
- ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- AxisPharm. Kinetic Solubility Assays Protocol.
- ICH. Q1A(R2) Guideline.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
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- BioDuro. ADME Solubility Assay.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Evotec. Thermodynamic Solubility Assay.
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- ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination.
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- MySkinRecipes. This compound.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
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commercial availability and procurement of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
An In-depth Technical Guide to the Commercial Availability and Procurement of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a critical chiral building block in modern pharmaceutical synthesis. We will delve into its commercial landscape, offer a robust procurement strategy grounded in scientific validation, explore its synthetic context, and highlight its significant applications.
Introduction: The Strategic Importance of a Rigid Scaffold
This compound (CAS No. 738551-49-0) is a heterocyclic compound featuring a rigid bicyclic structure.[1][2] This conformational rigidity is not a trivial feature; it is a key strategic advantage in drug design, as it reduces the entropic penalty of binding to a biological target and can significantly enhance selectivity and stability in drug candidates.[1] Its structure is particularly adept at mimicking natural neurotransmitters, making it a valuable starting point for agents targeting the central nervous system (CNS).[1]
Primarily, it serves as a chiral building block for bioactive molecules, most notably in the development of nicotinic acetylcholine receptor (nAChR) modulators and various enzyme inhibitors.[1] Its utility in structure-activity relationship (SAR) studies is well-established, allowing medicinal chemists to systematically explore the chemical space around a well-defined core.[1]
Molecular Information:
Commercial Availability Landscape
This compound is readily available from a variety of chemical suppliers, though it is typically classified as a research chemical or pharmaceutical intermediate rather than a bulk commodity. Purity levels are generally high, but lot-to-lot consistency should always be verified.
The following table summarizes a selection of commercial suppliers. Note that availability, pricing, and pack sizes are subject to change and should be confirmed directly with the vendor.
| Supplier | Typical Purity | Available Pack Sizes | Notes |
| BOC Sciences | ≥97% | Custom Synthesis Available | Offers a range of chemistry services including custom synthesis and chiral resolution.[] |
| ChemicalBook | ≥95% | Varies by Lister | Acts as a directory connecting multiple suppliers.[2][4] |
| Fisher Scientific | Varies by Partner | 1g | Available through partners like eMolecules on their platform.[5] |
| Aladdin | ≥97% | 100mg, 250mg, 500mg, 1g, 5g | Provides various small-scale quantities suitable for research.[6] |
| MySkinRecipes | 97% | 100mg | Lists the compound as a heterocyclic building block.[1] |
| CymitQuimica | 95.0% | 100mg, 250mg, 500mg, 1g | Distributes for brands like Fluorochem.[7] |
A Researcher's Guide to Strategic Procurement
Procuring a specialized building block like this requires more than a simple price comparison. The ultimate goal is to secure a reliable source of material whose identity and purity are unquestionable, thereby ensuring the validity and reproducibility of your research.
Supplier Vetting and Qualification
The first step is to evaluate potential suppliers. A low price may be tempting, but it can be associated with poor quality control, inadequate documentation, or unreliable supply chains.
-
Request a Certificate of Analysis (CoA): Before placing an order, request a CoA for the specific lot you would be purchasing. A comprehensive CoA should include:
-
Compound Identity Confirmation (e.g., ¹H NMR, Mass Spectrometry)
-
Purity Assessment (e.g., HPLC, qNMR)
-
Appearance and other physical properties
-
Date of analysis
-
-
Assess Technical Support: A reputable supplier will have qualified chemists on staff who can answer technical questions about the product's stability, solubility, and potential impurities.
In-House Quality Control: The Trust-but-Verify Protocol
Even with a supplier's CoA, performing in-house QC on incoming material is a mandatory step for scientific rigor. This self-validating system protects your experiments from costly failures due to substandard reagents.
-
Preparation: Accurately weigh approximately 5-10 mg of the this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Ensure the solvent is compatible and will not obscure key proton signals.
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identity Confirmation: Compare the obtained spectrum to a reference spectrum or literature data. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks should match the expected structure of the azabicyclooctane core.
-
Purity Assessment: Look for peaks that do not correspond to the product or the solvent. Integrate the area of the product peaks versus the impurity peaks to estimate purity. Pay close attention to the aromatic region (if using a solvent like DMSO-d₆) for residual solvents from synthesis or purification.
-
Safety, Handling, and Storage
Proper handling is crucial for both user safety and compound integrity.
-
Hazard Identification: This compound is often classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[8] It can be harmful or toxic if swallowed.[9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] Avoid exposure to excess heat and moisture.[8]
Caption: A robust procurement workflow for critical research chemicals.
The Synthetic Context: An Overview
While end-users are not typically synthesizing this compound, understanding its synthetic origins provides insight into potential impurities. The synthesis of the 2-azabicyclo[2.2.2]octane core is non-trivial and often involves multi-step sequences.
A common strategy involves an Aza-Diels-Alder (4+2) cycloaddition reaction to construct the bicyclic ring system.[10][11] For instance, a reaction between an activated diene and a dienophile, followed by further functional group manipulations, can yield the desired scaffold. Often, protecting groups, such as the tert-butoxycarbonyl (Boc) group, are used on the nitrogen atom during synthesis, which must be removed in a later step.[12]
Caption: Generalized Aza-Diels-Alder synthetic approach.
This process highlights potential sources of impurities, such as:
-
Incomplete reaction by-products.
-
Stereoisomers (endo/exo) that may not have been fully separated.[10]
-
Residual protecting groups or reagents from deprotection steps.
-
Catalysts used in the cycloaddition (e.g., Bismuth or Indium salts).[10]
Applications in Drug Discovery and Development
The unique structure of this compound makes it a privileged scaffold in medicinal chemistry.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Its rigid framework is ideal for positioning functional groups to interact with the complex binding sites of nAChRs, which are implicated in cognitive function, addiction, and inflammation.[1]
-
γ-Secretase Inhibitors: The 2-azabicyclo[2.2.2]octane core has been successfully used to design potent and selective inhibitors of presenilin-1 (PSEN1), a component of the γ-secretase complex.[10][11] This complex is a key target in Alzheimer's disease research, as it is responsible for generating amyloid-β peptides.[11] The scaffold helps achieve a crucial "U" shape conformation required for potent and selective inhibition.[11]
-
Central Nervous System (CNS) Agents: The general structure is found in compounds that bind with high affinity to sigma receptors, which are involved in various CNS disorders.[13]
Caption: Use as a core scaffold in medicinal chemistry design.
Conclusion
This compound is a commercially available yet highly specialized chemical building block with significant value in pharmaceutical R&D. Its successful procurement hinges on a strategy that prioritizes quality and verification over cost alone. By implementing rigorous supplier vetting and mandatory in-house QC, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and groundbreaking science. The compound's rigid, versatile structure will undoubtedly continue to feature in the design of novel therapeutics for years to come.
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This compound . Aladdin. [Link]
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2-AZABICYCLO[2.2.2]OCTANE . Journal of Organic Chemistry. [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors . Lirias. [Link]
-
Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors . UCL Discovery. [Link]
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Core Safety and Handling Protocols for 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Introduction: A Scientist's Perspective on Proactive Safety
In the landscape of pharmaceutical research and development, 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS No. 738551-49-0) presents itself as a valuable chiral building block. Its rigid bicyclic structure is instrumental in designing novel modulators of nicotinic acetylcholine receptors and other central nervous system agents.[1] The successful and safe application of such a specialized reagent, however, is not merely a matter of following procedural steps. It is about understanding the causality behind each safety recommendation.
This guide is structured from the perspective of a field-experienced scientist. We will move beyond a simple recitation of hazard codes to build a holistic understanding of the compound's risk profile, drawing upon data from structurally analogous molecules to construct a robust and self-validating system of safety. The protocols herein are designed to protect not only the researcher but also the integrity of the experimental work.
Section 1: Chemical Identification and Physical Properties
A foundational element of safe handling is a clear understanding of the material's identity and basic characteristics.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 738551-49-0 | [1] |
| Molecular Formula | C₇H₁₄ClNO | [1][] |
| Molecular Weight | 163.64 g/mol | [1][] |
| Typical Form | Solid | [3] |
| Known Storage Conditions | Room temperature, in a sealed, dry container | [1] |
Section 2: Hazard Identification and Risk Assessment
The most direct structural analog with available safety data is the Boc-protected intermediate, 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane .[3] Its hazard profile provides the most probable and relevant risks associated with the core bicyclic structure.
Anticipated Hazard Profile (Based on Analogs):
| Hazard Statement | Code | Corresponding Risk | Analog Source(s) |
| Harmful if swallowed | H302 | Ingestion may lead to toxic effects. This is a common hazard for amine hydrochlorides and bicyclic structures. | [3] (for 2-Boc analog),[4][5] (for other azabicyclo- compounds) |
| Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation, redness, or dermatitis. | [3] (for 2-Boc analog),[4][6] (for other azabicyclo- compounds) |
| Causes serious eye irritation | H319 | The compound is expected to be a significant irritant to the eyes, potentially causing damage if not promptly addressed. | [3] (for 2-Boc analog),[4][6] (for other azabicyclo- compounds) |
| May cause respiratory irritation | H335 | Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort. | [3] (for 2-Boc analog),[4][6] (for other azabicyclo- compounds) |
Causality Insight: The hydrochloride salt of an amine, like the subject compound, can exhibit acidic properties and is often highly water-soluble. This combination can exacerbate irritation upon contact with moist tissues such as the eyes, skin, and respiratory tract. The bicyclic amine structure itself is bioactive, and oral toxicity is a plausible characteristic.[5] Therefore, treating this compound with the precautions associated with H302, H315, H319, and H335 is a scientifically sound and prudent approach.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The primary safety principle is to minimize exposure. This is achieved first through engineering controls and secondarily through personal protective equipment.
Engineering Controls
-
Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood. The rationale is to control and exhaust any airborne dust at the source, directly addressing the respiratory irritation hazard (H335).[4][6][7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is critical for immediate response to accidental skin or eye contact.[7]
Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and should be treated as the final barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable initial choice. Always check the manufacturer's compatibility data for breakthrough times. Double-gloving is recommended when handling the pure solid. Contaminated gloves must be removed and disposed of properly.
-
Lab Coat: A standard cotton lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: When engineering controls (like a fume hood) are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[7] Respirator use must be part of a formal institutional program that includes fit-testing and training.
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling & Storage Procedures
Methodical and deliberate actions are key to preventing incidents.
Handling Protocol for Solid Compound
-
Preparation: Before retrieving the compound, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, containers) is present. Don all required PPE.
-
Weighing: Perform all weighing operations on a balance inside the fume hood. Use a disposable weigh boat. Avoid creating dust clouds by handling the material gently.
-
Transfer: If transferring the powder to a flask, use a powder funnel. After the transfer, tap the funnel to dislodge any remaining particles.
-
Post-Handling: Tightly reseal the source container immediately after use. Clean any contaminated equipment or surfaces within the fume hood. Dispose of contaminated disposables (weigh boats, gloves) in a designated, sealed waste bag.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5]
Storage Protocol
-
Conditions: Store the container in a cool, dry, and well-ventilated area at room temperature (18-25°C).[1][4][9] The primary container must be kept tightly sealed to prevent moisture absorption, to which hydrochloride salts are often sensitive.
-
Segregation:
-
Store away from strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is unavailable, this is a standard precaution for amine hydrochlorides.
-
Do not store in the same cabinet as flammable materials.[9]
-
Ensure the storage location is secure and accessible only to authorized personnel ("Store locked up").[5][6]
-
-
Labeling: Ensure the container label is clear, legible, and includes the chemical name and primary hazard warnings. Damaged or faded labels must be replaced immediately.[9]
Section 5: First Aid & Emergency Response
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
These recommendations are based on the standard procedures for the anticipated hazards.[6] Always show the chemical container or safety data information to medical personnel.[5][6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.[5]
Spill Response Protocol (Small Scale)
-
Evacuate & Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Protect: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into a clearly labeled, sealable container for chemical waste.[4] Avoid dry sweeping that creates dust. Wet-brushing or using a vacuum with a HEPA filter is preferable.[4]
-
Do not allow the material to enter drains or waterways.[4][5]
-
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of the sealed waste container according to institutional and local regulations.
Caption: Risk Assessment and Control Workflow.
Section 6: Disposal Considerations
Chemical waste disposal is strictly regulated.
-
Waste Characterization: The waste material must be treated as hazardous.
-
Containerization: Collect waste material, including contaminated disposables, in a dedicated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Adhere to all local, state, and federal environmental regulations. Do not dispose of down the drain or in general trash.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.com. [Link]
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Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from Apollo Scientific. [Link]
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- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride Derivatives
Introduction: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold in Drug Discovery
The 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a conformationally constrained bicyclic amine that serves as a valuable chiral building block in medicinal chemistry. Its rigid framework is particularly useful for the synthesis of nicotinic acetylcholine receptor modulators, enzyme inhibitors, and various agents targeting the central nervous system.[1] The defined spatial orientation of its functional groups—a secondary amine and a secondary alcohol—allows for the precise design of molecules that can interact with high specificity and affinity with biological targets.[2] The quinuclidine core, a related structure, is found in numerous therapeutic agents, highlighting the pharmacological importance of this scaffold.[3]
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of analogues based on the 6-Hydroxy-2-azabicyclo[2.2.2]octane core. The ability to immobilize this scaffold on a solid support facilitates the iterative addition of diverse chemical moieties and simplifies purification, accelerating the structure-activity relationship (SAR) studies crucial for drug development.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the rationale behind experimental choices, present detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.
Core Principles and Strategic Considerations for Solid-Phase Synthesis
The successful solid-phase synthesis of derivatives of 6-Hydroxy-2-azabicyclo[2.2.2]octane hinges on several key decisions. The presence of two reactive functional groups, the secondary amine and the hydroxyl group, necessitates a carefully planned strategy for immobilization and subsequent chemical modifications.
Choosing the Right Anchor: Resin and Linker Selection
The choice of resin and linker is critical as it dictates the conditions for cleavage and the nature of the final product (e.g., amide, carboxylic acid).
-
For C-terminal Amide Libraries: Rink Amide resin is an excellent choice.[5][6] The final product will be a carboxamide, which is a common functional group in many drug candidates. Cleavage from Rink Amide resin is typically achieved under moderately acidic conditions, such as with a solution of trifluoroacetic acid (TFA).[6][7]
-
For C-terminal Carboxylic Acid Libraries: Wang resin is the preferred solid support.[5] The ester linkage formed with the resin is stable to many reaction conditions but can be readily cleaved with TFA to yield the free carboxylic acid.[8][9]
Orthogonal Protecting Group Strategy
To selectively modify one functional group while the other remains unreactive, an orthogonal protecting group strategy is essential.[10]
-
Protection of the Secondary Amine: The tert-butyloxycarbonyl (Boc) group is a suitable choice for protecting the secondary amine of the 2-azabicyclo[2.2.2]octane core. It is stable to the basic conditions often used for on-resin reactions but is readily removed with acid (e.g., TFA) during the final cleavage step.[10][11]
-
Protection of the Hydroxyl Group: While the hydroxyl group can sometimes be left unprotected if its reactivity is not a concern for the planned synthetic steps, its protection may be necessary to avoid side reactions. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), can be employed. Silyl ethers are generally stable to the conditions used for Boc-deprotection and can be removed with fluoride reagents like tetrabutylammonium fluoride (TBAF) if needed.
Experimental Protocols
The following protocols are designed to be a starting point for the solid-phase synthesis of a library of compounds derived from 6-Hydroxy-2-azabicyclo[2.2.2]octane.
Protocol 1: Immobilization of 6-Hydroxy-2-azabicyclo[2.2.2]octane on Rink Amide Resin
This protocol describes the immobilization of the bicyclic amine onto Rink Amide resin via reductive amination.
Materials:
-
Rink Amide resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Reductive Amination:
-
Dissolve this compound (3 eq.) and DIPEA (3 eq.) in DMF.
-
Add this solution to the deprotected Rink Amide resin.
-
Add NaBH₃CN (3 eq.) or STAB (3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin sequentially with DMF, MeOH, and DCM to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour. Wash the resin as in the previous step.
-
Resin Drying: Dry the resin under vacuum.
Monitoring the Reaction: The progress of the reductive amination can be monitored using a qualitative test for secondary amines, such as the chloranil test.[12][13] A small sample of the resin is taken, washed, and treated with the test reagents. A color change indicates the presence of the secondary amine.
Workflow for Immobilization on Rink Amide Resin
Caption: Workflow for the immobilization of 6-Hydroxy-2-azabicyclo[2.2.2]octane.
Protocol 2: On-Resin Acylation of the Hydroxyl Group
This protocol details the acylation of the hydroxyl group of the immobilized bicyclic alcohol with a carboxylic acid.
Materials:
-
Immobilized 6-Hydroxy-2-azabicyclo[2.2.2]octane resin
-
Carboxylic acid (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Acylation:
-
In a separate vial, pre-activate the carboxylic acid (3 eq.) with DIC (3 eq.) and a catalytic amount of DMAP in DMF for 15-30 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Resin Drying: Dry the resin under vacuum.
Monitoring the Reaction: The disappearance of the free hydroxyl group can be monitored by techniques such as FT-IR spectroscopy on a single resin bead, looking for the disappearance of the O-H stretching band.
Protocol 3: On-Resin Sulfonylation of the Hydroxyl Group
This protocol describes the sulfonylation of the hydroxyl group.
Materials:
-
Immobilized 6-Hydroxy-2-azabicyclo[2.2.2]octane resin
-
Sulfonyl chloride (R-SO₂Cl)
-
DIPEA or Pyridine
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM.
-
Sulfonylation:
-
Add a solution of the sulfonyl chloride (3 eq.) and DIPEA (4 eq.) in DCM to the resin.
-
Agitate the mixture at room temperature for 2-6 hours.
-
-
Washing: Wash the resin with DCM, DMF, and MeOH.
-
Resin Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from Rink Amide Resin and Purification
This protocol outlines the final cleavage of the derivatized compound from the Rink Amide resin.
Materials:
-
Derivatized resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge tubes
-
HPLC system for purification
Procedure:
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
-
Precipitation:
-
Add cold diethyl ether to the concentrated filtrate to precipitate the crude product.
-
Centrifuge the mixture to pellet the product.
-
Decant the ether and repeat the ether wash.
-
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
Workflow for On-Resin Modification and Cleavagedot
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- 2. Fluorometric monitoring of organic reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
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- 8. peptide.com [peptide.com]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
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- 12. Detection of secondary amines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of secondary amines on solid phase. | Semantic Scholar [semanticscholar.org]
Application Notes: 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride as a Chiral Building Block in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride, a versatile and powerful chiral building block for asymmetric synthesis. Its rigid, conformationally constrained bicyclic structure provides an exceptional scaffold for stereochemical control in the synthesis of complex molecules. These notes detail the physicochemical properties of this reagent, elucidate its role in directing stereoselective transformations, and provide detailed protocols for its application. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Introduction: The Strategic Value of Rigid Chiral Scaffolds
In the landscape of modern drug discovery and development, the synthesis of single-enantiomer compounds is not merely a preference but a regulatory and clinical necessity. Chiral building blocks are foundational to this endeavor, serving as starting materials that embed stereochemical information into a synthetic sequence from the outset.
The 2-azabicyclo[2.2.2]octane core, an isostere of piperidine/pyridine, is of particular interest due to its defined three-dimensional structure.[1] Unlike flexible aliphatic or monocyclic systems, the bicyclic framework of 6-Hydroxy-2-azabicyclo[2.2.2]octane minimizes conformational ambiguity. This rigidity is paramount in asymmetric synthesis; it allows for predictable shielding of one face of a reactive center, thereby directing incoming reagents to approach from the less hindered face and ensuring high diastereoselectivity. The hydroxyl group at the C-6 position serves as a versatile synthetic handle, allowing for further functionalization or use as a directing group, while the secondary amine provides a key point for molecular elaboration.
This compound is particularly valuable in the development of bioactive molecules targeting the central nervous system, including nicotinic acetylcholine receptor modulators and enzyme inhibitors.[2] Its structure can mimic natural neurotransmitters, and its rigidity enhances both selectivity and stability in drug candidates.[2]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [2][] |
| Molecular Weight | 163.64 g/mol | [2][] |
| Appearance | White to Yellow Solid | [4] |
| CAS Number | 738551-49-0 | [5] |
| Storage | Room temperature, in a sealed, dry container | [2] |
Safety & Handling:
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
-
Handle in a well-ventilated area or chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[4]
-
The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
Core Concept: Stereochemical Control
The utility of 6-Hydroxy-2-azabicyclo[2.2.2]octane as a chiral building block stems from its ability to function as a chiral auxiliary or a chiral template .[6] The pre-existing stereocenter at C-6 dictates the stereochemical outcome of reactions at other positions on the molecule or on substituents attached to the scaffold.
The mechanism of stereochemical induction can be visualized as follows:
Caption: Logical flow of asymmetric synthesis using a chiral scaffold.
The rigid bicyclic structure creates two distinct steric environments (exo and endo faces). When a prochiral substrate is attached to the scaffold (e.g., at the nitrogen atom), the scaffold effectively blocks one face of the substrate, forcing an incoming reagent to attack from the opposite, less hindered face. This results in the preferential formation of one diastereomer.
Application Protocol: Synthesis of a Chiral Sulfonamide Intermediate
This protocol provides a representative example of how the 2-azabicyclo[2.2.2]octane scaffold is used in the synthesis of complex, biologically relevant molecules, such as γ-secretase inhibitors.[7][8] The procedure involves the N-sulfonylation of the secondary amine followed by the diastereoselective reduction of a ketone, where the existing chirality of the scaffold directs the stereochemical outcome of the reduction.
This protocol is adapted from methodologies described for the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides.[8]
Workflow Diagram:
Caption: Synthetic workflow for a chiral sulfonamide alcohol.
Protocol 4.1: N-Sulfonylation
Objective: To attach an arylsulfonyl group to the nitrogen of the bicyclic amine.
-
Materials:
-
(1S,4S)-2-Azabicyclo[2.2.2]octan-6-one hydrochloride (or related chiral ketone precursor) (1.0 eq)
-
4-Chlorophenylsulfonyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend the chiral amine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) dropwise to the suspension. Stir for 15 minutes to generate the free amine in situ.
-
Add the 4-chlorophenylsulfonyl chloride (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the desired N-sulfonyl ketone.
-
Protocol 4.2: Diastereoselective Ketone Reduction
Objective: To reduce the ketone to a secondary alcohol, with the stereochemistry directed by the chiral scaffold.
-
Materials:
-
N-sulfonyl ketone from Protocol 4.1 (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
Dissolve the N-sulfonyl ketone (1.0 eq) in anhydrous MeOH (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add NaBH₄ (1.5 eq) slowly in small portions. Vigorous gas evolution may occur.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate and water to the residue. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will be a mixture of diastereomeric alcohols. The ratio of diastereomers is determined by the directing influence of the bicyclic scaffold.
-
Purify the diastereomers by flash column chromatography to isolate the major, desired endo (or exo, depending on the specific substrate) alcohol product.[8]
-
Rationale and Discussion: The choice of NaBH₄ is critical; it is a mild reducing agent that is sensitive to the steric environment around the carbonyl. The rigid azabicyclo[2.2.2]octane framework shields one face of the ketone, forcing the hydride to attack from the more accessible face. This substrate-controlled diastereoselectivity is a hallmark of using such chiral building blocks and obviates the need for more complex chiral reagents or catalysts for this specific transformation. The resulting chiral alcohol is a valuable intermediate for further synthetic elaboration in drug development programs.[9]
Conclusion
This compound is a preeminent chiral building block whose value lies in its conformational rigidity and functional versatility. It provides a robust platform for introducing stereocenters with a high degree of predictability and control. The protocols and principles outlined in this guide demonstrate its straightforward application in constructing complex, enantiomerically enriched molecules, underscoring its importance for professionals in pharmaceutical synthesis and medicinal chemistry.
References
- This compound. MySkinRecipes.
- This compound | 738551-49-0. ChemicalBook.
- Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes a Definition of...
- (2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]. Benchchem.
- CAS 738551-49-0 this compound. BOC Sciences.
- Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias.
- 2-azabicyclo[2.2.2]octan-6-ol (C7H13NO). PubChemLite.
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed.
- 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane. Sigma-Aldrich.
- Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid | Request PDF.
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- 6. (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | Benchchem [benchchem.com]
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Application of 2-Azabicyclo[2.2.2]octane Derivatives in the Synthesis of Presenilin-1 Selective γ-Secretase Inhibitors
Introduction: The Rationale for Targeting γ-Secretase with Specificity
Alzheimer's disease (AD), a devastating neurodegenerative disorder, is pathologically characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form senile plaques.[1] According to the amyloid cascade hypothesis, the production of Aβ, particularly the aggregation-prone Aβ42 species, is a central event in AD pathogenesis.[1] The final enzymatic step in Aβ generation is catalyzed by γ-secretase, an intramembrane protease complex, making it a prime therapeutic target for AD.[1][2]
However, the clinical development of broad-spectrum γ-secretase inhibitors (GSIs) has been fraught with challenges, most notably mechanism-based toxicities.[3] These adverse effects are largely attributed to the inhibition of Notch receptor processing, a critical signaling pathway involved in cell-fate decisions.[1] The failure of non-selective inhibitors like Semagacestat in late-stage clinical trials underscored the critical need for a more nuanced approach.[3]
γ-secretase is not a single entity but a family of complexes. The catalytic core is a presenilin (PSEN) protein, with two isoforms in humans: PSEN1 and PSEN2.[1] These assemble with three other subunits: Nicastrin (NCT), Anterior pharynx defective 1 (APH1), and Presenilin enhancer 2 (PEN-2).[1] The existence of APH1 isoforms (APH1A and APH1B) gives rise to at least four major γ-secretase complexes (PSEN1/APH1A, PSEN1/APH1B, PSEN2/APH1A, and PSEN2/APH1B).[1] Research suggests that PSEN1-containing complexes are the primary contributors to Aβ production in the brain.[4] This heterogeneity provides a therapeutic window: selectively inhibiting the PSEN1 complex while sparing PSEN2 could reduce brain Aβ levels without causing the severe Notch-related side effects associated with broad-spectrum inhibition.[4]
It is within this context that the 2-azabicyclo[2.2.2]octane scaffold has emerged as a promising structural motif for the design of potent and selective PSEN1 inhibitors.[3][5] This guide provides a detailed overview of the synthesis, characterization, and evaluation of this novel class of inhibitors for researchers in drug discovery and development.
Molecular Design and Strategy
Computational modeling of known PSEN1-selective inhibitors has revealed a key pharmacophoric feature: a distinct "U" shaped conformation.[3][5] This spatial arrangement is typically formed by intramolecular stacking interactions between two aromatic rings—one from an aryl substituent and the other from an aromatic sulfone or sulfonamide moiety.[4][5] The 2-azabicyclo[2.2.2]octane core serves as a rigid, three-dimensional scaffold ideally suited to orient these aromatic groups into the required "U" conformation, thereby facilitating selective binding to the PSEN1 catalytic site.[5]
Diagram 1: The γ-Secretase Cleavage Pathway
Caption: Overview of APP and Notch processing by secretase enzymes.
Synthetic Protocols for 2-Azabicyclo[2.2.2]octane Sulfonamide Derivatives
The synthesis of this inhibitor class is achieved through a multi-step sequence, commencing with the construction of the core bicyclic structure via a key Aza-Diels-Alder reaction.
Protocol 1: Synthesis of the 2-Azabicyclo[2.2.2]octan-5-one Core
This protocol outlines the one-pot, three-component Aza-Diels-Alder reaction to form the key intermediate.[5][6]
-
Reaction Setup: In a microwave-safe vial, combine the desired substituted benzaldehyde (1.0 eq), p-anisidine (1.0 eq), and 2-cyclohexen-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60 °C for 2 hours.
-
Reaction Monitoring: Monitor the formation of the endo and exo diastereomers by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isomer Separation: Separate the resulting endo and exo diastereomers using flash column chromatography on silica gel. The exo isomer is typically the desired precursor for achieving the "U" conformation.
Protocol 2: N-Deprotection of the Bicyclic Core
The p-methoxyphenyl (PMP) group is a versatile protecting group that can be removed under oxidative conditions.
-
Dissolution: Dissolve the purified exo-2-azabicyclo[2.2.2]octan-5-one intermediate (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add Ceric Ammonium Nitrate (CAN, (NH₄)₂Ce(NO₃)₆, ~2.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary amine by flash column chromatography.
Protocol 3: Sulfonylation of the Secondary Amine
This step introduces the critical sulfonamide moiety.
-
Reaction Setup: Dissolve the deprotected bicyclic amine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, ~2.0 eq).
-
Sulfonyl Chloride Addition: Add the desired substituted aryl sulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the final sulfonamide product by flash column chromatography.
Protocol 4: Stereoselective Ketone Reduction (Optional)
Introduction of a hydroxyl group can provide an additional hydrogen-bond donor, potentially enhancing selectivity and potency.[3]
-
Dissolution: Dissolve the synthesized 2-azabicyclo[2.2.2]octan-5-one sulfonamide (1.0 eq) in methanol at room temperature.
-
Reducing Agent: Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise.
-
Reaction: Stir the mixture for 2-18 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting alcohol by flash column chromatography.
Diagram 2: Synthetic Workflow
Caption: Key stages in the synthesis of 2-azabicyclo[2.2.2]octane inhibitors.
Biological Evaluation: Protocols for Determining Potency and Selectivity
The defining characteristic of this inhibitor class is its selectivity for PSEN1 over PSEN2. This requires specialized assays capable of distinguishing the activity of the four different γ-secretase complexes.
Protocol 5: Generation of Cell Lines Expressing Specific γ-Secretase Complexes
This protocol is based on the method of rescuing double-knockout cells, providing a clean background for assessing individual complex activity.[7]
-
Parental Cell Line: Utilize Mouse Embryonic Fibroblast (MEF) cells deficient for all endogenous presenilin and Aph1 genes (Psen1/2⁻/⁻, Aph1ABC⁻/⁻).
-
Rescue Constructs: Use retroviral vectors (e.g., pMSCV) containing the human coding sequences for the desired γ-secretase subunits. Create four distinct constructs to express:
-
hPSEN1 and hAPH1A
-
hPSEN1 and hAPH1B
-
hPSEN2 and hAPH1A
-
hPSEN2 and hAPH1B
-
-
Transduction: Transduce the parental MEF cells with the respective retroviral vectors.
-
Selection: Select for stably transfected cells using an appropriate selection marker (e.g., zeocin).
-
Verification: Confirm the exclusive expression of the desired subunits in each of the four generated cell lines by Western blotting. These cell lines now serve as the source for each of the four specific γ-secretase complexes.
Protocol 6: Cell-Free γ-Secretase Activity and Inhibition Assay
This in vitro assay uses membrane preparations from the engineered cell lines to directly measure enzymatic activity.[8][9]
-
Membrane Preparation:
-
Harvest cells from each of the four engineered lines.
-
Resuspend cells in a cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a detergent-compatible method (e.g., BCA assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of the 2-azabicyclo[2.2.2]octane test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the membrane preparation from one of the specific cell lines (e.g., PSEN1/APH1B).
-
Initiate the reaction by adding a fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from the APP C-terminus flanked by EDANS/DABCYL FRET pair).[6]
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a plate reader (e.g., excitation at ~340 nm, emission at ~490 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Repeat the assay for all four membrane preparations (PSEN1/APH1A, PSEN1/APH1B, PSEN2/APH1A, PSEN2/APH1B) to determine the selectivity profile of each inhibitor.
-
Data Presentation and Interpretation
The primary output of the biological evaluation is a quantitative measure of potency and selectivity. This data should be summarized in a clear, tabular format for comparative analysis.
Table 1: Representative Inhibitory Activity and Selectivity Profile
| Compound | PSEN1/APH1A IC₅₀ (nM) | PSEN1/APH1B IC₅₀ (nM) | PSEN2/APH1A IC₅₀ (nM) | PSEN2/APH1B IC₅₀ (nM) | Selectivity (PSEN2/PSEN1)* |
| (+)-13b | 22 | 5.5 | >2000 | >2000 | >360-fold |
| 13c | 45 | 12 | 1500 | 1800 | ~125-fold |
| 13k | 60 | 15 | 1900 | 2200 | ~127-fold |
Note: Data is representative and adapted from published literature for illustrative purposes.[3][5] Selectivity is calculated as the ratio of the average IC₅₀ for PSEN2 complexes to the average IC₅₀ for PSEN1 complexes.
The data clearly demonstrates the high potency of compounds like (+)-13b against PSEN1-containing complexes, particularly PSEN1/APH1B, with exceptional selectivity (>350-fold) over PSEN2-containing complexes.[5] Such a profile is highly desirable for a therapeutic candidate, promising a reduction in Aβ production with a minimized risk of Notch-related toxicity. Further characterization would involve assessing pharmacokinetic properties such as brain penetration, metabolic stability, and potential for CYP inhibition to identify candidates for in vivo studies.[5]
Conclusion and Future Directions
The 2-azabicyclo[2.2.2]octane scaffold represents a significant advancement in the design of γ-secretase inhibitors. By rigidly enforcing a "U" shaped pharmacophore, these derivatives achieve potent and highly selective inhibition of the PSEN1 complex. The protocols outlined herein provide a framework for the synthesis and evaluation of this promising class of molecules. The ability to spare PSEN2 and, by extension, critical Notch signaling pathways, offers a rational path toward developing a safe and effective disease-modifying therapy for Alzheimer's disease. Future lead optimization efforts will likely focus on improving pharmacokinetic properties while maintaining the exceptional potency and selectivity profile demonstrated by lead compounds such as (+)-13b.
References
-
Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at: [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. The Francis Crick Institute. Available at: [Link]
-
In vitro -secretase assay. ( A ) Schematic representation of the fusion protein substrate, C100Flag, consisting sequentially of an N-terminal Met (M), APP597. ResearchGate. Available at: [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. Available at: [Link]
-
Selective inhibitors of the PSEN1–gamma-secretase complex. PMC. Available at: [Link]
-
Structure of γ-secretase (PSEN1/APH-1B) in complex with Aβ46 provides insights into amyloid-β. bioRxiv. Available at: [Link]
-
Signature Amyloid β Profiles Are Produced by Different γ-Secretase Complexes. PMC. Available at: [Link]
-
Cell-free assays for γ-secretase activity. ResearchGate. Available at: [Link]
-
Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. Walsh Medical Media. Available at: [Link]
-
Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. Available at: [Link]
- US9632088B2 - Methods and compositions for gamma-secretase assay. Google Patents.
-
Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Sec. Semantic Scholar. Available at: [Link]
-
Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. NIH. Available at: [Link]
-
γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2. NIH. Available at: [Link]
-
Presenilin 1 and Presenilin 2 Target γ-Secretase Complexes to Distinct Cellular Compartments. PMC. Available at: [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Signature Amyloid β Profiles Are Produced by Different γ-Secretase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of ELOVL6 Inhibitors Featuring a 2-Azabicyclo[2.2.2]octane Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and evaluation of a novel class of inhibitors for Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6), based on a 2-azabicyclo[2.2.2]octane scaffold. ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids, and its inhibition presents a promising therapeutic strategy for metabolic diseases. These application notes offer a comprehensive overview of the synthetic chemistry involved, from the construction of the core bicyclic structure to the elaboration of final inhibitor compounds. Furthermore, protocols for the biochemical evaluation of these inhibitors are detailed, providing a complete framework for researchers in the field of drug discovery.
Introduction: ELOVL6 as a Therapeutic Target
Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids.[1][2] Specifically, it is responsible for the conversion of C12-16 fatty acyl-CoAs to C18 species.[3][4] Elevated ELOVL6 activity is associated with various metabolic disorders, including insulin resistance, fatty liver disease, and atherosclerosis. Consequently, the development of potent and selective ELOVL6 inhibitors is an area of significant therapeutic interest.
The 2-azabicyclo[2.2.2]octane scaffold has emerged as a promising core for the design of ELOVL6 inhibitors. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with the enzyme's active site, potentially leading to high potency and selectivity. This guide will focus on the synthesis of derivatives based on this core, as pioneered in the work by Sasaki et al.[5][6]
Mechanism of ELOVL6 and Rationale for Inhibition
The elongation of fatty acids by ELOVL6 is a four-step process that occurs in the endoplasmic reticulum. The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA. By inhibiting this crucial step, the overall production of long-chain fatty acids can be effectively downregulated.
Caption: The ELOVL6-mediated fatty acid elongation cycle and the point of inhibition.
Synthesis of the 2-Azabicyclo[2.2.2]octane Core
The 2-azabicyclo[2.2.2]octane core can be synthesized through various methods, with the Diels-Alder reaction being a particularly efficient approach.[7] This cycloaddition reaction allows for the stereocontrolled formation of the bicyclic system.
Protocol 2.1: Diels-Alder Approach to 2-Azabicyclo[2.2.2]octane Core
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a 1,2-dihydropyridine derivative and a suitable dienophile.
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine
-
N-acryloyl-2,10-camphorsultam (as a chiral dienophile)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves, 4Å
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of N-acryloyl-2,10-camphorsultam (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add activated 4Å molecular sieves (100 mg).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.2 mmol) to the solution. The solution will typically turn yellow. Stir for 15 minutes.
-
Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and then extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-azabicyclo[2.2.2]octane derivative.
Expert Insight: The use of a chiral auxiliary like camphorsultam allows for diastereoselective synthesis, which is crucial for producing enantiomerically pure final compounds. The Lewis acid catalyst, TiCl₄, activates the dienophile towards the cycloaddition.
Synthesis of ELOVL6 Inhibitors
The following protocols outline the synthesis of a representative ELOVL6 inhibitor based on the 2-azabicyclo[2.2.2]octane core, as adapted from the literature.[5]
Caption: General synthetic workflow for ELOVL6 inhibitors.
Protocol 3.1: Amide Coupling
Materials:
-
2-Azabicyclo[2.2.2]octane derivative (from Protocol 2.1)
-
4-(Trifluoromethyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 4-(trifluoromethyl)benzoic acid (1.2 mmol) in anhydrous DMF (5 mL).
-
Add EDC (1.3 mmol), HOBt (1.3 mmol), and DIPEA (2.5 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Add a solution of the 2-azabicyclo[2.2.2]octane derivative (1.0 mmol) in anhydrous DMF (3 mL).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the intermediate amide.
Protocol 3.2: Suzuki Coupling
Materials:
-
Intermediate amide (with a suitable leaving group, e.g., a bromine or triflate)
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and water
Procedure:
-
To a flask containing the intermediate amide (1.0 mmol) and (4-methoxyphenyl)boronic acid (1.5 mmol), add toluene (10 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel chromatography or preparative HPLC.
Biochemical Evaluation of ELOVL6 Inhibition
The following is a representative protocol for an in vitro ELOVL6 enzymatic assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.[3]
Protocol 4.1: ELOVL6 Enzymatic Assay
Materials:
-
Human ELOVL6-expressing microsomes
-
[¹⁴C]-Palmitoyl-CoA (substrate)
-
Malonyl-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
Procedure:
-
Prepare a reaction mixture containing assay buffer, malonyl-CoA (final concentration ~50 µM), and ELOVL6-expressing microsomes (protein concentration ~50 µg/mL).
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Pre-incubate the mixture for 10 minutes at 37 °C.
-
Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA (final concentration ~10 µM).
-
Incubate for 20 minutes at 37 °C.
-
Stop the reaction by adding a solution of 2.5 M KOH in 50% ethanol.
-
Saponify the lipids by heating at 60 °C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl).
-
Extract the fatty acids with hexane.
-
Evaporate the hexane and redissolve the residue in a suitable solvent.
-
Quantify the radioactivity of the elongated product ([¹⁴C]-stearic acid) using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Structure-Activity Relationship (SAR) Summary
The initial studies on this class of inhibitors have provided valuable insights into their structure-activity relationships.[5]
| Compound ID | R¹ Group | R² Group | hELOVL6 IC₅₀ (nM) |
| 1 | 4-CF₃-Ph | H | 50 |
| 28a | 4-CF₃-Ph | 4-MeO-Ph | 10 |
| 29 | 4-Cl-Ph | 4-MeO-Ph | 25 |
| 30 | Ph | 4-MeO-Ph | 150 |
Key Findings:
-
A trifluoromethylphenyl group at the R¹ position is generally favorable for high potency.
-
The introduction of a 4-methoxyphenyl group at the R² position significantly enhances inhibitory activity.
-
Electron-withdrawing groups on the R¹ phenyl ring appear to be more effective than unsubstituted or electron-donating groups.
Conclusion
The 2-azabicyclo[2.2.2]octane scaffold serves as an excellent foundation for the design of potent and selective ELOVL6 inhibitors. The synthetic routes outlined in these application notes provide a robust framework for accessing a variety of analogs for further optimization. The accompanying biochemical assay protocol enables the reliable determination of their inhibitory activity. This comprehensive guide is intended to facilitate further research and development in this promising area of metabolic disease therapeutics.
References
-
Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]
-
Jakobsson, A., et al. (2006). Metabolic significance of fatty acid elongation. DiVA portal. [Link]
-
Matsuzaka, T., et al. (2007). Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance. Journal of Lipid Research, 48(9), 1974-1983. [Link]
-
Ibarluzea, N., et al. (2023). Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. bioRxiv. [Link]
-
Nagase, T., et al. (2009). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Journal of Medicinal Chemistry, 52(14), 4111-4114. [Link]
-
Voskens, C. J., et al. (2022). Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination. PNAS, 119(38), e2202117119. [Link]
-
Krycer, J. R., et al. (2020). Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention. PMC. [Link]
-
Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. ResearchGate. [Link]
- Fonken, G. S., et al. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Oishi, T., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. CORE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Iodocyclization Reaction to Form the 2-Azabicyclo[2.2.2]octane Skeleton
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The 2-azabicyclo[2.2.2]octane framework, a rigid, three-dimensional saturated heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its constrained conformation allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets. This structural rigidity often leads to improved binding affinity, enhanced selectivity, and favorable pharmacokinetic properties compared to more flexible aliphatic or aromatic systems.[2][4] The 2-azabicyclo[2.2.2]octane core is increasingly utilized as a bioisostere for common aromatic rings like phenyl, pyridine, and piperidine, offering a route to escape flatland and explore new chemical space with improved developability profiles.[2][4][5] Consequently, robust and efficient synthetic methodologies to access this valuable skeleton are of paramount importance to researchers in the pharmaceutical and life sciences sectors.
This comprehensive guide details the application of the iodocyclization reaction for the stereoselective construction of the 2-azabicyclo[2.2.2]octane core. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols, and showcase its practical application in contemporary drug discovery programs.
The Iodocyclization Reaction: A Powerful Tool for Aza-Bridged Ring Construction
Electrophilic iodocyclization is a cornerstone of modern heterocyclic synthesis, enabling the formation of a wide array of nitrogen-containing ring systems.[6][7] The reaction proceeds via the activation of a carbon-carbon double or triple bond by an electrophilic iodine species, followed by the intramolecular nucleophilic attack of a tethered nitrogen atom. This process is highly regio- and stereoselective, with the stereochemical outcome often dictated by the geometry of the starting material and the reaction conditions.
The key advantages of employing an iodocyclization strategy for the synthesis of the 2-azabicyclo[2.2.2]octane skeleton include:
-
Mild Reaction Conditions: Iodocyclization reactions are typically conducted under neutral or mildly basic conditions at or below room temperature, making them compatible with a wide range of functional groups.
-
High Stereocontrol: The concerted or near-concerted nature of the iodonium ion formation and subsequent nucleophilic attack often leads to a high degree of stereoselectivity.
-
Functionalizable Product: The resulting iodo-substituted 2-azabicyclo[2.2.2]octane can be readily diversified through a plethora of subsequent cross-coupling and substitution reactions, providing a gateway to a diverse library of analogs.
Mechanistic Insights into the Iodocyclization Cascade
The iodocyclization to form the 2-azabicyclo[2.2.2]octane skeleton commences with the reaction of an appropriately substituted cyclohexenylamine precursor with an electrophilic iodine source, typically molecular iodine (I₂). The reaction is believed to proceed through the following key steps:
-
Formation of an Iodonium Ion: The electrophilic iodine reacts with the alkene moiety of the cyclohexenylamine to form a transient, cyclic iodonium ion intermediate. This intermediate is highly reactive and poised for intramolecular attack.
-
Intramolecular Nucleophilic Attack: The tethered nitrogen atom, acting as a nucleophile, attacks one of the carbon atoms of the iodonium ion in an anti-periplanar fashion. This intramolecular cyclization is a 6-exo-tet ring closure, which is kinetically favored according to Baldwin's rules.
-
Formation of the Bicyclic Skeleton: The successful nucleophilic attack results in the formation of the rigid 2-azabicyclo[2.2.2]octane skeleton with a newly installed carbon-iodine bond.
The regioselectivity of the nitrogen attack on the iodonium ion is crucial for the successful formation of the desired bicyclic system. The substitution pattern on the cyclohexene ring can influence the stability of the developing positive charge on the carbon atoms of the iodonium ion, thereby directing the nucleophilic attack.
Caption: Proposed mechanism for the iodocyclization reaction.
Experimental Protocols
Protocol 1: General and Scalable Synthesis of N-Boc-2-azabicyclo[2.2.2]octanes
This protocol is adapted from the robust and scalable method developed by Mykhailiuk and coworkers and is suitable for a broad range of substrates.[2] The key to this transformation is the use of a base and a carbon dioxide atmosphere, which facilitates the in situ formation of a carbamate that undergoes cyclization.
Materials and Reagents:
-
N-Boc-4-aminocyclohexene derivative (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂) balloon or atmosphere
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-Boc-4-aminocyclohexene derivative (1.0 eq) and dissolve it in anhydrous THF.
-
Atmosphere Exchange: Evacuate and backfill the flask with carbon dioxide (from a balloon) three times. Maintain a positive pressure of CO₂ throughout the reaction.
-
Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension at 0 °C for 30 minutes.
-
Iodine Addition: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extraction: Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired iodo-substituted N-Boc-2-azabicyclo[2.2.2]octane.
Caption: A streamlined experimental workflow for the iodocyclization.
Protocol 2: Iodocyclization of a Bridgehead-Substituted Cyclohexenylamine
This protocol provides a specific example of the iodocyclization of a bridgehead-substituted alkene to form the 2-azabicyclo[2.2.2]octane skeleton, as demonstrated in the literature.[1]
Materials and Reagents:
-
Bridgehead-substituted 4-aminocyclohexene derivative (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the bridgehead-substituted 4-aminocyclohexene derivative (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add sodium bicarbonate (2.0 eq) followed by the portion-wise addition of iodine (1.5 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the target 2-azabicyclo[2.2.2]octane derivative.
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Mykhailiuk et al.) | Protocol 2 (Specific Example) |
| Substrate | N-Boc-4-aminocyclohexene | Bridgehead-substituted 4-aminocyclohexene |
| Base | Potassium tert-butoxide (KOtBu) | Sodium bicarbonate (NaHCO₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Acetonitrile (MeCN) |
| Atmosphere | Carbon Dioxide (CO₂) | Air |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Key Feature | In situ carbamate formation | Direct cyclization of the amine |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive iodine | Use freshly opened or purified iodine. |
| Insufficiently basic conditions | Ensure the base is fresh and added in the correct stoichiometry. For Protocol 1, ensure a good quality KOtBu is used. | |
| Poor quality solvent | Use anhydrous solvents, especially for Protocol 1. | |
| Formation of Multiple Products | Competing side reactions (e.g., intermolecular reactions) | Run the reaction at a lower concentration. |
| Isomerization of the double bond | Consider using milder reaction conditions or a different base. | |
| Decomposition of Starting Material or Product | Reaction temperature is too high | Perform the reaction at a lower temperature. |
| Product is unstable to the workup conditions | Use a milder workup procedure, avoiding strong acids or bases. |
Applications in Drug Discovery: A Case Study
The 2-azabicyclo[2.2.2]octane scaffold synthesized via iodocyclization serves as a versatile building block for the development of novel therapeutics. Its rigid structure allows for its use as a conformationally restricted analog of piperidine or as a saturated bioisostere of pyridine.[2] For instance, replacing a piperidine ring in a known bioactive molecule with a 2-azabicyclo[2.2.2]octane can lock the conformation of a critical substituent, potentially leading to enhanced potency and selectivity. The iodo-functionalization introduced during the cyclization provides a convenient handle for further chemical modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
The iodocyclization reaction represents a powerful and practical strategy for the synthesis of the medicinally important 2-azabicyclo[2.2.2]octane skeleton. The mild reaction conditions, high stereoselectivity, and the ability to generate a functionalizable product make this methodology highly attractive for applications in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this valuable transformation in their own synthetic endeavors.
References
-
A review of iodine-mediated carbocyclization reactions in organic synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
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Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
An In-Depth Guide to the Diels-Alder Approach for Constructing 2-Azabicyclo[2.2.2]octane Intermediates
The 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine core, is a rigid, three-dimensional nitrogen-containing heterocycle that has garnered significant attention from the pharmaceutical and organic chemistry communities. Its unique conformational constraints and spatial arrangement of substituents make it a privileged scaffold in medicinal chemistry and a key structural motif in a variety of complex natural products.[1] Notably, this framework is found in the Iboga family of alkaloids, such as catharanthine and ibogamine, which are precursors to potent anti-cancer drugs like vinblastine and vincristine.[1][2]
Furthermore, the 2-azabicyclo[2.2.2]octane framework serves as a valuable bioisostere for piperidine and pyridine rings—common components in many drug molecules.[3][4] Replacing a flexible piperidine or a flat aromatic pyridine with this rigid bicyclic system can profoundly influence a compound's pharmacological profile, often leading to improved binding affinity, selectivity, metabolic stability, and aqueous solubility.[3][4]
Among the synthetic strategies to access this valuable core, the aza-Diels-Alder reaction stands out as one of the most powerful and versatile methods.[5][6] This [4+2] cycloaddition provides a direct and often highly stereocontrolled route to construct the bicyclic system in a single, atom-economical step. This guide provides a detailed exploration of the aza-Diels-Alder approach, offering mechanistic insights, field-proven protocols, and an overview of its application in modern drug development.
Mechanistic Framework: The Aza-Diels-Alder Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a six-membered ring.[7] In the aza-Diels-Alder variant, a nitrogen atom replaces a carbon in either the diene or the dienophile, providing a direct route to nitrogen-containing heterocycles.[7]
Core Components for Isoquinuclidine Synthesis:
-
The Diene: The most common and effective dienes for constructing the 2-azabicyclo[2.2.2]octane skeleton are 1,2-dihydropyridines (DHPs) .[5][8] These electron-rich dienes are typically generated in situ or used immediately after preparation due to their inherent instability.[9] Their reactivity is often enhanced by an electron-donating group on the nitrogen atom, although N-acyl protected DHPs are also widely used to improve stability and modulate reactivity.[8]
-
The Dienophile: The reaction partner is typically an electron-deficient alkene, which facilitates the desired cycloaddition. Common examples include acrylates, maleimides, and other α,β-unsaturated carbonyl compounds.[8] Alternatively, imines can act as the dienophile component, which is a key strategy in multicomponent reactions.[10]
The reaction proceeds through a cyclic transition state, where stereochemistry is often dictated by the "endo rule," which favors the arrangement where the activating groups on the dienophile are positioned under the π-system of the diene. However, the ultimate stereochemical outcome (endo vs. exo) can be influenced by catalysts, solvents, and the specific sterics of the reactants.[11][9]
Caption: General Aza-Diels-Alder reaction pathway.
Experimental Protocols and Methodologies
The choice of protocol depends on the desired substitution pattern, stereochemical outcome, and the stability of the starting materials. Below are two robust and widely applicable methods for synthesizing 2-azabicyclo[2.2.2]octane intermediates.
Protocol 1: Lewis Acid-Catalyzed Diastereoselective Synthesis
This method is ideal for achieving high diastereoselectivity by employing a chiral dienophile and a Lewis acid catalyst to activate the system and control the facial selectivity of the cycloaddition.[2]
Principle: Lewis acids, such as titanium tetrachloride (TiCl₄) or hafnium tetrachloride (HfCl₄), coordinate to the carbonyl group of an electron-poor dienophile (e.g., an N-acryloyl derivative). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and locking the dienophile in a specific conformation, which enhances stereoselectivity.[2][12] Low temperatures are critical to minimize side reactions and maximize selectivity.
Materials and Reagents:
-
1-Methoxycarbonyl-1,2-dihydropyridine (Diene)
-
N-acryloyl-(1R)-2,10-camphorsultam (Chiral Dienophile)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (HPLC grade)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add the chiral dienophile (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial as both the 1,2-dihydropyridine and the Lewis acid are sensitive to moisture and air.
-
Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the dienophile) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A stable, low temperature is essential for achieving high diastereoselectivity.
-
Lewis Acid Addition: Slowly add TiCl₄ solution (2.0 equiv) dropwise via syringe over 10 minutes. The solution may change color. Stir for an additional 20 minutes to allow for complete coordination of the Lewis acid to the dienophile.
-
Diene Addition: Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. This deactivates the Lewis acid and neutralizes the mixture.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add more water, and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired 2-azabicyclo[2.2.2]octane product. The endo adduct is typically the major product.[2]
-
Characterization: Confirm the structure and determine the diastereomeric excess (d.e.) by ¹H NMR and chiral HPLC analysis.
Protocol 2: One-Pot, Three-Component Synthesis via In Situ Imine Formation
This highly efficient protocol generates the dienophile in situ, avoiding the need to handle potentially unstable imines. It is an excellent example of an atom- and step-economical approach to functionalized isoquinuclidines.[10]
Principle: An aromatic aldehyde, an aromatic amine, and a cyclic enone (acting as the diene precursor) are combined in a single pot. A catalyst, such as molecular iodine (I₂), first facilitates the condensation of the amine and aldehyde to form an imine. The same catalyst then promotes the subsequent aza-Diels-Alder reaction between the in situ-generated imine and the enol form of the cyclohexenone. Microwave irradiation can dramatically reduce reaction times.
Materials and Reagents:
-
Aniline (Amine)
-
Benzaldehyde (Aldehyde)
-
Cyclohexenone (Diene Precursor)
-
Molecular Iodine (I₂)
-
Anhydrous Ethanol
-
Microwave reaction vial
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), cyclohexenone (1.0 mmol), and molecular iodine (10 mol %).
-
Solvent Addition: Add anhydrous ethanol (2 mL).
-
Sealing and Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 60 °C) and power (e.g., 300 W) for a short duration (typically 5-15 minutes).
-
Reaction Monitoring: After cooling, check for reaction completion by TLC. The formation of the imine intermediate and its subsequent conversion to the product can be observed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (to remove iodine) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by silica gel column chromatography to separate the endo and exo isomers of the 2-azabicyclo[2.2.2]octan-5-one product.
-
Characterization: Analyze the purified products by ¹H NMR, ¹³C NMR, and HRMS to confirm their structures. The ratio of endo to exo isomers can be determined from the ¹H NMR spectrum of the crude mixture.
Caption: Generalized workflow for synthesis and purification.
Data Presentation: Catalyst and Condition Screening
The efficiency and selectivity of the aza-Diels-Alder reaction are highly dependent on the chosen conditions. The table below summarizes representative data for the synthesis of 2-azabicyclo[2.2.2]octane derivatives under various catalytic systems.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity (endo:exo or d.e.) | Reference |
| 1-Phenoxycarbonyl-1,2-DHP | N-Acryloyl-(1S)-2,10-camphorsultam | TiCl₄ (100) | Toluene | -78 | 84 | 94% d.e. | [2] |
| 1-Phenoxycarbonyl-1,2-DHP | N-Acryloyl-(1S)-2,10-camphorsultam | HfCl₄ (100) | Toluene | -78 | 85 | 97% d.e. | [2] |
| 1-Methoxycarbonyl-1,2-DHP | N-Acryloyl-(1R)-2,10-camphorsultam | TiCl₄ (200) | DCM | -78 | 91 | 99% d.e. | [2] |
| Cyclohexenone | In situ imine (aniline + benzaldehyde) | I₂ (10) | THF | 60 | 85 | 70:30 (endo:exo) | |
| Cyclohexenone | In situ imine (aniline + benzaldehyde) | I₂ (10) | Ethanol | 60 (MW) | 90 | 75:25 (endo:exo) | |
| Cyclohexenone | Preformed Benzaldimine | Chiral Phosphoric Acid (5) | Toluene | 20 | 78 | 84:16 (endo:exo), 87% ee | [13] |
Applications in Drug Discovery and Development
The 2-azabicyclo[2.2.2]octane intermediates synthesized via the Diels-Alder reaction are pivotal starting points for creating novel therapeutics.
-
Natural Product Synthesis: The isoquinuclidine core is central to many biologically active alkaloids.[1] For example, enantioselective Diels-Alder strategies have been developed as key steps in the formal synthesis of catharanthine, a critical precursor for anti-cancer agents.[14][15]
-
Central Nervous System (CNS) Agents: The rigid scaffold is well-suited for interacting with specific receptor subtypes in the brain. Substituted 2-azabicyclo[2.2.2]octanes have been investigated for their potential as antipsychotic agents by targeting sigma receptors and as CNS stimulants.[16]
-
Bioisosteric Replacement: In modern drug design, replacing aromatic or flexible rings with saturated, rigid scaffolds is a key strategy to improve drug-like properties (a concept known as "Fsp³-enrichment"). The 2-azabicyclo[2.2.2]octane core serves as a proven three-dimensional, non-aromatic bioisostere of pyridine and a conformationally restricted analogue of piperidine.[3][4] This exchange can enhance aqueous solubility, improve metabolic stability by removing sites of oxidative metabolism, and fine-tune binding interactions by presenting substituents in precise vectors, ultimately leading to more potent and selective drug candidates.
Conclusion
The aza-Diels-Alder reaction is an exceptionally robust and versatile strategy for the construction of 2-azabicyclo[2.2.2]octane intermediates. Its ability to rapidly build molecular complexity with high stereocontrol has made it an indispensable tool for synthetic chemists. From Lewis acid-catalyzed asymmetric variants to efficient one-pot multicomponent procedures, the methodologies are continually evolving. The resulting isoquinuclidine scaffold remains a cornerstone in the synthesis of complex natural products and the design of next-generation therapeutics, underscoring the enduring power of this classic cycloaddition in modern chemical science.
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Nakano, H., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 66(26), 4785-4792. [Link]
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Butler, D., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
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Nakano, H., et al. (2006). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. Heterocycles, 69(1), 361. [Link]
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Ael-A, M., et al. (2007). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 3, 9. [Link]
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Functionalization of the Hydroxyl Group in 6-Hydroxy-2-azabicyclo[2.2.2]octane: A Senior Application Scientist's Guide
Introduction: Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug development. Its defined spatial arrangement of substituents allows for precise interaction with biological targets. Serving as a bioisostere for common moieties like piperidine and phenyl rings, this scaffold can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity of drug candidates.[1][2] The hydroxyl group at the C-6 position of 6-Hydroxy-2-azabicyclo[2.2.2]octane presents a key handle for introducing a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4]
This guide provides a detailed overview of the strategic considerations and practical protocols for the functionalization of this hydroxyl group. We will delve into the mechanistic rationale behind common synthetic transformations, including etherification and esterification, with a focus on the N-Boc protected intermediate, which is crucial for achieving high yields and chemoselectivity.
Core Principle: The Imperative of Nitrogen Protection
The secondary amine within the 2-azabicyclo[2.2.2]octane core is nucleophilic and will compete with the hydroxyl group in many functionalization reactions. Therefore, protection of this nitrogen is a critical first step. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile protecting group for this purpose due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. The commercially available 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is the recommended starting material for these transformations.
Section 1: Etherification of the 6-Hydroxyl Group
The formation of an ether linkage at the C-6 position is a common strategy to introduce lipophilic or functionally diverse side chains. The Williamson ether synthesis is a classic and reliable method for this transformation.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[2][5] The reaction proceeds in two key steps:
-
Deprotonation: The hydroxyl group of the N-Boc protected 6-hydroxy-2-azabicyclo[2.2.2]octane is deprotonated by a strong base to form a nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (or sulfonate), displacing the leaving group and forming the ether bond.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose.[4] The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to solubilize the alkoxide and facilitate the SN2 reaction.[6]
Figure 1: Williamson Ether Synthesis Workflow.
Detailed Protocol: Synthesis of N-Boc-6-(benzyloxy)-2-azabicyclo[2.2.2]octane
This protocol details the synthesis of the benzyl ether derivative, a common intermediate for further functionalization via debenzylation.
Materials:
-
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-6-(benzyloxy)-2-azabicyclo[2.2.2]octane.
Expected Outcome:
This procedure typically provides the product in good to excellent yields (70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Compound | Starting Material | Reagents | Solvent | Yield |
| N-Boc-6-(benzyloxy)-2-azabicyclo[2.2.2]octane | 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane | NaH, Benzyl bromide | THF | 70-90% |
Section 2: Esterification of the 6-Hydroxyl Group
Esterification is another powerful method to modify the properties of the 6-hydroxy-2-azabicyclo[2.2.2]octane scaffold. Two common and effective methods are direct acylation with acyl chlorides and the Mitsunobu reaction.
Direct Acylation with Acyl Chlorides
This is a straightforward method for forming esters from alcohols. The reaction proceeds via nucleophilic acyl substitution.
Mechanistic Rationale:
The hydroxyl group of the N-Boc protected alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild, non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA), is typically added to neutralize the HCl generated during the reaction.[7]
Detailed Protocol: Synthesis of N-Boc-6-acetoxy-2-azabicyclo[2.2.2]octane
Materials:
-
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
-
Acetyl chloride
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane (1.0 eq) and DABCO (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acetate ester.
The Mitsunobu Reaction: A Mild Alternative for Esterification
The Mitsunobu reaction is a versatile and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[1][3][8] This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.
Mechanistic Overview:
The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, a carboxylate anion, in an SN2 fashion.[1]
Figure 2: Mitsunobu Reaction Workflow.
Detailed Protocol: Mitsunobu Esterification with Benzoic Acid
Materials:
-
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the desired benzoate ester.
| Reaction | Reagents | Key Features | Typical Yield |
| Direct Acylation | Acyl chloride, DABCO | Simple, rapid, uses common reagents | 80-95% |
| Mitsunobu Reaction | Carboxylic acid, PPh₃, DIAD/DEAD | Mild conditions, inversion of stereochemistry | 60-85% |
Section 3: Deprotection of the N-Boc Group
The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free secondary amine, which can be a final drug candidate or an intermediate for further N-functionalization.
Mechanistic Considerations for Boc Deprotection
The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutene. Carbon dioxide is also released in the process.
Detailed Protocol: Acidic Deprotection
Materials:
-
N-Boc protected 6-functionalized-2-azabicyclo[2.2.2]octane
-
4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and wash with cold diethyl ether. Dry under vacuum.
Note: If TFA is used, after concentration, a basic workup is typically required to obtain the free amine.
Figure 3: N-Boc Deprotection Workflow.
Conclusion
The functionalization of the hydroxyl group in 6-hydroxy-2-azabicyclo[2.2.2]octane is a pivotal step in the synthesis of novel bioactive molecules. The judicious choice of N-protection, coupled with well-established methodologies such as the Williamson ether synthesis and various esterification techniques, provides a robust platform for generating diverse libraries of compounds for drug discovery. The protocols outlined in this guide, when executed with careful attention to experimental detail, will enable researchers to efficiently explore the chemical space around this valuable scaffold.
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MySkinRecipes. (n.d.). 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal.... Retrieved from [Link]
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Panasiuk, Y., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from [Link]
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Steppeler, F., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Materials. Retrieved from [Link]
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Matsubara, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0322182A2 - Azabicyclic compounds, process for their preparation and pharmaceutical compositions containing them.
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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Wojaczyńska, E. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Retrieved from [Link]
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Pignataro, L. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]
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PubChem. (n.d.). 2-Boc-2-azabicyclo[2.2.2]octane-6-one. Retrieved from [Link]
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Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Retrieved from [Link]
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Application Notes and Protocols: The 2-Azabicyclo[2.2.2]octane Scaffold as a Privileged Structure for CNS-Targeting Compounds
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. A significant hurdle is the design of molecules that possess the requisite efficacy, selectivity, and pharmacokinetic properties to cross the blood-brain barrier and engage with their intended neural targets. Within the vast chemical space available to drug designers, the 2-azabicyclo[2.2.2]octane scaffold has emerged as a "privileged structure." Its rigid, three-dimensional framework offers a unique combination of properties that make it an exceptional starting point for the development of a wide array of CNS-active agents. This guide provides an in-depth exploration of the 2-azabicyclo[2.2.2]octane scaffold, detailing its structural advantages, diverse applications in targeting CNS disorders, and practical protocols for its synthesis and biological evaluation.
The 2-Azabicyclo[2.2.2]octane Scaffold: A Structural Marvel for CNS Drug Design
The 2-azabicyclo[2.2.2]octane core, a bicyclic amine, presents a conformationally restricted piperidine ring in a boat-like conformation.[1] This structural rigidity is a key attribute that sets it apart from more flexible aliphatic and cyclic amines. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and selectivity.
Key Structural and Physicochemical Properties
The utility of the 2-azabicyclo[2.2.2]octane scaffold in CNS drug discovery can be attributed to several key features:
-
Three-Dimensionality and Rigidity: The bicyclic nature of the scaffold imparts a well-defined three-dimensional geometry. This allows for the precise spatial orientation of substituents, which is crucial for specific interactions with the complex topographies of CNS receptors and enzymes.
-
Basic Nitrogen Atom: The presence of a basic nitrogen atom is a common feature in many CNS drugs. This nitrogen can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. Furthermore, this basicity can be modulated through substitution to fine-tune the compound's pKa and overall physicochemical properties.
-
Improved Pharmacokinetic Profile: The compact and rigid nature of the scaffold can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and improved brain permeability.[2][3] The scaffold's structure can shield metabolically labile groups from enzymatic degradation.
-
Synthetic Tractability: The synthesis of the 2-azabicyclo[2.2.2]octane core and its derivatives is well-established, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5][6]
Applications in CNS Drug Discovery: A Scaffold for Diverse Targets
The versatility of the 2-azabicyclo[2.2.2]octane scaffold is evident in its successful application in developing ligands for a wide range of CNS targets. This has led to the discovery of potent and selective modulators for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[7][8]
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The cholinergic system plays a critical role in cognitive functions, and nAChRs are key targets for treating cognitive deficits. The 2-azabicyclo[2.2.2]octane scaffold has been instrumental in the development of selective nAChR modulators.[9][10][11]
-
α7 nAChR Agonists: The α7 nAChR subtype is implicated in learning, memory, and attention. Compounds incorporating the 1-azabicyclo[2.2.2]octane (quinuclidine) and 2-azabicyclo[2.2.2]octane skeletons have been developed as potent and selective α7 nAChR agonists.[10][12][13] These compounds show promise for the symptomatic treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[14][15] For instance, compounds like (R)-(-)-5′-phenylspiro[1-azabicyclo[2.2.2]octane-3,2′-(3′H)furo[2,3-b]pyridine] (PSAB-OFP) have demonstrated high selectivity for the α7 receptor.[12]
γ-Secretase Inhibitors for Alzheimer's Disease
The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ. The 2-azabicyclo[2.2.2]octane scaffold has been utilized to design brain-permeable γ-secretase inhibitors with selectivity for the presenilin-1 (PSEN1) subtype, which may offer a therapeutic advantage by reducing Aβ production with fewer side effects related to Notch signaling inhibition.[2][3]
Opioid Receptor Modulators for Pain Management
The opioid system is a primary target for pain management. The rigid 2-azabicyclo[2.2.2]octane skeleton has been used to constrain the conformation of opioid ligands, leading to the discovery of novel agonists with improved selectivity for the κ-opioid receptor.[16] This selectivity is crucial for developing analgesics with a reduced potential for abuse and other side effects associated with μ-opioid receptor activation.
Other CNS Targets
The application of this versatile scaffold extends to other CNS targets, including:
-
Sigma Receptors: For the potential treatment of psychosis.[5]
-
Long-chain fatty acid elongase 6 (ELOVL6) inhibitors: With potential applications in metabolic disorders affecting the CNS.[4]
-
Prodine Analgesics: The scaffold has been used to create conformationally restricted analogues of prodine-type analgesics.[1]
Data Presentation: Comparative Analysis of 2-Azabicyclo[2.2.2]octane Derivatives
To illustrate the impact of structural modifications on biological activity, the following table summarizes the properties of representative 2-azabicyclo[2.2.2]octane-based compounds targeting different CNS receptors.
| Compound ID | Target | Activity (IC₅₀/EC₅₀/Kᵢ) | Key Structural Features | Reference |
| (+)-13b | PSEN1-APH1B γ-Secretase | Low nanomolar potency | Sulfonamide derivative | [2][3] |
| RJR-2429 | α4β2 nAChR | Kᵢ = 1.0 ± 0.3 nM | 2-(3-pyridinyl) substituent | [9] |
| (+)-15b | α7 nAChR | Potent agonist | 3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl] substituent | [13] |
| Compound 3 | Opioid Receptor (analgesic) | ED₅₀ = 3.1 mg/kg | 2-methyl-6-trans-phenyl-6-cis-propionoxy | [1] |
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2-azabicyclo[2.2.2]octane derivative and a common biological assay for its evaluation.
Protocol 1: Synthesis of a 2-Azabicyclo[2.2.2]octane Derivative
This protocol outlines a general synthetic route for a 2-azabicyclo[2.2.2]octane derivative, which can be adapted for various analogues. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A generalized workflow for the synthesis of 2-azabicyclo[2.2.2]octane derivatives.
-
Step 1: Diels-Alder Reaction
-
Rationale: The core bicyclic framework is often constructed via a [4+2] cycloaddition reaction between a suitable diene (e.g., a 1,2-dihydropyridine) and a dienophile (e.g., an acrylate or acrylonitrile). This is a powerful and convergent method for assembling the ring system.
-
Procedure:
-
Dissolve the diene (1.0 eq) in a suitable solvent (e.g., toluene or xylene) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the dienophile (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
-
-
Step 2: Reduction
-
Rationale: The initial cycloadduct may contain unsaturation or other reducible functional groups. Reduction is performed to obtain the saturated 2-azabicyclo[2.2.2]octane core.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%), to the solution.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 1-4 atm.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
-
Step 3: N-Functionalization
-
Rationale: The secondary amine of the 2-azabicyclo[2.2.2]octane core is a key handle for introducing substituents that can modulate the compound's properties and target interactions.
-
Procedure (for N-alkylation):
-
Dissolve the product from Step 2 (1.0 eq) in an aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine, 2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Step 4: Purification and Characterization
-
Rationale: Purification is essential to isolate the desired compound in high purity for biological testing. Characterization confirms the structure and purity of the final product.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
-
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a synthesized compound for a specific CNS receptor.
Caption: A schematic workflow for a competitive radioligand binding assay.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Radioligand: Dilute a stock solution of a high-affinity radiolabeled ligand for the target receptor to the desired concentration (typically at or below its Kd value) in assay buffer.
-
Test Compound: Prepare a series of dilutions of the synthesized 2-azabicyclo[2.2.2]octane derivative in assay buffer.
-
Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the target receptor (e.g., rat brain cortex) or from cultured cells expressing the recombinant receptor.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding)
-
Radioligand
-
Receptor preparation
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
Dry the filtermat and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Concluding Remarks and Future Directions
The 2-azabicyclo[2.2.2]octane scaffold has unequivocally demonstrated its value in the development of CNS-targeting compounds. Its unique structural features provide a robust platform for the design of potent and selective ligands for a multitude of important neurological targets. The continued exploration of this privileged scaffold, coupled with advances in synthetic methodology and a deeper understanding of the complexities of CNS disorders, holds immense promise for the discovery of novel and effective therapeutics. Future efforts will likely focus on the development of more complex derivatives with fine-tuned pharmacokinetic and pharmacodynamic properties, as well as the application of this scaffold to novel and emerging CNS targets.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The inherent ring strain and conformational rigidity of the 2-azabicyclo[2.2.2]octane system make it a compelling building block in medicinal chemistry, but also present unique synthetic challenges.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, high-yield protocol to help you navigate these challenges and improve your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: My overall yield is consistently low or non-existent. What are the common causes and how can I fix this?
Answer: Low yield is the most frequent issue and can stem from several stages of the synthesis. Let's break down the potential causes based on a common and efficient synthetic route: the intramolecular cyclization of 4-aminocyclohexanecarboxylic acid (ACHA).[3][4]
Potential Cause 1: Inefficient Hydrogenation of the Aromatic Precursor. The synthesis often begins with the reduction of p-aminobenzoic acid (PABA) to ACHA. Incomplete hydrogenation will carry unreacted starting material forward, complicating purification and reducing the overall yield.
-
Expert Insight & Solution: The choice of catalyst is critical. While various catalysts can be used, 5% Rhodium on Alumina (Rh/Al₂O₃) has proven to be highly effective for this specific transformation.[3] Ensure sufficient catalyst loading (e.g., 5 wt%) and adequate hydrogen pressure (40-700 psi) and temperature (e.g., 65°C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of PABA.
Potential Cause 2: Incorrect Isomer Ratio for Cyclization. The key cyclization step requires the cis-isomer of 4-aminocyclohexanecarboxylic acid. Hydrogenation of PABA typically yields a mixture of cis- and trans-isomers, often with the trans-isomer predominating.[3] Attempting to cyclize this mixture directly under standard conditions will result in a low yield, as only the cis-isomer can readily form the bicyclic lactam.
-
Expert Insight & Solution: A high-temperature epimerization-cyclization protocol is the most robust solution. By heating the cis/trans mixture of ACHA in a high-boiling solvent like Dowtherm® A to ~250°C, the trans-isomer epimerizes to the cis-isomer in situ, which then immediately cyclizes.[3][5] This clever approach avoids a difficult isomer separation and dramatically improves the yield of the bicyclic lactam (3-isoquinuclidone).
Potential Cause 3: Incomplete Lactam Reduction. The final step is the reduction of the bicyclic lactam (3-isoquinuclidone) to the desired 2-azabicyclo[2.2.2]octane. This amide reduction can be challenging. Common reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes be sluggish or require harsh conditions, leading to side reactions.
-
Expert Insight & Solution: For a more reliable and higher-yielding reduction, consider using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). It has been shown to reduce 3-isoquinuclidone in high yield (˜95%) under milder conditions than LiAlH₄.[3]
Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Question: My reaction is producing a complex mixture of side products. How do I identify and prevent them?
Answer: Side product formation often points to issues with reaction selectivity or degradation.
Potential Cause 1: Intermolecular Reactions. During the lactam formation step, if conditions are not optimized for intramolecular cyclization (e.g., concentration is too high), intermolecular polymerization of 4-aminocyclohexanecarboxylic acid can occur, leading to oligomeric or polymeric byproducts that are difficult to characterize and remove.
-
Expert Insight & Solution: The high-temperature protocol in a solvent like Dowtherm® A helps mitigate this by ensuring the intramolecular reaction is rapid.[3] Running the reaction under relatively dilute conditions can also favor the intramolecular pathway.
Potential Cause 2: Over-reduction or Side Reactions from N-Protecting Groups. In syntheses that utilize N-protected precursors, such as in Diels-Alder approaches, the protecting group can interfere.[1] For example, a benzyl group might be cleaved under certain hydrogenation conditions intended for a different part of the molecule.
-
Expert Insight & Solution: Choose an orthogonal protecting group that is stable to the reaction conditions required for other steps. For instance, if you need to perform a hydrogenation, a Boc or Cbz group might be more suitable than a benzyl group, depending on the catalyst and conditions.
Potential Cause 3: Hofmann-Löffler-Freytag (HLF) Type Rearrangements. Some routes to functionalized azabicycles involve radical cyclizations.[6] In these cases, unexpected rearrangements similar to the Hofmann-Löffler-Freytag reaction can occur, where a radical abstracts a hydrogen from a remote carbon, leading to different ring systems.[6][7][8]
-
Expert Insight & Solution: Control of radical pathways is highly substrate and condition-dependent. If HLF-type products are observed, modifying the radical initiator, solvent, or temperature may alter the reaction course. Lewis acid additives can sometimes influence the cyclization pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2-azabicyclo[2.2.2]octane core?
There are several established strategies, each with its own advantages:
-
Intramolecular Cyclization of Cyclohexane Precursors: This is arguably the most robust and scalable method, particularly the four-step synthesis from p-aminobenzoic acid.[3][4][5] It involves forming a cis-4-aminocyclohexyl derivative and inducing intramolecular cyclization.
-
Diels-Alder Reaction: This [4+2] cycloaddition approach, often using a dihydropyridine or 1,3-cyclohexadiene with an imine dienophile, can build the bicyclic core in a single step.[1] However, yields can be modest, and purification can be challenging.[3]
-
Intramolecular SN2 Ring Opening: A functionalized cyclohexane containing both a nucleophilic nitrogen (e.g., an amide anion) and an electrophilic center (e.g., an epoxide or leaving group) can be cyclized via an intramolecular SN2 reaction.[9]
-
Radical Cyclization: Methods inspired by the Hofmann-Löffler-Freytag reaction use an N-centered radical to perform an intramolecular hydrogen atom transfer followed by cyclization to form the pyrrolidine ring of the scaffold.[6][7]
Q2: How do I choose the best synthetic route for my specific target derivative?
The best route depends on your goals:
-
For Scale-Up & Unsubstituted Core: The high-temperature cyclization of ACHA derived from PABA is the superior choice due to its high overall yield (reportedly ~70%), low cost of starting materials, and operational simplicity.[3][4]
-
For Highly Functionalized Analogs: Diels-Alder or other cycloaddition reactions may offer more direct access to complex substitution patterns, even if the yields are lower.[10] The choice of diene and dienophile directly incorporates desired functionality.
-
For Specific Stereochemistry: Asymmetric variants of these syntheses are required. This might involve using chiral auxiliaries, chiral catalysts, or starting from a chiral pool material.
Q3: How can I confirm the formation and purity of my final product?
A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The rigid bicyclic structure gives a characteristic set of signals. For the tosylate salt of the parent compound, you would expect to see signals for the aromatic tosyl group and a series of multiplets in the aliphatic region for the bicyclic protons.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. High-resolution MS (HRMS) can confirm the elemental composition.[11]
-
Gas Chromatography (GC) or Liquid Chromatography (LC): Used to assess the purity of your final product and intermediates.
-
Melting Point (m.p.): A sharp melting point is a good indicator of purity for solid compounds. The reported m.p. for 2-azabicyclo[2.2.2]octane tosylate is 131–133°C.[3]
Part 3: High-Yield Experimental Protocol
This four-step protocol is adapted from the highly successful and scalable synthesis reported in the literature.[3][4][5] It leverages a high-temperature epimerization/cyclization to maximize the yield of the key bicyclic lactam intermediate.
Step 1: Hydrogenation of p-Aminobenzoic Acid (PABA)
-
To a pressure reactor, add p-aminobenzoic acid (1.0 eq), 5% Rh/Al₂O₃ (5 wt% of PABA), and a solvent mixture of 30% ethanol in water containing 3% acetic acid.
-
Seal the reactor, purge with nitrogen, then pressurize with hydrogen to 700 psi.
-
Heat the mixture to 65°C and stir vigorously for 2-4 hours, or until hydrogen uptake ceases.
-
Cool the reactor, vent, and filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-aminocyclohexanecarboxylic acid (ACHA) as a white solid (typically >90% yield). This product is an ~80:20 mixture of cis/trans isomers and is used directly in the next step.[3]
Step 2: Epimerization and Cyclization to 3-Isoquinuclidone
-
In a flask equipped with a distillation head and mechanical stirrer, add the ACHA mixture from Step 1 to a high-boiling solvent such as Dowtherm® A.
-
Heat the mixture to 250°C. Water will begin to distill off as the cyclization proceeds.
-
Maintain the temperature for 2-3 hours to ensure complete epimerization and cyclization.
-
Cool the reaction mixture and dilute with a solvent like cyclohexane to precipitate the product.
-
Filter the solid, wash with fresh cyclohexane, and dry under vacuum to afford 3-isoquinuclidone as an off-white solid (typically 85-90% yield).[3]
Step 3: Reduction to 2-Azabicyclo[2.2.2]octane
-
Caution: Red-Al® is highly reactive. Perform this reaction under an inert atmosphere (N₂ or Ar).
-
Suspend the 3-isoquinuclidone (1.0 eq) in a dry, inert solvent like toluene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of Red-Al® (typically ~2.5 eq) in toluene, keeping the internal temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH.
-
Filter the resulting slurry and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers. The resulting solution of the free base is typically used directly in the next step. The yield is assumed to be quantitative (˜95%).[3]
Step 4: Formation of the Tosylate Salt
-
To the toluene solution of 2-azabicyclo[2.2.2]octane from Step 3, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in isopropanol.
-
Stir the mixture. The tosylate salt will precipitate.
-
Cool the mixture to 0-5°C to maximize precipitation.
-
Filter the solid, wash with cold toluene, and dry under vacuum at <40°C.
-
This affords 2-azabicyclo[2.2.2]octane tosylate salt as a stable, off-white solid (typically >90% yield for the salt formation).[3]
Part 4: Data Summary Table
The following table summarizes the key quantitative parameters for the described high-yield protocol.
| Step | Key Reagent | Eq. | Solvent | Temperature | Time | Typical Yield | Reference |
| 1. Hydrogenation | p-Aminobenzoic acid | 1.0 | 30% EtOH/H₂O + AcOH | 65°C | 2-4 h | 90-95% | [3] |
| 2. Cyclization | ACHA (cis/trans mix) | 1.0 | Dowtherm® A | 250°C | 2-3 h | 84-90% | [3][4] |
| 3. Reduction | 3-Isoquinuclidone | 1.0 | Toluene | RT | 12-16 h | ~95% | [3] |
| 4. Salt Formation | Free Base | 1.0 | Toluene / IPA | RT -> 0°C | 1-2 h | 85-95% | [3] |
| Overall | p-Aminobenzoic acid | ~62-70% | [3][4][5] |
Part 5: References
-
Schön, U., & Pabel, J. (2021). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. [Source not explicitly provided, but relates to Dieckmann condensation for similar systems.]
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Furstoss, R., Tadayoni, R., Esposito, G., Lacrampe, J., Heumann, A., & Waegell, B. (1976). Synthesis of bridged azabicyclic ketones. Solvolysis of enol ether ethylene ketal N-cholramines in acidic medium. Canadian Journal of Chemistry, 54(22), 3569-3579.
-
ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. Request PDF.
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Majumdar, S., & Giri, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry.
-
Benchchem. (n.d.). Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.
-
Google Patents. (1993). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Matsumura, Y., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47.
-
Kaiser, M., et al. (2009). Synthesis of Novel Diazabicycles and their Antiprotozoal Activities. Australian Journal of Chemistry, 62(9), 1166-1172.
-
ChemInform Abstract. (2010). A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. ChemInform, 26(7).
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Macor, J. E., et al. (1995). Synthesis of the selective muscarinic agonist (3 R )-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane. Journal of the Chemical Society, Perkin Transactions 1, 641-646.
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Seebacher, W., et al. (2005). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
-
Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors.
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[Source not fully available for detailed citation]
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ResearchGate. (n.d.). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl-methoxy]pyridine (A-84543). Request PDF.
-
Pabel, J., et al. (2016). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry.
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ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and....
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Request PDF.
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Smolecule. (n.d.). 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one.
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[Source not fully available for detailed citation]
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Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate.
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Borne, R. F., Clark, C. R., & Holbrook, J. M. (1974). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry.
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Portoghese, P. S., & Lattin, D. L. (1972). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Pharmaceutical Sciences, 61(8), 1302-3.
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[Source not fully available for detailed citation]
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Ho, G.-J., et al. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Synthetic Communications, 32(13), 2059-2066. Available from: --INVALID-LINK--
-
Moreno-Vargas, A. J., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry.
-
Concellón, C., et al. (2008). A Tandem Amination/Lactamisation Route to 2-Azabicyclo[2.2.2]octanones. Synlett.
-
Ho, G.-J., et al. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Synthetic Communications, 32(13).
-
ResearchGate. (n.d.). Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. Request PDF.
-
ProQuest. (n.d.). Fragment Coupling Approach to C₁₉- and C₂₀-Diterpenoid Alkaloids: Total Synthesis of (–)-Talatisamine, (–)-Liljestrandisine, and (–)-Liljestrandinine.
-
Taylor & Francis Online. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Available from: --INVALID-LINK--
-
[Source not fully available for detailed citation]
-
Correia, G., & Madureira, C. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
-
Li, C., & Zhu, J. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews.
-
Varga, N., et al. (2020). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry.
References
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- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fragment Coupling Approach to C₁₉- and C₂₀-Diterpenoid Alkaloids: Total Synthesis of (–)-Talatisamine, (–)-Liljestrandisine, and (–)-Liljestrandinine - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Stereoselective Synthesis of Substituted 2-Azabicyclo[2.2.2]octanes
Welcome to the technical support guide for the stereoselective synthesis of substituted 2-azabicyclo[2.2.2]octanes (isoquinuclidines). This scaffold is a critical component in numerous natural products and pharmaceutical agents, including the Iboga family of alkaloids.[1] Its rigid, three-dimensional structure presents significant synthetic challenges, particularly in controlling stereochemistry. This guide is designed to address common experimental issues, providing troubleshooting strategies and detailed protocols to enhance your research success.
Section 1: Troubleshooting the Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an imine (the dienophile), is the most prevalent method for constructing the 2-azabicyclo[2.2.2]octane core.[2] However, achieving high stereoselectivity can be challenging.
FAQ 1: My aza-Diels-Alder reaction shows poor diastereoselectivity (low endo/exo ratio). What are the primary causes and how can I improve it?
Answer: Poor diastereoselectivity in this context almost always refers to inadequate control over the endo vs. exo transition states. In the Diels-Alder reaction, the endo product is often kinetically favored due to stabilizing secondary orbital interactions between the developing π-system of the diene and substituents on the dienophile.[3][4] However, the exo product is typically the thermodynamically more stable isomer.
Causality & Troubleshooting:
-
Reaction Temperature: High temperatures can lead to equilibration towards the more stable exo product, especially if the reaction is reversible (retro-Diels-Alder).[5]
-
Solution: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled endo product. This minimizes the energy available for the reaction to overcome the activation barrier for the retro-Diels-Alder pathway.
-
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. The Lewis acid coordinates to the nitrogen or an electron-withdrawing group on the imine, lowering its LUMO energy and accelerating the reaction.[4] This coordination also influences the steric environment of the transition state.
-
Solution: Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄, SnCl₄). Some catalysts may preferentially stabilize one transition state over the other. For instance, bulkier Lewis acids can sterically disfavor the more compact endo transition state.
-
-
Diene/Dienophile Structure: The intrinsic steric and electronic properties of your substrates play a major role.
-
Cyclic Dienes: Using cyclic dienes like 1,3-cyclohexadiene often results in higher diastereoselectivity compared to acyclic dienes due to their conformationally restricted nature.[6]
-
Substituent Effects: Bulky substituents on the dienophile or diene can create significant steric hindrance, potentially overriding the electronic preference for the endo pathway.
-
Caption: Decision tree for purifying 2-azabicyclo[2.2.2]octane derivatives.
Section 3: Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Aza-Diels-Alder Reaction
This protocol is a representative example for the synthesis of a chiral 2-azabicyclo[2.2.2]octane using a proline-derived organocatalyst. [7] Materials:
-
Aldehyde (1.0 equiv)
-
Amine (e.g., p-anisidine) (1.0 equiv)
-
Cyclohexenone (2.0 equiv)
-
Proline sulfonamide catalyst (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves
-
Standard glassware for anhydrous reactions
Procedure:
-
Imine Formation (In Situ): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol), amine (1.0 mmol), and powdered 4Å molecular sieves (~200 mg).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to facilitate the formation of the N-aryl aldimine. The molecular sieves absorb the water generated during imine formation, driving the equilibrium.
-
Catalyst Addition: In a single portion, add the proline sulfonamide catalyst (0.1 mmol).
-
Cycloaddition: Cool the reaction mixture to the desired temperature (start with 0 °C). Add cyclohexenone (2.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed (typically 12-48 hours).
-
Workup: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use an eluent system containing 1% triethylamine to prevent streaking (e.g., 90:9:1 Hexane:Ethyl Acetate:Triethylamine).
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Gavrilovich, M., Vinogradov, M., Turova, O., & Zlotin, S. (2020). Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis. Available at: [Link]
-
Cheminform. (2015). Highly Efficient Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Synlett 2014, 25, 2609–2612. Available at: [Link]
-
Iwan, D. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral Thesis, Wrocław University of Science and Technology. Available at: [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Synthesis of 2-Azabicyclo[2.1.1]hexanes, 2-Azabicyclo[2.2.1]heptanes, 2-Azabicyclo[2.2.2]octanes, and Other Saturated N-Heterocycles. Angewandte Chemie. Available at: [Link]
-
Lin, S., et al. (2005). Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Natsume, M., et al. (1993). Synthesis of 2-Azabicyclo[2.2.2]octane. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
G, O., & P, W. (2020). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclopropanated Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, T., et al. (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]
-
Maddess, M. L., et al. (2012). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development. Available at: [Link]
-
DeKimpe, N., et al. (2001). An improved preparation of 2-azabicyclo[2.2.2]octane. Synthetic Communications. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. Available at: [Link]
-
Pignataro, L. (2010). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Doctoral Thesis, University of Milan. Available at: [Link]
-
Kumar, A., et al. (2014). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic Scaffolds. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
Seebacher, W., et al. (2005). 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fallis, A. G. (1991). Asymmetric Diels-Alder Reactions of o-Quinodimethanes. Doctoral Thesis, University of Manitoba. Available at: [Link]
-
Narlawar, R., et al. (2021). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry. Available at: [Link]
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Gil, M. J., et al. (2007). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinylmethoxy]pyridine (A-84543). The Journal of Organic Chemistry. Available at: [Link]
- Bright, G. M., et al. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. U.S. Patent 5,240,935.
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]
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Warzecha, K.-D. (2015). Synthesis of a bicyclo[2.2.2]octane from benzoic acid. Chemistry Stack Exchange. Available at: [Link]
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Weinreb, S. M., et al. (2002). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels-Alder Reaction. Organic Letters. Available at: [Link]
-
Maddess, M. L., et al. (2012). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ACS Publications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]
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L.S. College, Muzaffarpur. (2020). Diels–Alder reaction. Available at: [Link]
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Technical Support Center: Purification Strategies for Hydrophilic 2-Azabicyclo[2.2.2]octane Derivatives
Welcome to the technical support center for the purification of hydrophilic 2-azabicyclo[2.2.2]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges encountered during the purification of this important class of compounds. The inherent hydrophilicity and basic nature of the 2-azabicyclo[2.2.2]octane core often lead to frustrating purification outcomes, such as poor retention in reversed-phase chromatography, peak tailing, and low recovery.
This document will provide a structured approach to troubleshooting common issues and offer detailed protocols for effective purification strategies. We will delve into the "why" behind the "how," empowering you to make informed decisions in your experimental design.
I. Understanding the Challenge: The Physicochemical Properties of Hydrophilic 2-Azabicyclo[2.2.2]octane Derivatives
The primary difficulty in purifying these molecules stems from a combination of two key features:
-
Hydrophilicity: The presence of polar functional groups (e.g., hydroxyls, amides, carboxylic acids) and the nitrogen atom within the bicyclic core contribute to high water solubility. This often results in poor retention on traditional reversed-phase (C18) columns, where analytes elute at or near the solvent front.
-
Basicity: The tertiary amine in the 2-azabicyclo[2.2.2]octane scaffold is basic. This can lead to strong, undesirable interactions with acidic residual silanol groups on silica-based stationary phases, causing significant peak tailing and poor chromatographic performance.
A logical approach to developing a purification strategy involves a decision-making process based on the specific properties of the derivative .
Caption: Decision tree for selecting a purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: My 2-azabicyclo[2.2.2]octane derivative is not retained on my C18 column. What should I do?
This is a classic sign of a highly hydrophilic compound. Your primary options are to switch to a more suitable chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) or, if the compound is ionizable, Ion-Exchange Chromatography (IEX). For moderately polar compounds, you might be able to achieve some retention on a polar-embedded reversed-phase column.
Q2: I see significant peak tailing when I purify my basic 2-azabicyclo[2.2.2]octane derivative on a silica or C18 column. Why is this happening and how can I fix it?
Peak tailing for basic compounds is most often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Here’s how to address it:
-
In Reversed-Phase:
-
Low pH Mobile Phase: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your protonated basic analyte.[4][5]
-
High pH Mobile Phase: For weakly basic compounds, using a high pH mobile phase (e.g., with ammonium hydroxide or a buffer around pH 10) can neutralize the analyte, reducing interactions with the stationary phase. Ensure you are using a pH-stable column.[4]
-
Use an End-Capped Column: These columns have fewer free silanol groups, which can significantly reduce peak tailing for basic compounds.[5]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[1] However, this can sometimes shorten column lifetime.[1]
-
-
In Normal-Phase:
-
Add a Basic Modifier: Including a small percentage of a base like triethylamine or ammonium hydroxide in your eluent can significantly improve peak shape by competing for active sites on the silica gel.
-
Q3: What are some common impurities I should expect from the synthesis of 2-azabicyclo[2.2.2]octane derivatives?
Common impurities can include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Byproducts of cyclization: Depending on the synthetic route, these could include incompletely cyclized intermediates or products of side reactions. For instance, in syntheses involving piperazine precursors, you might find residual piperazine derivatives.[6]
-
Reagents: Excess reagents used in the reaction.
-
Products of N-dealkylation or other side reactions: If harsh conditions are used, you might see byproducts from the cleavage of substituents on the nitrogen atom.
III. Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving specific issues you may encounter during your purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention in Reversed-Phase | The compound is too hydrophilic for the stationary phase. | 1. Switch to HILIC: This is the preferred method for highly polar compounds.[7][8] 2. Use a Polar-Embedded or Phenyl-Hexyl Column: These offer alternative selectivity and may provide more retention for polar analytes than a standard C18. 3. Consider Ion-Exchange Chromatography: If your compound has a permanent charge or can be reliably ionized, IEX is a powerful option. |
| Severe Peak Tailing in HILIC | 1. Secondary Interactions: Similar to reversed-phase, interactions with the stationary phase can occur. 2. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.[9] 3. Insufficient Buffer Concentration: This can lead to increased secondary interactions.[2] | 1. Optimize Mobile Phase pH: Adjust the pH to ensure your analyte is in a single ionic state. 2. Increase Buffer Concentration: Try increasing the concentration of your buffer (e.g., ammonium formate or acetate) to 10-20 mM to mask residual silanol interactions.[5] 3. Match Injection Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content). If solubility is an issue, use the minimum amount of aqueous solvent necessary.[9] |
| Low Recovery of the Purified Compound | 1. Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase. 2. Compound Instability: The compound may be degrading on the column. | 1. Passivate the Column: For basic compounds, pre-treating the column with a mobile phase containing a competing base can sometimes help. 2. Check pH Stability: Ensure your compound is stable at the pH of your mobile phase. 3. Use a Different Stationary Phase: Switch to a more inert column material or a different chromatographic mode (e.g., from silica-based normal phase to a bonded phase or HILIC). |
| Co-elution with an Impurity | The selectivity of the current method is insufficient to resolve the target compound from the impurity. | 1. Change the Organic Modifier: In reversed-phase or HILIC, switching from acetonitrile to methanol (or vice-versa) can alter selectivity. 2. Modify the Mobile Phase pH: Changing the pH can alter the ionization state of your compound and impurities, leading to changes in retention and potentially, resolution. 3. Switch to a Different Column Chemistry: If you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase. In HILIC, switch from a bare silica column to an amide or diol phase.[1] |
IV. Detailed Experimental Protocols
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Derivatives
HILIC is an excellent choice for purifying compounds that are too polar for reversed-phase chromatography.[8][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11]
Workflow Diagram:
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Technical Support Center: Overcoming Scalability Issues in 2-Azabicyclo[2.2.2]octane Production
Introduction: The 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine) scaffold is a critical pharmacophore and a valued bioisostere for piperidine and pyridine rings in modern drug discovery.[1][2] Its rigid, three-dimensional structure offers unique advantages in optimizing pharmacokinetic properties. However, transitioning its synthesis from gram-scale laboratory procedures to multi-kilogram production presents significant scalability challenges. This guide provides researchers, process chemists, and drug development professionals with a comprehensive troubleshooting resource formatted in a direct question-and-answer style to address common issues encountered during large-scale synthesis.
Section 1: Synthesis Route Selection & Initial Scale-Up
This section addresses fundamental challenges related to choosing and scaling the core synthetic strategy.
Q1: My initial Diels-Alder approach has poor yield and requires high-boiling solvents, making purification difficult on a larger scale. What are the alternatives?
Answer: This is a very common scalability bottleneck. While the Diels-Alder reaction between a 1,2-dihydropyridine and a dienophile is a classic route, its reliance on high-temperature solvents like decalin complicates product isolation and solvent removal at scale.[3]
Causality & Troubleshooting:
-
Problem: The thermal Diels-Alder often requires harsh conditions, leading to side reactions and difficult purification.[3]
-
Solution 1: Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the Diels-Alder reaction, often leading to cleaner conversions in shorter times and avoiding the need for high-boiling point solvents.[3] This method has been shown to be scalable to multi-gram quantities with simplified purification.[3]
-
Solution 2: Lewis Acid or Iodine Catalysis: The use of catalysts can promote the reaction under milder conditions. Molecular iodine, for instance, has been used to catalyze a one-pot, three-component aza-Diels-Alder reaction to build the 2-azabicyclo[2.2.2]octane core efficiently. This avoids harsh thermal conditions and can improve atom economy.
-
Solution 3: Alternative Routes: For multi-kilogram quantities, consider routes that begin from more accessible starting materials. A well-documented, four-step synthesis starting from p-aminobenzoic acid (PABA) has proven suitable for large-scale preparation.[4] This route involves hydrogenation, thermal epimerization/cyclization to a bicyclic lactam, and subsequent reduction.[4]
Q2: I'm using a Hofmann-Löffler-Freytag (HLF) reaction for the key cyclization step, but the yields are inconsistent and I'm concerned about the use of hazardous reagents at scale. How can I improve this?
Answer: The classic HLF reaction, while powerful for forming N-heterocycles, presents significant scalability hurdles due to its use of strong acids, UV irradiation, and potentially unstable N-haloamine intermediates.[5][6]
Causality & Troubleshooting:
-
Problem: Inconsistent initiation, side reactions (e.g., elimination), and the handling of corrosive and light-sensitive reagents make the traditional HLF difficult to control on a large scale.[7][8]
-
Solution 1: Suárez Modification: A significant improvement for scalability is the Suárez modification of the HLF reaction. This method uses lead tetraacetate and iodine (Pb(OAc)₄/I₂) under milder, thermal or photochemical conditions, often providing better yields and selectivity.[7] It avoids the need to pre-form and isolate the N-haloamine.
-
Solution 2: Alternative Cyclization Strategies: Instead of a radical-based cyclization, consider an intramolecular nucleophilic substitution. This often involves preparing a cyclohexane precursor with an amine and a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 1,4-positions. Base-mediated cyclization can then form the bicyclic ring system under more controllable and scalable conditions. This approach is central to many scalable syntheses of related bicyclic amines.[9]
Section 2: Reduction & Purification Challenges
This section focuses on the critical steps of lactam or enone reduction and final product purification, which are often problematic at scale.
Q3: The Red-Al® reduction of my bicyclic lactam works well on a small scale, but the quench and workup are difficult and dangerous to manage in a large reactor. Are there safer, more scalable reduction methods?
Answer: Aluminum hydride reagents like Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) and LiAlH₄ are highly effective but pose significant safety and handling risks at scale due to their violent reaction with water and the formation of gelatinous aluminum salt byproducts that complicate filtration.
Causality & Troubleshooting:
-
Problem: Exothermic quenching and difficult-to-filter aluminum byproducts are major barriers to scaling hydride reductions.
-
Solution 1: Borane Reagents: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are excellent alternatives for lactam reduction. The workup is typically a straightforward acidic quench (e.g., with HCl) to destroy excess borane and hydrolyze the amine-borane complex. The byproducts are soluble boric acid derivatives, which are easily removed in an aqueous wash, avoiding filtration issues.
-
Solution 2: Catalytic Hydrogenation: For precursors containing reducible functional groups like enones or imines, catalytic hydrogenation is a highly scalable and safe alternative.[10][11] For example, a precursor ketone can be reduced to an alcohol, converted to a halide, and then dehalogenated, or an enone can be fully saturated using a palladium or platinum catalyst.[11] This method avoids pyrophoric reagents and difficult workups entirely.
Table 1: Comparison of Reducing Agents for Bicyclic Lactam
| Reagent | Typical Conditions | Scalability Pros | Scalability Cons |
|---|---|---|---|
| LiAlH₄ / Red-Al® | Anhydrous THF or Toluene, 0 °C to reflux | High reactivity, effective | Dangerous quench, filtration issues |
| BH₃·THF / BMS | Anhydrous THF, 0 °C to reflux | Easy aqueous workup, no filtration | Reagent cost, handling of borane |
| Catalytic H₂ | H₂, Pd/C or PtO₂, Acidic Solvent | Very safe, minimal waste, highly scalable | Requires pressure reactor, substrate specific |
Q4: My final 2-azabicyclo[2.2.2]octane product is highly water-soluble, leading to significant product loss during aqueous workup. How can I improve isolation yield?
Answer: The basic nitrogen atom in the isoquinuclidine core often leads to high water solubility, especially when protonated. This makes extraction with common organic solvents inefficient.
Causality & Troubleshooting:
-
Problem: The hydrophilic nature of the amine salt leads to poor partitioning into organic layers.
-
Solution 1: Basify and Extract with Less Polar Solvents: Ensure the aqueous layer is strongly basic (pH > 12) using NaOH or K₂CO₃ before extraction. This deprotonates the amine, making it more organophilic. Use a less polar, water-immiscible solvent that is a good solvent for amines, such as dichloromethane (DCM) or a mixture of ethyl acetate and THF. Perform multiple extractions (5-10) with smaller volumes of solvent rather than a few extractions with large volumes.
-
Solution 2: Continuous Liquid-Liquid Extraction: For multi-kilogram scale, a continuous liquid-liquid extractor is highly efficient for recovering water-soluble compounds. This apparatus continuously flows the extraction solvent through the aqueous layer, providing exhaustive extraction over time.
-
Solution 3: Salt Formation and Isolation: Isolate the product as a salt. After the final step, acidify the reaction mixture with a solution of an appropriate acid (e.g., HCl in isopropanol or p-toluenesulfonic acid in ethanol) to precipitate the corresponding salt.[4] This is often a highly effective method for isolating and purifying basic amines at scale, as the salts are typically crystalline and much less soluble in organic solvents.
Section 3: Process Optimization & Control
This section provides guidance on refining reaction conditions for robust, large-scale production.
Q5: I'm observing the formation of a dimeric or polymeric byproduct, especially at higher concentrations. What is causing this and how can I prevent it?
Answer: Intermolecular side reactions become more prevalent at the higher concentrations used in pilot and manufacturing scales. For 2-azabicyclo[2.2.2]octane synthesis, this can arise from intermolecular versions of the desired intramolecular reaction.
Causality & Troubleshooting:
-
Problem: At high concentrations, a reactive intermediate (e.g., an N-centered radical in an HLF reaction or an amine reacting with a leaving group) can react with another molecule of starting material before it has a chance to cyclize intramolecularly.
-
Solution: High-Dilution Conditions (Fed-Batch): While counterintuitive for scaling up, the key is to maintain a low instantaneous concentration of the reactive substrate. This can be achieved in a large reactor using a "fed-batch" or "metering" approach. The bulk of the solvent and any reagents are added to the reactor, and the key substrate is added slowly over several hours via a syringe pump or addition funnel. This ensures the substrate reacts intramolecularly as soon as it enters the reaction medium, minimizing intermolecular side reactions.
Diagram 1: Troubleshooting Low Yield in Cyclization Step A decision tree for diagnosing and solving low-yield issues during the key ring-forming step.
Caption: Scalable synthesis route from PABA. [5]
References
-
Angewandte Chemie International Edition. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. [Link]
-
Synthetic Communications. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of 2-azabicyclo[2.2.2]octane 3c. Retrieved from [Link]
- Google Patents. (1993). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Semantic Scholar. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2- DIHYDROPYRIDINE. [Link]
-
University of Alberta. (n.d.). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. [Link]
- Google Patents. (2004). WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
-
Walsh Medical Media. (n.d.). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. [Link]
-
PubMed Central. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
ResearchGate. (n.d.). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. [Link]
-
PubMed Central. (n.d.). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. [Link]
-
ACS Publications. (2016). Synthesis of 1,4-Diazabicyclo [4][4][4]Octane with Alkaline Earth Phosphate Catalysts. [Link]
-
Organic Process Research & Development. (n.d.). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. [Link]
-
ResearchGate. (n.d.). Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. [Link]
-
ACS Publications. (2025). Multicomponent Synthesis of Isoquinuclidines via Pd-Catalyzed Selective Dechlorination. [Link]
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Royal Society of Chemistry. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
The University of Liverpool Repository. (n.d.). Functionalisation of Quinuclidine. [Link]
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Organic Syntheses. (n.d.). PALLADIUM-CATALYZED REDUCTION OF VINYL AND ARYL TRIFLATES TO ALKENES AND ARENES. [Link]
-
European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]
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SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
Organic Syntheses. (n.d.). 3-QUINUCLIDONE HYDROCHLORIDE. [Link]
-
Journal of the American Chemical Society. (2014). A Unified Approach to ent-Atisane Diterpenes and Related Alkaloids: Synthesis of (−)-Methyl Atisenoate, (−)-Isoatisine, and the Hetidine Skeleton. [Link]
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ProQuest. (n.d.). Synthetic Strategies for the Total Synthesis of Acutumine Alkaloids and the Development of Radical Deoxychlorination Reactions. [Link]
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Royal Society of Chemistry. (n.d.). Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Infoscience. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Journal of Pharmacy and Pharmaceutical Sciences. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. [Link]
-
Sci-Hub. (1988). J. Org. Chem. 1988, 53, 896-899. [Link]
-
TIB.eu. (n.d.). Scalable Synthesis of β‑Lactamase Inhibitor QPX7728 by.... [Link]
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Technical Support Center: Troubleshooting Unexpected Side Reactions in 2-Azabicyclo[2.2.2]octane Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold. This guide is designed to provide in-depth, field-proven insights into common and unexpected side reactions, offering not just solutions but also the underlying mechanistic rationale to empower your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with 2-azabicyclo[2.2.2]octane derivatives?
A1: The 2-azabicyclo[2.2.2]octane core is generally a robust and stable scaffold. However, its reactivity is dominated by the nucleophilic secondary amine. Key stability considerations include:
-
Hygroscopicity: The free base can be hygroscopic and readily absorb atmospheric CO2 to form a carbonate salt. It is advisable to store the free base under an inert atmosphere (N2 or Ar) and handle it quickly.
-
Quaternization: The tertiary amine in N-substituted derivatives is highly susceptible to alkylation, forming quaternary ammonium salts. This can be an intended reaction or an undesired side reaction if stray electrophiles are present.
-
Oxidation: While generally stable to mild oxidizing agents, strong oxidants can lead to N-oxide formation or, in more extreme cases, ring cleavage.
Q2: I'm seeing a loss of my desired product during workup. What could be the cause?
A2: If you are working with the free base form of a 2-azabicyclo[2.2.2]octane derivative, its basicity can lead to partitioning issues during aqueous workups. These compounds can be surprisingly water-soluble, especially in acidic conditions where they form ammonium salts. To minimize loss:
-
Basify Carefully: When extracting the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine fully.
-
Use a More Polar Organic Solvent: If your derivative has polar functional groups, solvents like ethyl acetate or dichloromethane may not be sufficient. Consider using a mixture containing butanol or performing a continuous liquid-liquid extraction.
-
Salt Precipitation: If your product is a salt (e.g., a hydrochloride), it may have limited solubility in organic solvents. You might consider isolating it by precipitation rather than extraction.
II. Troubleshooting Guide: Specific Side Reactions
This section addresses specific, often unexpected, side reactions encountered in the chemistry of 2-azabicyclo[2.2.2]octanes.
Problem 1: Ring-Opening Instead of Expected N-Functionalization
Symptom: You are attempting a reaction at a substituent on the 2-azabicyclo[2.2.2]octane ring, but you isolate a piperidine derivative instead of your expected product. This is particularly common when a quaternary ammonium salt has been formed, either intentionally or in situ.
Causality: This is often the result of a Hofmann elimination or a related fragmentation process. The rigid bicyclic structure can undergo ring-opening elimination reactions when the nitrogen atom is quaternized, making it a good leaving group. The reaction is driven by a base abstracting a proton from a β-carbon, leading to the cleavage of a C-N bond and the formation of an alkene.[1][2]
-
Avoid Quaternization:
-
Protecting Groups: If subsequent steps involve harsh electrophiles, consider protecting the nitrogen atom with a suitable group (e.g., Boc, Cbz) that can be removed later.
-
Control Stoichiometry: When performing N-alkylation, use a precise stoichiometry of the alkylating agent to avoid the formation of the quaternary salt.
-
-
Modify Reaction Conditions:
-
Lower Temperature: Hofmann eliminations are often promoted by heat.[2] Running your reaction at a lower temperature may disfavor the elimination pathway.
-
Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) over smaller, more nucleophilic bases like hydroxides or alkoxides, which can promote elimination.
-
-
If Elimination is Unavoidable:
-
Strategic Synthesis: In some cases, the Hofmann elimination can be a useful synthetic tool.[1] If you are consistently observing this side reaction, it may be necessary to redesign your synthetic route to accommodate this reactivity.
-
Caption: Troubleshooting workflow for unwanted ring-opening reactions.
Problem 2: Skeletal Rearrangement to an Unexpected Isomer
Symptom: You perform a reaction on a substituted 2-azabicyclo[2.2.2]octane derivative, and while the mass of the product is correct, the NMR spectrum is inconsistent with the expected structure, suggesting a rearrangement of the bicyclic core.
Causality: The 2-azabicyclo[2.2.2]octane skeleton, particularly under acidic or electrophilic conditions, can be susceptible to skeletal rearrangements. One such pathway is the aza-Cope rearrangement , a[3][3]-sigmatropic rearrangement that can occur if an unsaturated substituent is present at the right position.[4][5] Another possibility, especially in related diazabicyclic systems, is a Wagner-Meerwein type rearrangement, which can lead to the formation of a [3.2.1] bicyclic system.[6][7] These rearrangements are often driven by the formation of a more stable carbocation or iminium ion intermediate.
-
Control of Acidity:
-
Buffer the Reaction: If your reaction is acid-catalyzed or generates acidic byproducts, consider adding a non-nucleophilic buffer (e.g., a hindered pyridine derivative) to prevent the proton concentration from reaching a level that initiates rearrangement.
-
Use Milder Lewis Acids: If a Lewis acid is required, screen for milder options. For example, ZnCl2 might be less prone to inducing rearrangements than AlCl3.[8]
-
-
Substrate Design:
-
Avoid Reactive Intermediates: Be mindful of synthetic steps that could generate a carbocation or iminium ion adjacent to the bicyclic core, as these are often precursors to rearrangement.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the nitrogen or elsewhere in the molecule can disfavor the formation of cationic intermediates required for some rearrangement pathways.
-
-
Temperature Control:
-
Low-Temperature Reactions: Many rearrangement reactions have a significant activation energy barrier. Performing the reaction at 0 °C or below can often suppress the rearrangement pathway in favor of the desired reaction.
-
| Entry | Substrate | Conditions | Desired Product Yield | Rearranged Product Yield |
| 1 | N-allyl-2-azabicyclo[2.2.2]octane | CSA, Toluene, 110 °C | 15% | 80% (Aza-Cope) |
| 2 | N-allyl-2-azabicyclo[2.2.2]octane | CSA, CH2Cl2, 0 °C | 85% | <5% |
| 3 | 5-hydroxy-2-azabicyclo[2.2.2]octane | H2SO4, 80 °C | 20% | 75% ([3.2.1] isomer) |
| 4 | 5-hydroxy-2-azabicyclo[2.2.2]octane | PPh3, DEAD, 0 °C | 90% | Not Detected |
Problem 3: Lack of Stereocontrol or Unexpected Epimerization in Diels-Alder Synthesis
Symptom: You are using a Diels-Alder reaction to construct the 2-azabicyclo[2.2.2]octane core, but you obtain a mixture of endo and exo products, or you observe epimerization at a chiral center during subsequent transformations.
Causality: The stereochemical outcome of the Diels-Alder reaction is highly dependent on the dienophile, the diene, and the reaction conditions. While the endo product is often kinetically favored due to secondary orbital overlap, the exo product can be the thermodynamically more stable isomer.[8] Lewis acid catalysts can enhance both the rate and the selectivity of the reaction, but incorrect choice or stoichiometry can lead to poor outcomes.[9] Subsequent epimerization can occur if a proton alpha to a carbonyl or other activating group is abstracted under basic or acidic conditions.
-
Lewis Acid Catalysis:
-
Screen Lewis Acids: The choice of Lewis acid can dramatically influence diastereoselectivity. Common choices include TiCl4, ZrCl4, HfCl4, and ZnCl2.[8][9]
-
Optimize Stoichiometry: The amount of Lewis acid can be critical. In some cases, stoichiometric or even excess amounts are needed to achieve high selectivity.[9]
-
-
Temperature and Reaction Time:
-
Kinetic vs. Thermodynamic Control: To favor the kinetic (often endo) product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If the exo product is desired, higher temperatures and longer reaction times may favor thermodynamic equilibration.
-
-
Chiral Auxiliaries:
-
For enantioselective synthesis, the use of a chiral auxiliary on the dienophile is a common and effective strategy.[9] The auxiliary creates a chiral environment that directs the approach of the diene.
-
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder synthesis.
III. References
-
Setner, B., Rudowska, M., Klem, E., Cebrat, M., & Szewczuk, Z. (2014). Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry. Journal of Mass Spectrometry, 49(9), 995–1001. [Link]
-
Overman, L. E., & Stearns, B. A. (2004). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 126(46), 15249–15262. [Link]
-
Rudowska, M., Klem, E., Szultka-Młýnska, M., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Schroeder, G. M. (2012). Synthesis of an aza-Cope rearrangement - Mannich cyclization precursor from L-proline. Digital Commons @ EMU. [Link]
-
Wang, J., & Overman, L. E. (2021).[3][3] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. Organic Letters, 23(6), 2263–2267. [Link]
-
Rudowska, M., Klem, E., & Szewczuk, Z. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 22(12), 2231–2238. [Link]
-
Rudowska, M., Klem, E., & Szewczuk, Z. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides. CORE. [Link]
-
Huestis, M. P., De, C. K., & Rovis, T. (2012). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Angewandte Chemie International Edition, 51(39), 9808–9811. [Link]
-
Smith, M. W., & Dixon, D. J. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers, 5(12), 1896–1900. [Link]
-
Watanabe, Y., et al. (2023). Unexpected Rearrangement Reactions of the 14-Aminonaltrexone Skeleton. Organic Letters, 25(19), 3466–3470. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Filo. (2025). Provide the major organic product for the below reaction. [Link]
-
Rudowska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 3047–3058. [Link]
-
Ishitani, H., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels–Alder reaction using Lewis acid catalyst. Tetrahedron, 66(33), 6467-6473. [Link]
-
Watanabe, Y., et al. (2012). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2689-2692.
-
Moreno-Vargas, A. J., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(24), 16483–16491. [Link]
-
The Organic Chemistry Tutor. (2021, March 1). Stereochemistry in Synthesis [Video]. YouTube. [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 3047–3058. [Link]
-
Maraš, N., Polanc, S., & Kočevar, M. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 10(6), 1300-1310. [Link]
-
ResearchGate. (n.d.). Formal aza-Diels Alder reaction for the synthesis of isoquinuclidines (84). [Link]
-
Tu, S., et al. (2024). Synthesis of Isoquinuclidines via Dearomative Diels-Alder Reaction of Cyclic Amidines with Indoles. The Journal of Organic Chemistry, 89(5), 3635–3643. [Link]
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- 6. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 6-Hydroxy-2-azabicyclo[2.2.2]octane
Welcome to the technical support center for the functionalization of 6-Hydroxy-2-azabicyclo[2.2.2]octane. This bicyclic scaffold is a valuable building block in medicinal chemistry, offering a rigid framework for the precise spatial orientation of functional groups.[1] However, its bifunctional nature, containing both a secondary amine and a secondary alcohol, presents unique challenges in achieving selective functionalization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Poor Selectivity Between N- and O-Functionalization
Question: I am attempting to functionalize the hydroxyl group, but I'm observing significant reaction at the nitrogen, leading to a mixture of N- and O-functionalized products, as well as di-functionalized species. How can I improve the selectivity for O-functionalization?
Answer: This is a common challenge due to the comparable nucleophilicity of the secondary amine and the secondary alcohol. The key to achieving selectivity is to modulate the reactivity of the nitrogen atom.
Root Cause Analysis and Solutions:
-
Protonation of the Amine: In an acidic medium, the lone pair of the nitrogen is protonated, rendering it non-nucleophilic. This allows for selective reaction at the hydroxyl group.
-
Recommended Protocol for Selective O-Acylation: Conduct the acylation using an acyl halide or anhydride in the presence of a strong, non-nucleophilic acid. For instance, performing the reaction in a mixture of a strong acid like perchloric acid or methanesulfonic acid and a carboxylic acid solvent can lead to highly selective O-acylation.[2] The product can often be precipitated as the hydrochloride salt.[2]
-
-
Use of Protecting Groups: A more robust strategy, particularly for multi-step syntheses, is to protect the amine with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.[3]
-
N-Boc Protection Protocol:
-
Dissolve 6-Hydroxy-2-azabicyclo[2.2.2]octane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise or as a solution.
-
Stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Boc protected intermediate.[3][4][5][6]
-
-
Once the nitrogen is protected, the hydroxyl group can be functionalized under a variety of conditions (e.g., acylation with acyl chlorides in the presence of a base like pyridine or DMAP, or alkylation using a strong base like sodium hydride followed by an alkyl halide).
Issue 2: Low Yield in N-Alkylation Reactions
Question: I am trying to perform an N-alkylation on 6-Hydroxy-2-azabicyclo[2.2.2]octane, but I'm getting low yields and a significant amount of unreacted starting material. What could be the problem?
Answer: Low yields in N-alkylation of secondary amines can stem from several factors, including steric hindrance, the choice of base and solvent, and the reactivity of the alkylating agent. Over-alkylation to form a quaternary ammonium salt is also a common side reaction.[7][8][9]
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bicyclic structure can sterically hinder the approach of the alkylating agent to the nitrogen atom. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).[10] Consider using a smaller, but strong, non-nucleophilic base. |
| Inadequate Base | The chosen base may not be strong enough to fully deprotonate the secondary amine, leading to a low concentration of the nucleophilic species. | Use a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS). |
| Poor Solubility | The starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.[10] | Use a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heating the reaction can also improve solubility and reaction rates. |
| Over-alkylation | The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[7] | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. If possible, using a large excess of the starting amine can favor mono-alkylation, though this is not always practical. |
| Side Reactions | If the alkylating agent has a leaving group on a β-carbon with abstractable protons, elimination reactions can compete with substitution. | Choose an alkylating agent that is less prone to elimination. |
Workflow for Optimizing N-Alkylation:
Caption: Troubleshooting workflow for low-yield N-alkylation.
Issue 3: Failure or Low Yield in Mitsunobu Reaction for O-Functionalization
Question: I am attempting an O-alkylation via a Mitsunobu reaction on N-Boc-6-Hydroxy-2-azabicyclo[2.2.2]octane, but the reaction is either failing or giving very low yields. What can I do to improve this?
Answer: The Mitsunobu reaction can be challenging with sterically hindered secondary alcohols.[11][12][13][14][15] The bulky bicyclic framework of your substrate likely impedes the formation of the key oxyphosphonium intermediate.
Optimization Strategies for Mitsunobu Reactions with Hindered Alcohols:
-
Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD) for hindered systems.
-
Solvent and Temperature: Tetrahydrofuran (THF) is a commonly used solvent. Running the reaction at lower temperatures (0 °C to room temperature) is standard, but for hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.
-
Acidity of the Nucleophile: The pKa of the nucleophile is critical. For O-acylation, standard carboxylic acids may not be acidic enough to efficiently protonate the betaine intermediate in hindered cases.
-
Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction by TLC or LC-MS over 24-48 hours.
-
Reagent Stoichiometry and Addition: Use a slight excess of triphenylphosphine (PPh₃) and the azodicarboxylate (typically 1.5 equivalents of each). It is crucial to add the azodicarboxylate slowly to a cooled solution of the alcohol, nucleophile, and PPh₃ to control the initial exothermic reaction.[11]
Decision Tree for Mitsunobu Optimization:
Caption: Decision-making process for optimizing a Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final functionalized products? They are often very polar.
A1: Purification of these polar, often basic, compounds can be challenging.[16] Standard silica gel chromatography can lead to streaking and poor separation. Here are some effective strategies:
-
Modified Silica Gel Chromatography: Add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine or ammonium hydroxide in a dichloromethane/methanol solvent system. This can significantly reduce tailing on the silica gel.[16]
-
Alumina Chromatography: For basic compounds, chromatography on neutral or basic alumina can be a better alternative to silica gel.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase (C18) chromatography can be an excellent purification method for polar compounds.[16]
-
Salt Formation and Recrystallization: If the product is crystalline, converting it to a salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization.
-
Purification of a Protected Intermediate: As you noted with Boc protection, it is often easier to purify the less polar, protected intermediate and then deprotect in the final step to yield the clean, final product.[16]
Q2: How can I confirm whether I have achieved N- or O-functionalization using NMR spectroscopy?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between N- and O-functionalized isomers.
-
¹H NMR:
-
N-H vs. O-H: The N-H proton of the starting material is often a broad singlet that may exchange with D₂O. The O-H proton is also typically a broad singlet. Upon N-functionalization, the N-H signal will disappear. Upon O-functionalization, the O-H signal will disappear.
-
Protons Alpha to Nitrogen and Oxygen: Upon N-alkylation or N-acylation, the chemical shifts of the protons on the carbons adjacent to the nitrogen will experience a significant downfield shift. Similarly, O-alkylation or O-acylation will cause a downfield shift of the proton on the carbon bearing the oxygen (C6-H). This C6-H proton will often shift from ~3.5-4.0 ppm to >4.5 ppm upon acylation.
-
-
¹³C NMR:
-
The carbon atoms adjacent to the site of functionalization will show the most significant changes in their chemical shifts. O-acylation, for example, will cause a downfield shift of the C6 carbon and an upfield shift of the adjacent carbons.
-
-
2D NMR: Techniques like HSQC and HMBC can be invaluable for unambiguously assigning all proton and carbon signals, confirming the exact site of functionalization.[17]
Q3: Are there any common side reactions to be aware of besides those already mentioned?
A3: Yes, the rigid bicyclic structure can be prone to rearrangement under certain conditions, although it is generally quite stable.
-
Elimination: Under strongly basic conditions, particularly with heating, elimination of the hydroxyl group (or a derivative) to form an alkene is a possibility.
-
Ring-Opening: While less common for the stable [2.2.2] system compared to more strained bicyclic structures, highly reactive reagents or harsh reaction conditions could potentially lead to ring-opening.
-
Oxidative Lactamization: In the presence of certain transition metal catalysts (like ruthenium), amino alcohols can undergo oxidative lactamization to form a bicyclic lactam.[18] This is something to be aware of if you are exploring metal-catalyzed reactions.
By carefully considering the choice of reagents, protecting groups, and reaction conditions, and by being prepared to troubleshoot common issues, the selective functionalization of 6-Hydroxy-2-azabicyclo[2.2.2]octane can be achieved efficiently and reproducibly.
References
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
- BenchChem Technical Support Team. (2025, November).
- Kaur, N., & Singh, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4948.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
2-AZABICYCLO[Z.Z.Z]OCTANE. (n.d.). Retrieved from [Link]
- Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
- Reddit. (2021, March 17).
-
MySkinRecipes. (n.d.). 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Quora. (2018, August 2). The esterification in a basic medium is not possible. Why?
- ResearchGate. (n.d.). Nature-inspired indolyl-2-azabicyclo[2.2.2]oct-7-ene derivatives as promising agents for the attenuation of withdrawal symptoms: Synthesis of 20-desethyl-20-hydroxymethyl-11-demethoxyibogaine.
- Master Organic Chemistry. (2017, May 26).
- ResearchGate. (n.d.). (PDF) Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane).
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- Villani, F. J., et al. (1966). Derivatives of 2-Azabicyclo [2.2.2]octane. I. Journal of Medicinal Chemistry, 9(5), 755–757.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Wang, Y., et al. (2024, June 4).
- Wang, Y., et al. (n.d.).
- ACS Publications. (2022, March 18).
- Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids.
- Reddit. (2024, February 15).
- ResearchGate. (2017, March 5).
- ACS Publications. (n.d.). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.
- Journal of Chemistry Letters. (n.d.).
- Chemguide. (n.d.).
- Beilstein Journal of Organic Chemistry. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.
- Capot Chemical. (n.d.). 1311391-25-9 | 2-boc-6-hydroxy-2-azabicyclo[2.2.2]octane.
- Moldb. (n.d.). 1311391-25-9 | 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane.
- Organic & Biomolecular Chemistry. (2024, March 12). 2-Azabicyclo[3.2.
- BIP. (n.d.).
- ResearchGate. (n.d.). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction.
- Alfa Chemistry. (n.d.). Amino Alcohols.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Separation and Refining of Amino acids. (n.d.).
- UCL Discovery. (n.d.). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors.
- ResearchGate. (n.d.). (PDF)
- DiVA portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The Use of Diazabicyclo[2.2.
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Technical Support Center: Preventing Epimerization in 2-Azabicyclo[2.2.2]octane Derivatives
Welcome to the technical support center for stereochemical control in the synthesis and modification of 2-azabicyclo[2.2.2]octane derivatives. This rigid bicyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous neurologically active compounds. However, its inherent structure can also present unique challenges in maintaining stereochemical integrity, particularly at chiral centers adjacent to the nitrogen atom or other activating groups.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues related to epimerization. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these unwanted side reactions, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant epimerization at the C3 position during a reaction involving a base. What is the likely mechanism, and how can I prevent it?
A1: Understanding the Mechanism is Key
Epimerization at a carbon alpha to the nitrogen in the 2-azabicyclo[2.2.2]octane system is most commonly a base-catalyzed process. The bridgehead nitrogen, while part of a bicyclic system, can still influence the acidity of adjacent protons. The generally accepted mechanism involves the abstraction of the alpha-proton by a base to form a planar carbanion or an enolate-like intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.[1][2]
Troubleshooting & Optimization:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Avoid Strong, Small Bases: Bases like sodium hydroxide or potassium tert-butoxide can readily abstract the alpha-proton, promoting epimerization.
-
Favor Weaker, Non-Nucleophilic Bases: Consider using milder bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or proton sponges. These are often sufficient to facilitate the desired reaction without causing significant epimerization.
-
Sterically Hindered Bases: In some cases, very bulky bases like lithium diisopropylamide (LDA) can be used at low temperatures, as their size may disfavor abstraction at the sterically congested alpha-position.
-
-
Temperature Control: Temperature has a significant impact on the rate of epimerization.[3][4][5]
-
Low Temperature is Crucial: Perform your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, cooling to 0 °C, -20 °C, or even -78 °C can dramatically suppress epimerization. This is because epimerization often has a higher activation energy than the desired reaction, making it more sensitive to temperature changes.[6][7][8]
-
-
Reaction Time: Minimize the reaction time to reduce the exposure of your compound to epimerizing conditions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
dot
Caption: Base-catalyzed epimerization pathway at C3.
Q2: My 2-azabicyclo[2.2.2]octane derivative has a ketone at the C5 position, and I'm seeing epimerization at the adjacent C4 bridgehead carbon. Why is this happening, and what can I do?
A2: The Influence of Carbonyls
A carbonyl group significantly increases the acidity of the alpha-protons, making them susceptible to abstraction by even mild bases. This leads to the formation of a planar enolate intermediate, which is a common pathway for epimerization in cyclic ketones.[9]
Troubleshooting & Optimization:
-
Protecting the Carbonyl: If the ketone is not directly involved in the desired transformation, consider protecting it as a ketal (e.g., using ethylene glycol and an acid catalyst). This removes the activating effect of the carbonyl and will prevent enolate formation. The ketal can be easily removed under acidic conditions upon completion of the reaction.
-
Kinetic vs. Thermodynamic Control: When deprotonation is unavoidable, reaction conditions can be manipulated to favor the kinetic or thermodynamic product.[6][7][8][10]
-
Kinetic Deprotonation: Using a strong, sterically hindered base like LDA at low temperatures (-78 °C) will preferentially remove the most accessible proton, which may not be the one leading to the more stable enolate. This can sometimes be used to avoid epimerization at a specific center.[7]
-
Thermodynamic Deprotonation: Weaker bases and higher temperatures allow for equilibration to the more stable enolate, which may or may not be desirable depending on the desired stereochemical outcome.
-
-
Solvent Choice: The solvent can influence the stability and reactivity of the enolate intermediate.[11][12][13][14] Aprotic solvents are generally preferred for reactions involving enolates.
Table 1: General Conditions for Stereocontrol in Enolate Formation
| Condition | Favors Kinetic Product | Favors Thermodynamic Product |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaH, t-BuOK) |
| Temperature | Low (-78 °C) | Higher (0 °C to reflux) |
| Solvent | Aprotic, non-polar (e.g., THF, Hexane) | Aprotic or protic, depending on the base |
| Reaction Time | Short | Long (allowing for equilibration) |
Q3: I am performing a reaction under acidic conditions and observing epimerization. I thought this was primarily a base-catalyzed problem. What could be happening?
A3: Acid-Catalyzed Pathways
While less common for simple alpha-amino protons, acid-catalyzed epimerization can occur, particularly if there are other functional groups present that can be protonated to form a resonance-stabilized cationic intermediate. For instance, if there is a double bond or a hydroxyl group in conjugation or proximity to the chiral center, acid catalysis can facilitate the formation of a planar carbocation, which can then be attacked by a nucleophile from either face.
Troubleshooting & Optimization:
-
pH Control: Carefully buffer the reaction mixture to maintain a pH that is acidic enough for the desired reaction but minimizes side reactions.
-
Choice of Acid: Use the mildest acid possible. Sometimes a Lewis acid may be a better choice than a Brønsted acid, or vice-versa, depending on the specific mechanism. Catalytic amounts of a strong acid might be preferable to stoichiometric amounts of a weaker one.[15][16]
-
Protecting Groups: If a nearby functional group is facilitating the epimerization, consider protecting it. For example, a hydroxyl group could be protected as a silyl ether.[17]
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation with Minimal Epimerization
This protocol provides a starting point for the alkylation of a 2-azabicyclo[2.2.2]octane derivative at a position alpha to an activating group, while minimizing the risk of epimerization.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-azabicyclo[2.2.2]octane substrate (1.0 eq) in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by column chromatography. Analyze the stereochemical purity of the product by chiral HPLC or NMR spectroscopy (e.g., using a chiral shift reagent or by derivatization to form diastereomers).
dot
Caption: Workflow for minimizing epimerization during alkylation.
Advanced Strategies
Protecting Group Strategies
The nitrogen atom of the 2-azabicyclo[2.2.2]octane core can be protected to modulate its electronic properties and prevent its participation in unwanted side reactions.[18][19][20]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[17][19][21] It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions. It is typically removed with strong acid (e.g., trifluoroacetic acid). By converting the amine to a carbamate, its basicity and nucleophilicity are significantly reduced.
-
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is introduced using benzyl chloroformate and is readily removed by catalytic hydrogenation.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
References
-
Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PubMed Central. Available at: [Link]
-
Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stereocontrolled synthesis and pharmacological evaluation of cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes as lobelane analogues - PubMed. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available at: [Link]
-
Effect of reaction temperature on the epimerization of glucose to... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Intermolecular radical addition to N-acylhydrazones as a stereocontrol strategy for alkaloid synthesis - RSC Publishing. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]
-
Thermal and photochemical epimerization/equilibration of carbohydrate cobaloximes. Available at: [Link]
-
Unconventional Synthetic Approaches to Unusual Peptide Derivatives - J-Stage. Available at: [Link]
-
An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines - ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]
-
Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed. Available at: [Link]
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC - NIH. Available at: [Link]
-
Solvent effects on stereoselectivity: More than just an environment - ResearchGate. Available at: [Link]
-
1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands - ACS Figshare. Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - MDPI. Available at: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
-
Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives | ACS Omega - ACS Publications. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Physicochemical and Antioxidant Alterations of Modified and Free Epigallocatechin Gallate Under Thermal Treatment in Air and Vacuum - MDPI. Available at: [Link]
- US3813404A - Tropane-2-carboxylates and derivatives - Google Patents.
-
Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]
-
The synthesis of chiral bicyclo[2.2.2]octanone derivatives from... - ResearchGate. Available at: [Link]
-
Proposed mechanism of base catalyzed epimerization - ResearchGate. Available at: [Link]
-
Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC - NIH. Available at: [Link]
-
Methionine epimerization in cyclic peptides - PMC - NIH. Available at: [Link]
-
An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? | ACS Omega - ACS Publications. Available at: [Link]
-
Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - Oriental Journal of Chemistry. Available at: [Link]
-
Asymmetry in catalysis: 'unidirectional' amino acid racemases - Portland Press. Available at: [Link]
-
Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - Oriental Journal of Chemistry. Available at: [Link]
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. Available at: [Link]
-
Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides | Request PDF - ResearchGate. Available at: [Link]
-
Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion | Journal of the American Chemical Society. Available at: [Link]
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Technical Support Center: Analytical Methods for Detecting Impurities in 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
Welcome to the technical support center for the analysis of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical pharmaceutical intermediate.[1] The rigid bicyclic structure of this compound, while beneficial for its use as a chiral building block and in the development of bioactive molecules, presents unique analytical challenges.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Criticality of Impurity Profiling
Ensuring the safety and efficacy of pharmaceutical products necessitates a thorough understanding of any impurities that may be present.[2] Impurities in an active pharmaceutical ingredient (API) or intermediate like this compound can originate from starting materials, by-products of synthesis, degradation products, or reagents.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of these impurities.[4][5][6][7]
This guide will delve into the primary analytical techniques used for impurity profiling of this compound, focusing on providing practical solutions to common experimental hurdles.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is often the primary technique for impurity analysis due to its high sensitivity and resolving power.[2][3][8][9] For a compound like this compound, which is a polar amine, specific challenges can arise.
Frequently Asked Questions & Troubleshooting Guide: HPLC
Q1: I'm observing poor peak shape (tailing) for the main peak and impurities. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
-
Causality: The primary cause is often the interaction of the basic amine groups with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to a mixed-mode retention mechanism, causing the peaks to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is generally effective. However, be mindful of the stability of your stationary phase at higher pH values.
-
Use of an Amine Additive: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These additives will preferentially interact with the active silanol sites, minimizing the secondary interactions with your analyte.
-
Column Selection: Opt for a column with end-capping or a base-deactivated stationary phase. These columns are specifically designed to minimize silanol interactions. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity.
-
Lower Ionic Strength: High ionic strength buffers can sometimes exacerbate peak tailing. Try reducing the buffer concentration, but ensure it remains sufficient for good buffering capacity.
-
Q2: I'm struggling to separate a known process impurity from the main peak. How can I improve the resolution?
A2: Co-elution of structurally similar impurities is a frequent challenge. A systematic approach to method development is key.
-
Causality: The impurity and the main compound have very similar physicochemical properties, leading to similar retention times under the current chromatographic conditions.
-
Troubleshooting Steps:
-
Varying the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
Mobile Phase pH Optimization: Systematically screen a range of pH values for your mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds and their impurities, potentially leading to separation.
-
Gradient Optimization: If using a gradient, try altering the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Temperature Effects: Evaluate the effect of column temperature. Sometimes, increasing or decreasing the temperature can change the elution order and improve resolution.
-
Orthogonal Column Screening: If the above steps fail, consider screening a set of columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[10]
-
Q3: My results for impurity quantification are not reproducible. What are the potential sources of this variability?
A3: Reproducibility issues can stem from various factors, from sample preparation to instrument performance.
-
Causality: Inconsistent sample preparation, instrument variability, or method robustness issues can all contribute to poor reproducibility.
-
Troubleshooting Steps:
-
Sample and Standard Stability: Ensure that your sample and standard solutions are stable over the course of the analysis. This compound could be susceptible to degradation in certain solvents or at certain pH values.
-
Injector Precision: Check the precision of your autosampler. Perform multiple injections from the same vial to assess the relative standard deviation (RSD).
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or mobile phases with additives.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common source of variability.
-
Experimental Workflow: HPLC Impurity Profiling
Caption: A typical workflow for HPLC impurity analysis.
Data Summary: HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Section 2: Gas Chromatography (GC) Methods
GC is particularly useful for analyzing volatile impurities, such as residual solvents or certain synthesis by-products.[2] However, the analysis of polar amines like this compound by GC can be challenging due to their low volatility and high polarity.[11]
Frequently Asked Questions & Troubleshooting Guide: GC
Q1: I'm seeing broad, tailing peaks for my amine compound, or it's not eluting at all. Why is this happening?
A1: This is a classic problem when analyzing polar amines by GC.
-
Causality: The primary amine and hydroxyl groups of the molecule can interact strongly with the stationary phase and active sites in the GC system (e.g., inlet liner, column). This leads to poor peak shape and even irreversible adsorption.[11]
-
Troubleshooting Steps:
-
Derivatization: This is often the most effective solution. Convert the polar amine and alcohol groups into less polar, more volatile derivatives. Silylation (e.g., with BSTFA) or acylation are common derivatization techniques for amines.[12]
-
Specialized Columns: Use a column specifically designed for amine analysis, such as a base-deactivated or a PLOT column. These columns have surfaces that are treated to minimize interactions with basic compounds.
-
Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Even with a good column, an active liner can cause significant peak tailing and analyte loss.
-
pH Adjustment of Sample: For aqueous samples, making the solution basic can help to keep the amine in its free base form, which is more volatile.[13]
-
Q2: I need to analyze for residual solvents. What are the key considerations for this analysis?
A2: Headspace GC is the preferred method for residual solvent analysis.
-
Causality: Direct injection of the sample can contaminate the GC system and may not be sensitive enough for trace-level solvent analysis. Headspace analysis isolates the volatile solvents from the non-volatile sample matrix.
-
Troubleshooting Steps:
-
Solvent Selection for Sample Dissolution: Choose a high-boiling point solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest to dissolve your sample.
-
Headspace Parameter Optimization: Optimize the headspace vial incubation temperature and time to ensure efficient partitioning of the residual solvents into the headspace.
-
Column Selection: A column with a non-polar stationary phase (e.g., 5% phenyl-polysiloxane) is typically used for general residual solvent screening.
-
Experimental Workflow: GC Derivatization and Analysis
Caption: A workflow for GC analysis involving derivatization.
Section 3: Spectroscopic Methods (NMR and MS)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of unknown impurities.[2][14]
Frequently Asked Questions & Troubleshooting Guide: NMR & MS
Q1: I have isolated an unknown impurity by HPLC. How can I use NMR to determine its structure?
A1: A combination of 1D and 2D NMR experiments is a powerful approach for structure elucidation.[14][15]
-
Causality: An unknown impurity's structure needs to be determined to assess its potential toxicity and to understand its formation pathway.
-
Troubleshooting Steps:
-
1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra. These will provide information on the number and types of protons and carbons in the molecule.
-
DEPT: A DEPT experiment will help distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY and HSQC): A COSY spectrum will show which protons are coupled to each other, helping to piece together fragments of the molecule. An HSQC spectrum correlates protons with their directly attached carbons.
-
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments.
-
NOESY: For determining stereochemistry, a NOESY experiment can reveal which protons are close to each other in space.
-
Q2: How can I use Mass Spectrometry to identify impurities?
A2: Mass spectrometry, especially when coupled with a separation technique like LC or GC, provides molecular weight and fragmentation information.[2][9]
-
Causality: MS is highly sensitive and can provide crucial information for identifying impurities, even at very low levels.
-
Troubleshooting Steps:
-
LC-MS/MS: This is a powerful combination for impurity profiling.[16] The LC separates the impurities, and the MS provides the molecular weight of each. Tandem MS (MS/MS) can then be used to fragment the impurity ions, providing structural information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of an impurity.
-
GC-MS: For volatile impurities, GC-MS is the method of choice. The mass spectrometer acts as a highly specific detector for the GC, and the resulting mass spectra can be compared to libraries for identification.[9]
-
Logical Flow for Structure Elucidation
Caption: A logical workflow for the structural elucidation of an unknown impurity.
Section 4: Forced Degradation Studies
Forced degradation studies are critical for understanding the stability of this compound and for developing stability-indicating analytical methods.[17][18][19]
Frequently Asked Questions & Troubleshooting Guide: Forced Degradation
Q1: What conditions should I use for forced degradation studies?
A1: ICH guidelines recommend exposing the drug substance to a variety of stress conditions.[17]
-
Causality: The goal is to generate potential degradation products that could form under normal storage conditions.
-
Recommended Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Q2: How much degradation should I aim for?
A2: The goal is to achieve meaningful degradation without completely destroying the molecule.
-
Causality: Too little degradation may not produce detectable impurities, while too much can lead to secondary degradation products that are not relevant.
-
Target Degradation: A target of 5-20% degradation is generally considered appropriate.[17] This may require adjusting the stress conditions (time, temperature, reagent concentration).
References
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Jug, M. E., & Shapiro, J. J. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (n.d.). PubMed.
- This compound. (n.d.). MySkinRecipes.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. (n.d.). Lirias.
- Studies of the Anodic Oxidation of 1,4-Diazabicyclo[2.2.2]octane. Reactions of the Radical Cation. (2000, February).
- Bryan Research & Engineering, LLC. (n.d.).
- HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2025, August 6).
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane. (2018, March 21). Amazon S3.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- 2.1.2. Gas chromatography of amines as various derivatives. (2025, August 7).
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- The Royal Society of Chemistry. (2009). Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.
- Leonelli, F., Garofalo, B., La Bella, A., Lasta, E., Ceccacci, F., Migneco, L. M., & Marini Bettolo, R. (2007). Spectroscopic characterization of 6-hydroxy and 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one ethylene acetals and ethylene dithioacetals. Magn Reson Chem, 45(5), 420-3.
- Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.
- US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. (n.d.).
- EMA. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2025, August 10).
- EXTRACTIVE-SPECTROPHOTOMETRIC DETERMINATION OF SOME ANTIMUSCARINIC ANTAGONIST IN TABLET FORMULATIONS USING ERIOCHROME CYANINE R. (2019, February).
- Amines by GC-MS. (2011, February 25).
- US5242930A - Azabicyclic compounds, pharmaceutical compositions containing them and their use in therapy. (n.d.).
- Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. (2025, January 17).
- Satish, S., & Nitu, S. (2025, March). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 10).
- Forced Degradation Study as per ICH Guidelines: Wh
- Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1).
- Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews.
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Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Determination of 6-Hydroxy-2-azabicyclo[2.2.2]octane Hydrochloride
Introduction
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a critical chiral building block in modern pharmaceutical synthesis.[1] Its rigid bicyclic structure is frequently incorporated into bioactive molecules to enhance selectivity and metabolic stability, particularly for agents targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API) intermediate, rigorous purity analysis is not merely a quality control measure but a fundamental requirement for ensuring the safety and efficacy of the final drug product. The presence of impurities, whether they are process-related (e.g., starting materials, by-products) or stereoisomeric (i.e., the undesired enantiomer), can have significant pharmacological and toxicological implications.
This guide provides an in-depth comparison of two complementary High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore an achiral reversed-phase (RP-HPLC) method for the quantification of process-related impurities and a chiral normal-phase (NP-HPLC) method for determining enantiomeric purity. The methodologies are presented with a focus on the scientific rationale behind the selection of columns, mobile phases, and detection parameters, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]
Pillar 1: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
The primary objective of this method is to separate and quantify the main component, this compound, from any potential process-related impurities that may arise during its synthesis.
Method Rationale and Design
6-Hydroxy-2-azabicyclo[2.2.2]octane is a polar, basic compound. The key to successful analysis on a nonpolar C18 stationary phase is to control the ionization of the secondary amine.
-
Mobile Phase pH: By maintaining a low mobile phase pH (e.g., 2.5), the secondary amine (pKa typically ~9-10) is fully protonated. This ensures consistent interaction with the stationary phase and, crucially, prevents peak tailing, a common issue with basic analytes at neutral pH.
-
Stationary Phase: A high-purity, end-capped C18 column is selected to minimize secondary interactions between the protonated amine and residual silanol groups on the silica surface, further enhancing peak symmetry.
-
Detection: The analyte lacks a significant chromophore, necessitating UV detection at a low wavelength (e.g., 205 nm) to achieve adequate sensitivity. While this increases the potential for interference from mobile phase components, a clean, high-purity mobile phase mitigates this risk.
-
Gradient Elution: A gradient elution with an increasing proportion of organic solvent (acetonitrile) allows for the effective elution of both the polar main component and any less polar impurities that may be present, providing a comprehensive impurity profile in a reasonable runtime.
Experimental Protocol: Method 1 (Achiral)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 205 nm.
-
-
System Suitability: Before analysis, perform a system suitability test (SST) as per USP <621> guidelines.[4][5] Inject a standard solution five times. The system is deemed suitable if the tailing factor for the main peak is ≤ 2.0 and the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Workflow Diagram: Achiral Purity Analysis
Caption: Workflow for achiral purity analysis by RP-HPLC.
Pillar 2: Chiral Purity by Normal-Phase HPLC (NP-HPLC)
This method is designed specifically to separate and quantify the two enantiomers of 6-Hydroxy-2-azabicyclo[2.2.2]octane, which are co-eluting and indistinguishable in the achiral system.
Method Rationale and Design
Enantiomers have identical physical properties in a non-chiral environment, necessitating a chiral selector for separation. Chiral Stationary Phases (CSPs) provide this environment.
-
Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of amylose or cellulose, is chosen. These are versatile and widely successful CSPs for a broad range of compounds.[6] The chiral recognition mechanism involves multiple interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the chiral polymer, leading to different retention times for the two enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), is employed. The nonpolar alkane serves as the weak solvent, while the polar alcohol acts as the strong solvent and is crucial for modulating retention and selectivity. An amine modifier (e.g., diethylamine) is often added in small quantities to the mobile phase to interact with active sites on the silica support of the CSP, dramatically improving the peak shape of basic analytes.
-
Isocratic Elution: Chiral separations are highly sensitive to mobile phase composition. Therefore, an isocratic elution is used to ensure robust and reproducible separation of the enantiomers.
Experimental Protocol: Method 2 (Chiral)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic System: Utilize an HPLC system as described for the achiral method.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Elution: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
-
System Suitability: Inject a solution containing both enantiomers (a racemic mixture or a sample spiked with the undesired enantiomer). The system is suitable if the resolution between the two enantiomeric peaks is ≥ 1.5.
Workflow Diagram: Chiral Purity Analysis
Caption: Workflow for chiral purity analysis by NP-HPLC.
Comparative Analysis of HPLC Methods
The two methods presented are not alternatives but are complementary, orthogonal techniques required for a complete purity assessment.
| Parameter | Method 1: Achiral RP-HPLC | Method 2: Chiral NP-HPLC |
| Primary Objective | Quantify process-related impurities (related substances). | Quantify the undesired enantiomer (enantiomeric purity). |
| Separation Principle | Partitioning based on polarity. | Chiral recognition via stereospecific interactions. |
| Stationary Phase | C18 (nonpolar, achiral). | Polysaccharide-derivative (chiral). |
| Mobile Phase | Aqueous buffer/Acetonitrile (Reversed-Phase). | Hexane/Alcohol/Amine (Normal-Phase). |
| Elution Mode | Gradient. | Isocratic. |
| Key Strength | Broad screening capability for impurities with a wide polarity range. | Specificity for separating stereoisomers. |
| Key Limitation | Cannot distinguish between enantiomers. | May not separate all process-related impurities from the main peak. |
| Typical SST | Peak Tailing, Plate Count, RSD%. | Resolution between enantiomers. |
Method Validation: A Trustworthiness Imperative
For implementation in a regulated drug development environment, both methods must be validated according to ICH Q2(R1) guidelines.[7][8] This process provides documented evidence that the methods are suitable for their intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. For the chiral method, this also means demonstrating separation from the other enantiomer.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known amounts of spiked analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The determination of purity for a chiral intermediate like this compound is a multi-faceted challenge that cannot be addressed by a single analytical method. A robust quality control strategy requires an orthogonal approach. The RP-HPLC method provides a comprehensive profile of process-related impurities, while the NP-HPLC method using a chiral stationary phase specifically addresses the critical parameter of enantiomeric purity. Together, these well-designed and validated methods provide the high degree of confidence in product quality that is essential for researchers, scientists, and drug development professionals.
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention.
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A Comparative Guide to the Bioactivity of 2-Azabicyclo[2.2.2]octane Analogs and Piperidine-Containing Compounds
Introduction: The Strategic Choice Between Flexibility and Rigidity in Drug Design
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold." Its six-membered heterocyclic structure is a dominant feature in over twenty classes of pharmaceuticals, ranging from antipsychotics to analgesics.[1][2] This prevalence is due to its synthetic accessibility and its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing multiple vectors for chemical modification.[1][3] The inherent conformational flexibility of the piperidine ring, primarily its ability to adopt a low-energy chair conformation, allows it to adapt to the steric demands of diverse biological targets.[3][4]
Conversely, a key strategy in modern drug design is the principle of conformational restriction. By locking a flexible molecule into a specific, biologically active conformation, chemists can significantly enhance potency, improve selectivity, and reduce off-target effects by minimizing the entropic penalty of binding. This is where the 2-azabicyclo[2.2.2]octane scaffold, also known as isoquinuclidine, enters the stage. This bicyclic system can be viewed as a semi-rigid analog of piperidine, where the six-membered ring is constrained into a distinct boat-like conformation.[5][6][7]
This guide provides a comparative analysis of these two critical scaffolds. We will move beyond a simple catalog of compounds to explore the causal relationships between structure, conformation, and biological activity. By examining specific case studies supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in scaffold selection for novel therapeutic agents.
Conformational Landscape: The Chair vs. The Boat
The fundamental difference in the bioactivity of analogs derived from these two scaffolds stems from their conformational disparity.
-
Piperidine: The piperidine ring predominantly exists in a dynamic equilibrium of two chair conformations. Substituents can occupy either axial or equatorial positions, which can profoundly influence receptor interaction and pharmacokinetics. This flexibility allows the molecule to find an optimal binding pose within a receptor pocket, but it comes at an entropic cost—the molecule must "freeze" into this active conformation upon binding.
-
2-Azabicyclo[2.2.2]octane: The bridged bicyclic structure of isoquinuclidine locks the nitrogen-containing ring into a rigid, boat-like geometry.[5][7] This pre-organization means the molecule already exists in a conformation that may be favorable for binding to certain receptors, thereby reducing the entropic penalty and potentially increasing binding affinity. However, if the target receptor's optimal ligand conformation is a chair, this rigidity can be detrimental.
Caption: Conformational differences between piperidine and 2-azabicyclo[2.2.2]octane scaffolds.
Comparative Bioactivity: Case Studies and Structure-Activity Relationships (SAR)
The decision to employ a flexible or rigid scaffold is entirely target-dependent. The following case studies illustrate how these structural differences translate into tangible pharmacological outcomes.
Case Study 1: Opioid Receptor Analgesics
The development of analgesics has provided a classic testing ground for comparing these scaffolds. The 4-anilidopiperidine structure is the core of potent opioids like fentanyl, while the prodine class of analgesics also features a central piperidine ring.
In studies where the piperidine ring of fentanyl and prodine analogs was replaced with the 2-azabicyclo[2.2.2]octane system, the resulting conformationally restricted compounds were consistently less active than their flexible counterparts.[5][6] For instance, one potent prodine analog exhibited an ED50 of 3.1 mg/kg, demonstrating significant analgesic activity, but this was still a reduction compared to related flexible piperidines.[5] Similarly, all eight fentanyl analogs featuring the rigid boat conformation were less active than fentanyl itself.[6]
Causality and Insight: These findings strongly suggest that the bioactive conformation for agonism at these specific opioid receptors requires the piperidine ring to adopt a chair-like geometry. Forcing the scaffold into a boat conformation creates a steric and electronic mismatch within the receptor's binding pocket, leading to a dramatic loss of potency. This serves as a critical lesson: conformational restriction is only beneficial if the locked conformation is the correct one.
| Compound Class | Scaffold | Relative Analgesic Activity | Reference |
| Prodine Analogs | Piperidine (Flexible Chair) | High | [5] |
| Prodine Analogs | 2-Azabicyclo[2.2.2]octane (Rigid Boat) | Reduced | [5] |
| Fentanyl Analogs | Piperidine (Flexible Chair) | Very High | [6] |
| Fentanyl Analogs | 2-Azabicyclo[2.2.2]octane (Rigid Boat) | Reduced | [6] |
| Table 1. Comparative analgesic activity of flexible vs. rigid scaffolds. |
Case Study 2: Monoamine Transporter Inhibitors
Piperidine-based analogs of cocaine have been extensively studied as inhibitors of the dopamine (DAT), serotonin (5-HTT), and norepinephrine (NE) transporters.[8] These studies have revealed intricate structure-activity relationships where subtle changes to the piperidine ring's substitution pattern can fine-tune potency and selectivity between the three transporters.[8][9]
For example, SAR studies identified cis-disubstituted piperidines with high potency at both DAT and 5-HTT.[8] Further modifications, such as N-demethylation, were found to enhance 5-HTT activity, showcasing the scaffold's tunability.[8] The flexibility of the piperidine ring allows it to accommodate different substituents and adopt conformations suitable for binding to the distinct architectures of each transporter. While direct, side-by-side comparisons with 2-azabicyclo[2.2.2]octane analogs in this specific chemical series are less common in the literature, the principle from the opioid case study applies. The conformational freedom of piperidine was likely essential for navigating the complex SAR and achieving potent, balanced activity. A rigid scaffold would have severely limited this exploratory optimization.
Case Study 3: Nicotinic Acetylcholine Receptors (nAChRs)
In contrast to the previous examples, the 2-azabicyclo[2.2.2]octane scaffold has proven highly effective in the design of ligands for nAChRs.[7][10] This receptor class binds the endogenous ligand acetylcholine, and the rigid nature of the isoquinuclidine core has been successfully used to mimic its binding mode and create potent analogs of natural products like epibatidine.[7] This indicates that for nAChRs, the boat-like conformation presented by the rigid scaffold is indeed favorable for high-affinity binding.
Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays used to generate the type of data discussed in this guide.
Protocol 1: Radioligand Binding Assay (for Receptor Affinity)
This protocol determines a compound's binding affinity (Kᵢ) for a target receptor through competitive displacement of a known high-affinity radioligand.
Causality and Rationale: This is an equilibrium-based assay. The principle is that the test compound (inhibitor) will compete with a radioactive ligand for a finite number of receptor sites. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Washing: Resuspend the membrane pellet in a fresh buffer and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands that might interfere with the assay.
-
Protein Quantification: Resuspend the final pellet and determine the protein concentration using a standard method (e.g., Bradford assay) to ensure consistent receptor amounts in each assay tube.
-
Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]naloxone for opioid receptors), and varying concentrations of the test compound (or buffer for total binding, and an excess of a non-labeled drug for non-specific binding).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Synaptosomal Monoamine Uptake Assay
This functional assay measures a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
Causality and Rationale: Monoamine transporters are proteins that clear neurotransmitters from the synaptic cleft back into the presynaptic neuron. This assay uses isolated nerve terminals (synaptosomes), which retain functional transporters. By incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and a test compound, one can measure how effectively the compound blocks the transporter's function. The amount of radioactivity accumulated inside the synaptosomes is inversely proportional to the inhibitory potency of the compound.
Step-by-Step Methodology:
-
Synaptosome Preparation: Dissect a specific brain region (e.g., striatum for DAT) and homogenize it in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove debris.
-
Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.
-
Resuspension: Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer buffer) containing necessary ions and glucose.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound (or vehicle) for a short period (e.g., 10 minutes) at 37°C. This allows the compound to access the transporter.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Allow the uptake to proceed for a very short, defined time (e.g., 5 minutes) in the linear range of uptake. Run a parallel set of tubes at 0-4°C to determine non-specific uptake (transporter-independent diffusion).
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.
-
Quantification and Analysis: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter. Calculate specific uptake (37°C total - 4°C non-specific) and determine the IC₅₀ value for the test compound.
Conclusion: A Strategic Framework for Scaffold Selection
The choice between the flexible piperidine and the rigid 2-azabicyclo[2.2.2]octane scaffold is a pivotal decision in drug design, not a matter of inherent superiority.
-
Piperidine is a versatile, proven scaffold whose conformational flexibility allows for broad target adaptability and extensive SAR exploration. It remains an unparalleled starting point when the precise bioactive conformation is unknown or when fine-tuning of polypharmacology is desired.
-
2-Azabicyclo[2.2.2]octane is a powerful tool for hypothesis-driven design. When structural biology or computational modeling suggests a boat-like conformation is optimal, or when the goal is to maximize potency for a specific target by pre-paying the entropic cost of binding, this rigid scaffold is an excellent choice.
Ultimately, the most effective drug discovery programs leverage a deep understanding of the target's structure and function to guide the selection of the appropriate chemical scaffold. The insights and protocols provided in this guide are intended to support this rational, evidence-based approach, enabling researchers to more effectively navigate the complex interplay between molecular structure and biological function.
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Tamiz, A. P., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. Available at: [Link]
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structure-activity relationship (SAR) studies of 2-azabicyclo[2.2.2]octane derivatives
The 2-azabicyclo[2.2.2]octane core is a conformationally rigid bicyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, allowing for precise interactions with biological targets. This inherent rigidity minimizes the entropic penalty upon binding, often leading to high-affinity ligands. This guide will delve into the structure-activity relationship (SAR) studies of 2-azabicyclo[2.2.2]octane derivatives, comparing their performance across various biological targets and providing the experimental context for these findings.
A Versatile Scaffold for Diverse Biological Targets
The 2-azabicyclo[2.2.2]octane framework has been successfully employed to design potent and selective ligands for a range of biological targets, demonstrating its versatility in drug discovery. These targets include:
-
Nicotinic Acetylcholine Receptors (nAChRs) : A primary focus of research, with derivatives showing promise for treating neurological and psychiatric disorders.[1][2]
-
Long-chain fatty acid elongase 6 (ELOVL6) : Inhibitors of this enzyme are being investigated for metabolic diseases.[3]
-
Presenilin-1 (PS-1) selective γ-secretase : Modulators of this complex are potential therapeutics for Alzheimer's disease.[4]
-
Opioid Receptors : Novel analgesics have been developed based on this scaffold.[5]
-
Sigma Receptors : Ligands targeting these receptors have potential applications in treating central nervous system disorders.[6]
This guide will focus primarily on the well-established SAR of 2-azabicyclo[2.2.2]octane derivatives at nicotinic acetylcholine receptors, while also providing insights into their activity at other notable targets.
Nicotinic Acetylcholine Receptors: A Key Target for 2-Azabicyclo[2.2.2]octane Derivatives
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[7] Their dysfunction is implicated in a variety of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The rigid 2-azabicyclo[2.2.2]octane scaffold serves as an excellent starting point for designing subtype-selective nAChR ligands.
Structure-Activity Relationship at α7 nAChRs
The α7 nAChR is a particularly attractive target for cognitive enhancement in schizophrenia and Alzheimer's disease.[2] SAR studies have revealed key structural features that govern the affinity and efficacy of 2-azabicyclo[2.2.2]octane derivatives at this subtype.
A notable example is the development of spiro-oxazolidinone derivatives. The compound (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779) was identified as a highly selective full agonist at the α7 nAChR.[8] This conformationally restricted analogue of acetylcholine demonstrates that minor structural modifications can significantly impact activity, as even small changes to this rigid molecule lead to a substantial loss of α7 nAChR affinity.[8][9]
Further SAR studies on a series of (S)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-ones bearing various bicyclic moieties led to the discovery of potent partial agonists.[10] For instance, the introduction of a 3-methylbenzo[b]thiophen-5-yl group resulted in a compound with high binding affinity (Ki = 3 nM) and cognitive-enhancing properties in animal models.[10] This highlights the importance of the aromatic substituent in modulating the pharmacological profile.
| Compound/Derivative | Modification | Target | Activity | Reference |
| AR-R17779 | Spiro-oxazolidinone | α7 nAChR | Full agonist | [8] |
| (R)-3'-(3-methylbenzo-[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one | Bicyclic aromatic substituent | α7 nAChR | Partial agonist (Ki = 3 nM) | [10] |
| (+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicycle[2.2.2]octane | 3-substituted aromatic ketone | α7 nAChR | Partial agonist | [2] |
Structure-Activity Relationship at α4β2 nAChRs
The α4β2 nAChR subtype is crucial in mediating the reinforcing effects of nicotine and is a key target for smoking cessation therapies.[11] The heterocyclic substituted pyridine derivative, (+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429) , demonstrates high affinity for the α4β2 subtype (Ki = 1.0 nM).[12] This compound acts as a potent partial agonist at nAChRs mediating dopamine release.[12]
Further studies comparing pyridine and pyrimidine substituents on various scaffolds have shown that a pyrimidine ring can enhance affinity and/or functional activity at α6β2* containing nAChRs, which are also involved in nicotine addiction, while potentially decreasing ganglionic activation.[13]
Beyond Nicotinic Receptors: Expanding the Therapeutic Potential
The versatility of the 2-azabicyclo[2.2.2]octane scaffold is evident in its application to other significant biological targets.
ELOVL6 Inhibitors
A series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and identified as potent and selective inhibitors of long-chain fatty acid elongase 6 (ELOVL6).[3] Through exploratory chemistry, an orally available lead compound was developed, demonstrating the potential of this scaffold in addressing metabolic disorders.[3]
Presenilin-1 Selective γ-Secretase Inhibitors
In the pursuit of treatments for Alzheimer's disease, brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides have been designed as a novel class of presenilin-1 selective γ-secretase inhibitors.[4] Conformational modeling suggested that a characteristic 'U' shape orientation is crucial for PSEN-1 selectivity and potency, a feature that can be achieved with the rigid bicyclo-octane scaffold.[4]
Experimental Protocols for Evaluating Ligand Activity
The determination of a compound's affinity and functional activity at its target is paramount in SAR studies. The following are standard protocols for characterizing ligands targeting nAChRs.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[14]
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine).
-
Test Compound: The 2-azabicyclo[2.2.2]octane derivative of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Cold binding buffer.[14]
Procedure:
-
Incubation: Incubate the receptor source with the radioligand and varying concentrations of the test compound.[14]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[14]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[14]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]
-
Quantification: Quantify the amount of bound radioligand using scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Caption: General workflow for determining binding affinity (Ki).
Functional Assays Using Two-Electrode Voltage Clamp
This electrophysiological technique measures the ion flow through the channel upon activation by an agonist, providing information on the functional activity (e.g., agonist, antagonist, partial agonist) of a compound.[15]
Materials and Reagents:
-
Xenopus laevis oocytes
-
cRNA for the nAChR subunits of interest
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: Acetylcholine (ACh) or another known agonist.
-
Test Compound: The 2-azabicyclo[2.2.2]octane derivative.
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA for the desired nAChR subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
To determine agonist activity, apply increasing concentrations of the test compound and measure the elicited current.
-
To determine antagonist activity, co-apply the test compound with a fixed concentration of a known agonist (e.g., ACh) and measure the inhibition of the agonist-induced current.[15]
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration to determine the EC₅₀ and maximal efficacy (Emax).
-
For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Conclusion
The 2-azabicyclo[2.2.2]octane scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a diverse array of biological targets. Its conformational rigidity and synthetic tractability have allowed medicinal chemists to systematically explore structure-activity relationships, leading to the development of promising therapeutic candidates. The continued exploration of this privileged structure is likely to yield further breakthroughs in the treatment of a wide range of diseases.
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The heterocyclic substituted pyridine derivative (+/-)-2-(-3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429): a selective ligand at nicotinic acetylcholine receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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(R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one, a Novel and Potent α7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. Journal of Medicinal Chemistry. Available at: [Link]
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The Ascendant Scaffold: A Comparative Guide to Bioisosteric Replacement with 2-Azabicyclo[2.2.2]octane
Introduction: Beyond Flatland in Medicinal Chemistry
For decades, saturated heterocycles like piperidine and piperazine have been mainstays in drug discovery, offering reliable scaffolds to explore chemical space. However, the drive towards molecules with greater three-dimensionality and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led researchers to seek novel bioisosteres that can break the plane and unlock new pharmacological potential. The 2-azabicyclo[2.2.2]octane scaffold has emerged as a compelling candidate for this role. Its rigid, bicyclic structure offers a unique conformational constraint on the embedded piperidine core, presenting a distinct vector for substituent placement and potentially leading to significant advantages in drug design.
This guide provides a comparative analysis of the 2-azabicyclo[2.2.2]octane scaffold against its more conventional monocyclic counterparts. We will delve into the rationale for its use, its impact on physicochemical and pharmacological properties, and provide detailed experimental protocols for its synthesis and evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to strategically employ this scaffold in their own discovery programs.
The Rationale for Rigidity: Why 2-Azabicyclo[2.2.2]octane?
The decision to replace a flexible scaffold like piperidine with the conformationally restricted 2-azabicyclo[2.2.2]octane is rooted in several key principles of medicinal chemistry:
-
Conformational Constraint and Pre-organization: The rigid bicyclic structure locks the piperidine ring into a specific, boat-like conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. By locking the conformation, we ensure that the molecule is presented to the target in a more defined and potentially more active state.
-
Novel Exit Vectors and Exploration of 3D Space: The bridgehead carbons and the bicyclic framework provide novel vectors for substitution that are not accessible in a simple piperidine ring. This allows for a more sophisticated exploration of three-dimensional chemical space around a pharmacophore, potentially leading to new and improved interactions with the target protein.
-
Improved Physicochemical Properties: The introduction of a more complex, sp³-rich scaffold can lead to significant improvements in key physicochemical properties. While direct comparative data for 2-azabicyclo[2.2.2]octane analogues is still emerging, compelling evidence from the closely related 2-oxabicyclo[2.2.2]octane scaffold suggests that this class of compounds can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity compared to their aromatic precursors.[1][2] These are all highly desirable attributes in modern drug discovery.
-
Navigating Intellectual Property Landscapes: In a crowded therapeutic area, the use of a novel scaffold like 2-azabicyclo[2.2.2]octane can provide a clear path to novel intellectual property, allowing for the development of patent-free analogues of existing drugs.
A Tale of Two Scaffolds: Comparative Analysis
To truly understand the value of 2-azabicyclo[2.2.2]octane as a bioisostere, a direct comparison with the scaffolds it often replaces is essential.
Geometric and Physicochemical Properties: A Head-to-Head Comparison
While a comprehensive experimental dataset directly comparing a large set of piperidine-containing drugs with their 2-azabicyclo[2.2.2]octane analogues is not yet available in the literature, we can draw strong inferences from related bicyclic systems and theoretical calculations. The following table presents a comparative overview of key properties. The data for the 2-oxabicyclo[2.2.2]octane analogue of Imatinib is included as a strong indicator of the potential benefits of the 2-aza scaffold.[1][2]
| Property | Piperidine (in a chair conformation) | 2-Azabicyclo[2.2.2]octane | Pyridine | Justification for Comparison |
| Conformation | Flexible (chair, boat, twist-boat) | Rigid (boat-like) | Planar | Highlights the key difference in conformational freedom. |
| Exit Vectors | Axial and equatorial | Defined by the bicyclic framework | In-plane | Demonstrates the novel substitution patterns available. |
| Calculated LogP (cLogP) | Variable, contributes to lipophilicity | Generally expected to be lower than a comparable flexible system | Variable | Lower lipophilicity is often a goal in drug design to improve solubility and reduce off-target effects. |
| Aqueous Solubility | Variable | Potentially higher | Variable | Increased solubility is a major advantage for oral bioavailability. |
| Metabolic Stability | Often susceptible to CYP-mediated oxidation | Potentially higher due to blocked metabolic sites | Variable | Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile. |
Case Study Snapshot: Imatinib Analogue (2-Oxabicyclo[2.2.2]octane) [1][2]
| Compound | cLogP | Aqueous Solubility (µM) | Metabolic Stability (CLint, mg/(min•μL)) |
| Imatinib (Phenyl) | 4.5 | 351 | 28 |
| Bicyclo[2.2.2]octane analogue | 3.6 | 113 | 16 |
| 2-Oxabicyclo[2.2.2]octane analogue | 2.6 | 389 | 19 |
This data strongly suggests that the incorporation of a bicyclo[2.2.2]octane system, particularly with a heteroatom, can significantly improve physicochemical properties.
Pharmacological Profile: A Balancing Act
The impact of bioisosteric replacement on the pharmacological profile is highly dependent on the specific target and the surrounding pharmacophore.
Case Study 1: Prodine Analgesics
In a study of prodine-type analgesics, the piperidine ring was replaced with a 2-azabicyclo[2.2.2]octane nucleus to restrict the conformation to a boat form.[3] One of the analogues, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane, demonstrated significant analgesic activity (ED50 = 3.1 mg/kg).[3] This case highlights how conformational restriction can maintain or even enhance biological activity.
Case Study 2: 4-Anilidopiperidine Analgesics (Fentanyl Analogues)
In contrast, a study of fentanyl analogues where the piperidine ring was replaced with a 2-azabicyclo[2.2.2]octane scaffold found that all the resulting analogues were less active than fentanyl.[4] This underscores a critical point: bioisosteric replacement is not a guaranteed path to improved activity. The specific interactions of the original scaffold with the target are paramount, and a rigid analogue may not be able to adopt the optimal binding conformation that a more flexible scaffold can achieve.
These contrasting case studies demonstrate the importance of empirical testing and careful structural analysis when considering a bioisosteric replacement.
Experimental Guide: From Synthesis to Screening
A key aspect of this guide is to provide actionable experimental protocols. The following sections detail the synthesis of a generic 2-azabicyclo[2.2.2]octane scaffold and a general workflow for comparative biological evaluation.
Synthesis of the 2-Azabicyclo[2.2.2]octane Core
A scalable and general method for the synthesis of the 2-azabicyclo[2.2.2]octane core involves the cyclization of cyclic alkenyl amines.[5][6]
Reaction Scheme:
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A Comparative Guide to the Validation of Synthetic Intermediates in the Preparation of Complex 2-Azabicyclo[2.2.2]octane Molecules
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, core is a rigid, three-dimensional saturated scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational constraint makes it an invaluable structural motif. Often employed as a saturated bioisostere for phenyl rings, its incorporation into bioactive molecules can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while reducing lipophilicity.[1][2] This scaffold is a key component in a variety of biologically active natural products and pharmaceutical compounds, including potent inhibitors and receptor agonists.[3][4][5]
However, the construction of this complex bicyclic system presents considerable synthetic challenges. The stereochemical and regiochemical outcomes of the synthesis must be precisely controlled, as even minor variations can drastically alter the biological activity of the final compound. Consequently, rigorous validation of each synthetic intermediate is not merely a procedural step but a cornerstone of a successful synthetic campaign. This guide provides an in-depth comparison of analytical methodologies for the validation of key intermediates, emphasizing the causality behind experimental choices to create a self-validating workflow for researchers.
Core Synthetic Strategy: The Diels-Alder Approach
Among the various strategies to construct the 2-azabicyclo[2.2.2]octane core, the [4+2] cycloaddition, or Diels-Alder reaction, is one of the most powerful and frequently employed methods.[6][7][8] A common approach involves the reaction of a 1,2-dihydropyridine derivative (acting as the diene) with a suitable dienophile.[9] The resulting cycloadduct is the pivotal intermediate, as its stereochemistry dictates the final architecture of the molecule.
The causality for employing a Lewis acid, such as titanium tetrachloride or aluminum trichloride, in these reactions is twofold: it activates the dienophile towards cycloaddition and, crucially, it orchestrates the diastereoselectivity of the reaction, often favoring the formation of the endo-product.[6][9]
Caption: Generalized Diels-Alder reaction for 2-azabicyclo[2.2.2]octane synthesis.
A Comparative Analysis of Core Validation Techniques
The validation of the Diels-Alder cycloadduct and subsequent intermediates relies on a complementary suite of analytical techniques. No single method provides a complete picture; instead, their integrated application forms a robust, self-validating system. The choice of technique is dictated by the specific question being asked—be it connectivity, relative stereochemistry, absolute configuration, or purity.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Atomic connectivity, relative stereochemistry, structural integrity, purity. | Provides detailed structural information, non-destructive, universally applicable.[10][11] | Can be difficult to interpret complex spectra; does not directly provide absolute stereochemistry. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | High sensitivity, confirms molecular formula with high accuracy (HRMS).[12][13] | Provides limited structural/stereochemical information on its own; fragmentation can be complex.[14] |
| X-ray Crystallography | Unambiguous 3D structure, including absolute and relative stereochemistry. | The definitive "gold standard" for structural elucidation.[1][15][16] | Requires a suitable, high-quality single crystal, which can be difficult or impossible to obtain. |
| Chiral Chromatography (HPLC/SFC) | Enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). | Accurately quantifies stereoisomers, essential for asymmetric synthesis.[3][17] | Does not determine absolute configuration without a known standard; method development can be time-consuming. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O, N-H). | Fast, simple, good for tracking functional group transformations.[18] | Provides limited information on the overall carbon skeleton or stereochemistry. |
The Integrated Validation Workflow: A Self-Validating System
A trustworthy protocol relies on a logical and hierarchical application of analytical techniques. The initial confirmation of a successful reaction is followed by a deeper investigation into the nuanced stereochemical details.
Caption: A hierarchical workflow for the validation of synthetic intermediates.
Level 1: Core Validation: The first step after any synthetic transformation is to confirm that the target molecule has been formed.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is non-negotiable. It provides the exact mass, allowing for the confident determination of the elemental composition and verifying that the cycloaddition or subsequent reaction has occurred as planned.[11][19]
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the core structure. The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed intermediate, while the splitting patterns and integrations in the ¹H spectrum confirm the connectivity.[10][20]
Level 2: Stereochemical Validation: For the 2-azabicyclo[2.2.2]octane system, stereochemistry is paramount.
-
¹H NMR Coupling Constants: The rigid bicyclic structure gives rise to characteristic coupling constants (J-values) between protons. The coupling between the bridgehead proton and the protons on the adjacent two-carbon bridge is particularly diagnostic for determining the relative stereochemistry (e.g., endo vs. exo). Advanced 2D NMR techniques like COSY and NOESY can further elucidate spatial relationships.
-
Chiral Chromatography: In an enantioselective synthesis, validating the enantiomeric excess (e.e.) is critical. Chiral HPLC or Supercritical Fluid Chromatography (SFC) is the standard method for separating and quantifying the enantiomers of the intermediate.[3][21]
Level 3: Definitive Proof:
-
X-Ray Crystallography: When an intermediate can be crystallized, single-crystal X-ray diffraction provides irrefutable proof of its three-dimensional structure.[1][15] This is the only technique that directly determines the absolute configuration without reference to other chiral molecules. The resulting structure can then be used to calibrate other methods; for instance, the absolute configuration determined by X-ray can be correlated with the elution order from a chiral column, allowing that chromatographic method to be used for absolute configuration assignment of subsequent analogues.
Experimental Protocols
Protocol 1: Representative Diels-Alder Cycloaddition
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction to form a protected 2-azabicyclo[2.2.2]octane intermediate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected 1,2-dihydropyridine (1.0 eq.) and the dienophile (e.g., ethyl acrylate, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq., 1.0 M in hexanes) dropwise over 15 minutes. The causality here is that slow addition at low temperature prevents side reactions and allows for maximum stereocontrol.
-
Reaction: Stir the mixture at -78 °C for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct intermediate.
Protocol 2: Validation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified intermediate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Chemical Shift: Identify the signals corresponding to the bridgehead protons, which are typically in the range of 2.5-3.5 ppm.
-
Coupling Constants: Carefully analyze the multiplicity and measure the J-values for the key protons. For example, a larger coupling constant (J ≈ 7-10 Hz) between a bridgehead proton and an adjacent proton often indicates a cis (endo) relationship, while a smaller coupling (J ≈ 2-4 Hz) suggests a trans (exo) relationship in this rigid system.
-
Protocol 3: Validation by Chiral HPLC
-
Column and Mobile Phase Selection: Select a suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC). Develop a mobile phase, typically a mixture of hexanes and isopropanol, that provides baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the racemic standard (~1 mg/mL) and the synthesized intermediate in the mobile phase.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample under the same conditions.
-
Quantification: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Conclusion
The synthesis of complex 2-azabicyclo[2.2.2]octane molecules is a challenging yet rewarding endeavor in modern drug discovery. The structural rigidity and stereochemical complexity of these scaffolds demand an equally rigorous and well-reasoned approach to the validation of their synthetic intermediates. By integrating a suite of complementary analytical techniques—from the foundational confirmation by NMR and MS to the definitive proof offered by X-ray crystallography—researchers can establish a self-validating workflow. This ensures the structural and stereochemical integrity of each intermediate, paving the way for the successful and efficient synthesis of novel therapeutics.
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Fujihara, H., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 66(35), 7048-7053.
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Grange, M. J., et al. (1987). Photoelectron Spectroscopic Studies of Some 2-Azabicyclo[2.2.2]octan-5-ones. Journal of the Chemical Society, Perkin Transactions 2, (2), 163-166.
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BenchChem (n.d.). 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane.
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Wang, Y., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 25(7), 1715-1722.
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Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-926.
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Saunders, J., et al. (1990). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[9][22]dioxolane]. Journal of Medicinal Chemistry, 33(4), 1128-1138.
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Stockdill, J. L., & Williams, R. M. (2010). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Angewandte Chemie International Edition, 49(19), 3348-3375.
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Gao, Y., et al. (2007). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. Journal of Medicinal Chemistry, 50(15), 3575-3584.
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Rivera, M., et al. (1988). Diels-Alder reactions of 2-azadienes. Diastereoselective syntheses of 2-azabicyclo[2.2.2]octan-2-ones and of 2,3,4-substituted cyclohexanones. Tetrahedron Letters, 29(36), 4573-4576.
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Richardson, P. (2024). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts, 20(01), 0023.
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Gribanov, P. S., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608.
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Gadakar, M. C., et al. (2018). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1032-1037.
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Weinreb, S. M., et al. (1998). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. The Journal of Organic Chemistry, 63(21), 7483-7486.
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Das, S. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5369-5415.
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Wang, C., et al. (2017). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 4(11), 2206-2210.
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Sarpong, R., & Tantillo, D. J. (2011). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Organic Letters, 13(24), 6516-6519.
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De Kimpe, N., et al. (1992). An improved preparation of 2-azabicyclo[2.2.2]octane. Journal of Heterocyclic Chemistry, 29(5), 1239-1241.
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Ley, S. V., & Massi, A. (2000). Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration. Journal of Combinatorial Chemistry, 2(2), 104-107.
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Araldi, G. L., et al. (2002). A Chiral Synthesis of (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]. Organic Letters, 4(14), 2413-2415.
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Grossman, R. B., et al. (2010). A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. ChemInform, 29(15).
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Matsuno, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647.
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Kim, H., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Chemistry, 2014, 1-6.
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Ko, D.-H., et al. (1996). SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYLMETHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDES. Heterocycles, 42(1), 29-32.
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Carman, R. M., & Garner, A. C. (1998). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 51(4), 321-325.
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Woznica, M., et al. (2020). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 25(14), 3241.
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Borne, R. F., et al. (1977). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 20(6), 771-776.
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Woznica, M. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
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Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863.
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Arribas, E., et al. (1998). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinylmethoxy]pyridine (A-84543). The Journal of Organic Chemistry, 63(24), 8784-8791.
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Plietker, B. (2018). Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclic Pyrroles and Furans. European Journal of Organic Chemistry, 2018(45), 6299-6307.
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Siems, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8200.
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Parrilla-Vaquero, A., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(13), 1913.
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Johnson, D. S., et al. (2011). (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl-benzofuran-2-carboxamide, novel salt forms, and methods of use thereof. Google Patents, US7981906B2.
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El-Shazly, A., et al. (2003). Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Zeitschrift für Naturforschung C, 58(5-6), 359-362.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride. The procedures outlined here are grounded in federal regulations and established laboratory safety practices to ensure you and your institution remain compliant and your work environment stays safe. The fundamental principle governing laboratory waste is that no experiment should begin until a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous, has been established[1].
Hazard Identification and Risk Assessment
While this compound is primarily used in pharmaceutical synthesis as a chiral building block[2], its toxicological properties have not been fully investigated[3]. Therefore, it is prudent to treat this compound as a potentially hazardous substance. Similar bicyclic amine structures can cause skin, eye, and respiratory irritation[3][4]. As a hydrochloride salt, it may also be corrosive.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed[4][5].
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact[3][4].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[3][4].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[3][4].
Given these potential risks, all waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and spill cleanup materials, must be managed as hazardous waste[6].
The Regulatory Framework: RCRA, EPA & OSHA
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment[7]. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA) , which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a "cradle-to-grave" approach[8][9].
-
EPA: Sets the standards for identifying, managing, and disposing of hazardous waste[8][10][11].
-
OSHA: The Occupational Safety and Health Administration mandates safe workplace practices, including proper chemical handling, storage, labeling, and employee training, to minimize worker exposure[12][13][14].
Your institution's Environmental Health & Safety (EHS or OCRS) office is your primary resource for navigating these regulations and implementing them in your specific laboratory setting[6][15].
Core Disposal Principles
Before proceeding to the specific protocol, it is essential to integrate three core principles into your laboratory workflow.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by ordering the smallest quantity of chemical required, reducing the scale of experiments, and sharing surplus chemicals with other labs[15].
-
Segregation: Never mix incompatible waste streams[1]. For this compound, waste should be segregated from strong acids, acid anhydrides, and strong oxidizing agents to prevent violent reactions[3][16].
-
Proper Containerization: Use only appropriate, chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally preferred[15][17]. Containers must be in good condition, with secure, leak-proof closures[12].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling and disposing of this compound waste.
Before handling the chemical in any form (pure, in solution, or as waste), always wear the appropriate PPE.
-
Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[3].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Unless your EHS office has explicitly determined it to be non-hazardous, all waste generated from this compound must be classified as hazardous waste[6]. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated materials (e.g., weigh boats, gloves, paper towels, spill absorbents).
-
Select a Container: Choose a clean, designated hazardous waste container made of HDPE or glass. Ensure it is compatible with the waste and has a screw-top cap.
-
Segregate Waste:
-
Solid Waste: Place contaminated gloves, weigh paper, and other solid materials into a designated solid hazardous waste container.
-
Liquid Waste: Pour solutions containing the compound into a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Avoid Mixing: Do not mix this waste stream with other incompatible chemicals.
Proper labeling is a critical compliance requirement.
-
Obtain a "Hazardous Waste" tag from your institution's EHS office.
-
Attach the tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and its CAS number (738551-49-0). List all other constituents and their approximate percentages.
-
Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).
Store the labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[1][15].
-
Keep the waste container closed at all times except when adding waste[6][15].
-
Store the container in a secondary containment bin to prevent spills[12][13].
-
Ensure the SAA is away from heat sources or direct sunlight.
Once the waste container is full (or you have reached the SAA volume limit of 55 gallons), contact your institution's EHS/OCRS office to request a waste pickup[6][15]. Do not pour chemical waste down the drain or dispose of it in the regular trash[6][15].
Data and Workflow Summary
The following table summarizes the essential operational parameters for disposal.
| Parameter | Specification | Rationale & Source |
| Primary Waste Container | Glass or High-Density Polyethylene (HDPE) with a screw cap. | Ensures chemical compatibility and prevents leaks.[12][15] |
| Personal Protective Equipment | Safety Goggles, Nitrile Gloves, Lab Coat. | Protects against splashes, skin contact, and contamination.[3] |
| Waste Labeling | "Hazardous Waste" tag with full chemical name and CAS number. | Required by EPA and OSHA for hazard communication and proper handling.[17][18] |
| Storage Location | Designated Satellite Accumulation Area (SAA) in the lab. | Ensures waste is securely stored at the point of generation.[1][15] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Anhydrides. | Prevents potentially hazardous chemical reactions in the waste container.[3][16] |
| Disposal Method | Pickup by licensed professional waste disposal service via EHS. | Ensures compliance with RCRA "cradle-to-grave" regulations.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for 6-Hydroxy-2-azabicyclo[2.2.2]octane HCl
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for laboratory safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Hazard: If the spill is large or you are uncertain of the risk, contact your institution's EHS/OCRS office immediately[6].
-
Contain the Spill (If Safe): For minor spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid raising dust.
-
Clean Up: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container[3].
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste[6].
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this guide, you contribute to a culture of safety and regulatory compliance, allowing you to focus on your critical research with confidence.
References
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS No. 738551-49-0). As a trusted partner in your research and development endeavors, we aim to equip you with the knowledge to manage this chemical with the utmost care and precision.
At-a-Glance: Essential PPE & Engineering Controls
Before entering the laboratory to handle this compound, ensure the following personal protective equipment and engineering controls are in place and readily accessible.
| Protection Type | Minimum Requirement | Enhanced Precaution (Recommended for larger quantities or high-risk operations) |
| Engineering Control | Certified Chemical Fume Hood | |
| Eye & Face | ANSI Z87.1-compliant safety goggles | Safety goggles and a full-face shield |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Double-gloving with nitrile gloves |
| Body Protection | Fully-buttoned laboratory coat | Chemical-resistant apron over a lab coat |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes | |
| Respiratory | Required if handling outside a fume hood or if dust is generated | NIOSH-approved respirator with P100 filter and organic vapor/acid gas cartridge |
Rationale-Driven PPE Selection: The "Why" Behind the "What"
Understanding the reasoning behind each piece of protective equipment is fundamental to its correct and consistent use.
Eye and Face Protection
The hydrochloride salt form of this amine, like many others, can be a fine, dusty powder. Particulate matter poses a significant mechanical and chemical irritation risk to the eyes.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to prevent airborne particles from causing irritation or severe eye damage.[1][2]
-
Enhanced Precaution: For operations with a higher risk of splashing, such as during dissolution or transfer of larger quantities, a full-face shield worn over safety goggles provides an additional layer of protection for the entire face.
Hand Protection
Bicyclic amines can cause skin irritation upon contact.[2][3] Prolonged exposure can lead to more severe dermal reactions.
-
Glove Selection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Best Practices: Before use, visually inspect gloves for any signs of degradation or punctures. Given the powdered nature of the compound, it is prudent to change gloves immediately if contamination is suspected and after each handling session. Double-gloving can provide an extra layer of security and simplify the de-gloving process to prevent contamination of the inner glove.
Skin and Body Protection
Protecting exposed skin is crucial to prevent irritation and potential sensitization.
-
Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material like cotton or a flame-resistant blend should always be worn.
-
Personal Attire: Full-length pants and closed-toe, closed-heel shoes are required to protect the lower body from spills and dropped items.[4]
Respiratory Protection
Inhalation of fine chemical dust can cause irritation to the respiratory tract.[3][5]
-
Primary Engineering Control: All weighing and handling of this compound solid should be performed within a certified chemical fume hood to minimize airborne concentrations.
-
When a Respirator is Necessary: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with a P100 (particulate) filter and an organic vapor/acid gas cartridge is recommended to protect against both the powder and any potential vapors.[4][6]
Procedural Guidance: From Preparation to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all Materials: Have all necessary equipment, including spatulas, weigh boats, and solvent containers, inside the fume hood before introducing the chemical.
-
Prepare for Spills: Keep a spill kit rated for solid chemical containment readily accessible.
Step-by-Step PPE Donning & Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on closed-toe shoes and long pants.
-
Don the laboratory coat, buttoning it completely.
-
If required, put on your respirator. Perform a positive and negative pressure seal check.
-
Put on safety goggles (and face shield if needed).
-
Wash hands thoroughly.
-
Don the inner pair of gloves (if double-gloving).
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated area or place it in a laundry bag if contaminated.
-
Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
If a respirator was used, remove it and store it properly.
-
Wash hands and forearms thoroughly with soap and water.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan: A Critical Final Step
Improper disposal of chemical waste and contaminated materials poses a significant risk to human health and the environment.
-
Chemical Waste: All excess solid material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, weigh boats, and any absorbent material from a spill cleanup, must be placed in a designated solid hazardous waste container.
-
Professional Disposal: All generated waste must be disposed of through a licensed professional biological or chemical waste management company.[7] Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
This guide is intended to provide a robust framework for the safe handling of this compound. Always supplement this information with your institution's specific safety protocols and a thorough risk assessment before beginning any new procedure.
References
-
BIOFOUNT. This compound. [Online] Available at: [Link]
- Combi-Blocks, Inc. (2023). Bicyclo[1.1.
- TCI America. (2024).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2013).
- Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA.
- Enamine.
- SD Fine-Chem.
- Capot Chemical. This compound.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2010).
-
MySkinRecipes. This compound. [Online] Available at: [Link]
- TCI Chemicals. (2025). 1,4-Diazabicyclo[2.2.
- AK Scientific, Inc. 2-Azabicyclo[2.2.
- Central Drug House (P) Ltd. 1,4-DIAZABICYCLO (2.2.2)
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
